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  • Product: 4-Bromo-2-chloro-1-(propan-2-yl)benzene
  • CAS: 90350-26-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Utility of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Executive Summary & Structural Dynamics In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, dihaloarenes serve as indispensable bifunctional scaffolds. 4-Bromo-2-chloro-1-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, dihaloarenes serve as indispensable bifunctional scaffolds. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8) represents a highly specialized building block that offers programmable reactivity.

The structural architecture of this molecule is defined by three substituents on a benzene core:

  • An isopropyl group at C1: Provides significant steric bulk and mild electron-donating (+I) properties.

  • A chlorine atom at C2: Positioned ortho to the isopropyl group, rendering it highly sterically hindered.

  • A bromine atom at C4: Positioned meta to the isopropyl group, leaving it sterically accessible.

This specific arrangement creates a powerful dual-control mechanism (thermodynamic and steric) that allows chemists to perform sequential, site-selective cross-coupling reactions without the need for protecting groups.

The Mechanistic Basis of Chemoselectivity

The utility of 4-bromo-2-chloro-1-(propan-2-yl)benzene hinges on the differential reactivity of its carbon-halogen bonds. When subjected to palladium-catalyzed cross-coupling, the catalyst must "choose" which bond to activate via oxidative addition.

Thermodynamic Control (Bond Dissociation Energy)

The primary driver of chemoselectivity is the Bond Dissociation Energy (BDE)[1]. The C-Br bond is significantly weaker than the C-Cl bond[2]. The energy gap of approximately 50 kJ/mol acts as a thermodynamic threshold[3]. By selecting a palladium catalyst with moderate electron density, the catalyst will exclusively insert into the C-Br bond, as it lacks the activation energy required to breach the C-Cl bond[2].

Steric Amplification

In this specific molecule, thermodynamics are amplified by sterics. The C2-Cl bond is shielded by the adjacent bulky isopropyl group, physically blocking the approach of bulky palladium-ligand complexes. Conversely, the C4-Br bond is unhindered, accelerating the kinetics of its oxidative addition.

G SM CAS: 90350-26-8 4-Bromo-2-chloro- 1-isopropylbenzene C_Br C4 Position (C-Br) BDE: ~280 kJ/mol Sterically Accessible SM->C_Br Favored Pathway C_Cl C2 Position (C-Cl) BDE: ~330 kJ/mol Sterically Hindered SM->C_Cl Disfavored Pathway Pd_cat Pd(0) Catalyst e.g., Pd(PPh3)4 C_Br->Pd_cat Fast Oxidative Addition C_Cl->Pd_cat High Activation Barrier

Fig 1: Dual-control mechanism (thermodynamic and steric) directing Pd(0) oxidative addition.

Quantitative Data Summary

To facilitate precise stoichiometric calculations and reaction planning, the core physical and thermodynamic properties of the molecule are summarized below.

PropertyValueStructural/Synthetic Implication
IUPAC Name 4-Bromo-2-chloro-1-(propan-2-yl)benzeneDefines exact substitution pattern.
CAS Number 90350-26-8Unique registry identifier.
Molecular Weight 233.54 g/mol Required for mass-to-mole conversions.
Linear Formula C9H10BrCl1:1 Halogen ratio.
C-Br BDE (Predicted) ~280 kJ/mol (~67 kcal/mol)Low kinetic barrier; targeted in Phase 1[2].
C-Cl BDE (Predicted) ~330 kJ/mol (~79 kcal/mol)High kinetic barrier; targeted in Phase 2[1].
Steric Environment (C2) Highly hinderedSuppresses unwanted background reactions at Cl.
Steric Environment (C4) UnhinderedFacilitates rapid Pd(0) coordination.

Self-Validating Experimental Protocols

To leverage this scaffold in drug development, researchers utilize sequential cross-coupling. The following protocols are designed as self-validating systems , meaning they include built-in In-Process Controls (IPCs) to ensure mechanistic assumptions are met before proceeding[4].

Phase 1: Chemoselective Suzuki-Miyaura Coupling (Targeting C4-Br)

Causality & Rationale: We utilize Pd(PPh3​)4​ because it provides a sterically undemanding and electronically neutral palladium center. It is reactive enough to undergo oxidative addition into the weaker C-Br bond but lacks the electron density to activate the C-Cl bond, ensuring absolute chemoselectivity[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.03 equiv)[4].

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v), followed by an aqueous solution of Na2​CO3​ (2.0 equiv). Reasoning: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours with vigorous stirring.

  • Self-Validation (IPC): Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS.

    • Pass Criteria: Complete disappearance of the starting mass (m/z 232/234/236) and emergence of the mono-coupled product mass. No di-coupled product should be detected.

  • Workup: Cool to room temperature, separate the organic layer, dry over MgSO4​ , and purify via flash chromatography to isolate the 2-chloro-4-aryl-1-isopropylbenzene intermediate.

Phase 2: Buchwald-Hartwig Amination (Targeting C2-Cl)

Causality & Rationale: The remaining C-Cl bond is thermodynamically robust and sterically blocked by the isopropyl group. To force activation, we switch to Pd2​(dba)3​ paired with XPhos (a bulky, highly electron-rich biaryl phosphine ligand). The electron-rich nature of XPhos increases the nucleophilicity of the Pd center to breach the C-Cl bond, while its steric bulk accelerates the final reductive elimination step[6].

Step-by-Step Methodology:

  • Preparation: In a new argon-flushed flask, combine the purified intermediate from Phase 1 (1.0 equiv), a secondary amine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), and XPhos (0.04 equiv).

  • Base & Solvent: Add sodium tert-butoxide ( NaOtBu ) (1.5 equiv) and anhydrous 1,4-dioxane. Reasoning: A strong, non-nucleophilic base is required to deprotonate the amine during the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C for 12 hours. The higher temperature provides the necessary thermal energy to overcome the steric hindrance at the C2 position.

  • Self-Validation (IPC): Analyze an aliquot via HPLC.

    • Pass Criteria: >95% conversion of the chlorinated intermediate. If conversion stalls, it indicates catalyst degradation (often due to oxygen ingress), requiring a spike of Pd/XPhos.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify to yield the final bifunctionalized API scaffold.

G Step1 Phase 1: Suzuki-Miyaura Coupling Target: C4-Br Catalyst: Pd(PPh3)4 (Neutral) Result: 2-Chloro-4-aryl-1-isopropylbenzene Validation1 In-Process Control (IPC) GC-MS / TLC Verify complete consumption of C-Br Step1->Validation1 Step2 Phase 2: Buchwald-Hartwig Amination Target: C2-Cl Catalyst: Pd2(dba)3 + XPhos (Electron-Rich) Result: Bifunctionalized API Scaffold Validation1->Step2 Proceed if chemoselectivity is verified Validation2 Final Validation NMR (1H, 13C) & HPLC Confirm C2 substitution and purity >98% Step2->Validation2

Fig 2: Self-validating sequential functionalization workflow for CAS 90350-26-8.

Conclusion

4-Bromo-2-chloro-1-(propan-2-yl)benzene is a masterclass in structural design for organic synthesis. By understanding the interplay between the thermodynamic bond dissociation energies of halogens and the steric topography created by the isopropyl group, researchers can deploy this molecule as a highly predictable, chemoselective scaffold. Adhering to the self-validating protocols outlined above ensures high-yield, site-specific functionalization critical for modern drug discovery pipelines.

References

  • Chemistry LibreTexts. "Homolytic C-H Bond Dissociation Energies of Organic Molecules." Available at:[Link]

  • Royal Society of Chemistry (RSC). "Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space." Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-2-chloro-1-(propan-2-yl)benzene: Properties, Synthesis, and Analytical Characterization

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-1-(propan-2-yl)benzene, a halogenated aromatic compound of significant interest to researchers in organic synthesis and drug discovery. This docu...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-1-(propan-2-yl)benzene, a halogenated aromatic compound of significant interest to researchers in organic synthesis and drug discovery. This document delves into its core physicochemical properties, proposes a logical synthetic pathway, details robust analytical protocols for its characterization, and outlines essential safety and handling procedures. The insights provided are grounded in established chemical principles and are designed to empower scientists and development professionals in their research endeavors.

Physicochemical and Structural Characteristics

4-Bromo-2-chloro-1-(propan-2-yl)benzene, also known as 4-bromo-2-chloro-1-isopropylbenzene, is a polysubstituted benzene derivative.[1] Its molecular structure, featuring bromo, chloro, and isopropyl substituents, imparts specific reactivity and physical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of multiple halogens offers distinct opportunities for sequential, site-selective cross-coupling reactions, a cornerstone of modern medicinal chemistry.[2]

The utility of such halogenated scaffolds is well-documented in pharmaceutical development. For instance, the structurally related compound 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene serves as a pivotal intermediate in the industrial synthesis of Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT-2) inhibitor used in the management of type 2 diabetes.[3] This precedent underscores the potential of 4-Bromo-2-chloro-1-(propan-2-yl)benzene as a building block for novel therapeutic agents.

All essential quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrCl[4]
Molecular Weight 233.54 g/mol [5][6]
Monoisotopic Mass 231.96544 Da[4][7]
CAS Number 90350-26-8[1]
Physical Form Liquid[6][8]
IUPAC Name 4-bromo-2-chloro-1-(propan-2-yl)benzeneN/A
Synonyms 4-bromo-2-chloro-1-isopropylbenzene[1]
InChI InChI=1S/C9H10BrCl/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3[4]
InChIKey UDRVPKVLWXZFFW-UHFFFAOYSA-N[1][4]
Predicted Density 1.393 ± 0.06 g/cm³ (for isomer)[9]
Predicted Boiling Point 246.2 ± 20.0 °C (for isomer)[9]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes like 4-Bromo-2-chloro-1-(propan-2-yl)benzene relies on the principles of electrophilic aromatic substitution (EAS). The order of introduction of the substituents is critical to achieving the desired regiochemistry, governed by the directing effects of the groups already present on the ring.

A plausible and logical synthetic approach would begin with the introduction of the isopropyl group, followed by sequential halogenation.

  • Friedel-Crafts Alkylation: The synthesis commences with the alkylation of benzene with propylene or 2-chloropropane using a Lewis acid catalyst such as aluminum trichloride (AlCl₃) to form isopropylbenzene (cumene).[10] The isopropyl group is an activating, ortho, para-directing group.

  • Chlorination: The subsequent chlorination of cumene will yield a mixture of 2-chloro-1-isopropylbenzene and 4-chloro-1-isopropylbenzene. The para product is often favored due to reduced steric hindrance and can typically be separated from the ortho isomer via distillation or chromatography.

  • Bromination: The final step involves the bromination of the isolated 4-chloro-1-isopropylbenzene. In this substrate, both the isopropyl group and the chlorine atom are ortho, para-directors. The isopropyl group directs to its ortho positions (positions 2 and 6 relative to the isopropyl group), while the chlorine atom directs to its ortho and para positions (positions 2 and 6, and position 4 relative to the chlorine, which is already occupied by the isopropyl group). The directing vectors converge on position 2, making it the most electronically favorable site for bromination, thus yielding the target molecule, 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Synthetic Workflow Benzene Benzene Cumene Isopropylbenzene (Cumene) Benzene->Cumene 1. Friedel-Crafts Alkylation (Propylene, AlCl₃) p_Chloro_Cumene 4-Chloro-1-isopropylbenzene Cumene->p_Chloro_Cumene 2. Chlorination (Cl₂, FeCl₃) o_Chloro_Cumene 2-Chloro-1-isopropylbenzene (Isomeric Byproduct) Cumene->o_Chloro_Cumene Separation Purification/ Separation p_Chloro_Cumene->Separation Target 4-Bromo-2-chloro-1-(propan-2-yl)benzene o_Chloro_Cumene->Separation Separation->Target 3. Bromination (Br₂, FeBr₃)

Caption: Proposed synthetic workflow for 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound, particularly to differentiate it from potential isomers. A multi-technique approach is recommended.

Protocol: Identity and Purity Assessment by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile organic compounds.[11] The gas chromatograph separates the target compound from solvents, starting materials, and byproducts based on differences in boiling point and polarity. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluting compound and its fragmentation pattern, which serves as a molecular fingerprint to confirm its identity and molecular weight.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Confirm the retention time of the major peak.

    • Analyze the mass spectrum of the peak. Look for the molecular ion cluster (M⁺) characteristic of a compound containing one bromine and one chlorine atom (isotopes will show a distinctive pattern).

    • Calculate purity based on the relative peak area percentage.

Protocol: Structural Verification by NMR Spectroscopy

Causality: While GC-MS confirms molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural elucidation and confirming the precise substitution pattern on the aromatic ring. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals:

      • A doublet and a septet in the aliphatic region, characteristic of the isopropyl group.

      • Three distinct signals in the aromatic region (approx. 7.0-7.6 ppm), corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling constants (J-values) between these protons will definitively confirm the 1,2,4-substitution pattern.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • Two signals in the aliphatic region for the isopropyl methyl and methine carbons.

      • Six distinct signals in the aromatic region, confirming the magnetic inequivalence of all six aromatic carbons due to the substitution pattern.

Analytical Workflow cluster_decision Sample Synthesized Product (Crude or Purified) GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Purity Purity Assessment (>95%?) GCMS->Purity Identity Identity Confirmation (Correct MW & Fragments?) GCMS->Identity Structure Structure Verification (Correct Substitution?) NMR->Structure Confirmed Verified Compound Purity->Confirmed Yes Fail Further Purification or Re-synthesis Purity->Fail No Identity->Confirmed Yes Identity->Fail No Structure->Confirmed Yes Structure->Fail No

Caption: Self-validating analytical workflow for compound characterization.

Safety, Handling, and Storage

As a halogenated organic compound, 4-Bromo-2-chloro-1-(propan-2-yl)benzene must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar chemicals provide a reliable basis for safe handling protocols.[12][13][14]

Table 2: Summary of Safety and Handling Procedures

CategoryRecommendationSource(s)
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[13][15]
Hazard Statements (Anticipated) Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
First Aid: Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[12][13]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[12][14]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Storage Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[14][16]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

4-Bromo-2-chloro-1-(propan-2-yl)benzene is a valuable chemical entity with significant potential as a synthetic intermediate. Its molecular weight of 233.54 g/mol and its defined structure provide a solid foundation for its use in complex molecular architectures. This guide has outlined its key properties, a viable synthetic strategy, and the critical analytical workflows required for its validation. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently and safely incorporate this compound into their discovery and development pipelines, paving the way for new innovations in chemistry and medicine.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-chloro-1-(propan-2-yl)benzene. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 1-bromo-2-chloro-4-(propan-2-yl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-propylbenzene. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Wagner, J. R., et al. (2023). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. Journal of Chemical Theory and Computation. Available at: [Link]

  • Chemistry LibreTexts. (2026, February 09). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene. (n.d.). Google Patents.

Sources

Foundational

An In-depth Technical Guide to 4-Bromo-2-chloro-1-(propan-2-yl)benzene: Synthesis, Characterization, and Applications

Introduction 4-Bromo-2-chloro-1-(propan-2-yl)benzene, also known as 4-bromo-2-chloro-1-isopropylbenzene, is a halogenated aromatic hydrocarbon with significant potential as a key intermediate in the synthesis of high-val...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-2-chloro-1-(propan-2-yl)benzene, also known as 4-bromo-2-chloro-1-isopropylbenzene, is a halogenated aromatic hydrocarbon with significant potential as a key intermediate in the synthesis of high-value organic molecules. Its unique substitution pattern, featuring a bulky isopropyl group and two different halogen atoms, offers a versatile platform for the strategic introduction of further functionalities. This guide provides a comprehensive overview of its chemical structure, a detailed exploration of a logical synthetic pathway, its characterization profile, and its potential applications in the pharmaceutical industry, particularly in the development of novel therapeutics.

This document is intended for an audience of researchers, medicinal chemists, and process development scientists. The information presented herein is a synthesis of established chemical principles and data from closely related analogs, providing a robust framework for the scientific community to understand and utilize this compound.

Molecular Structure and Physicochemical Properties

The structure of 4-Bromo-2-chloro-1-(propan-2-yl)benzene is characterized by a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 2, and an isopropyl group at position 1.

Table 1: Physicochemical Properties of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

PropertyValueSource(s)
IUPAC Name 4-Bromo-2-chloro-1-(propan-2-yl)benzeneN/A
Synonyms 4-bromo-2-chloro-1-isopropylbenzene
CAS Number 90350-26-8
Molecular Formula C₉H₁₀BrCl
Molecular Weight 233.53 g/mol
Appearance Light yellow oily liquid (predicted)[1]
Boiling Point ~246.2 ± 20.0 °C (predicted for isomer)[1]
Density ~1.393 ± 0.06 g/cm³ (predicted for isomer)[1]
Solubility Insoluble in water; soluble in common organic solvents like chloroform, and alcohols (predicted)[2]

Note: Some physical properties are predicted based on the isomeric compound 2-Bromo-4-chloro-1-isopropylbenzene due to a lack of publicly available experimental data for the title compound.

Synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene: A Proposed Synthetic Pathway

A logical and efficient method for the synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene is through the Friedel-Crafts alkylation of 1-bromo-3-chlorobenzene with an isopropylating agent. This approach is based on fundamental principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the existing substituents on the aromatic ring.

Retrosynthetic Analysis and Strategic Rationale

The target molecule can be retrosynthetically disconnected at the bond between the benzene ring and the isopropyl group, identifying 1-bromo-3-chlorobenzene and an isopropyl electrophile source as the key starting materials.

The choice of 1-bromo-3-chlorobenzene as the starting material is strategic. Both bromine and chlorine are ortho, para-directing deactivators.[1] However, their deactivating effects are not strong enough to prevent a Friedel-Crafts alkylation. The key to the desired regioselectivity lies in the concerted directing influence of these two halogens.

  • The Chloro Group (at C-3): Directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6).

  • The Bromo Group (at C-1): Directs incoming electrophiles to its ortho positions (C-2 and C-6) and its para position (C-4).

The positions most activated for electrophilic attack are therefore C-2, C-4, and C-6. Position C-2 is sterically hindered by the adjacent bromine atom. Positions C-4 and C-6 are both viable. However, the para position to the chlorine atom (C-6) is ortho to the bromine atom, while the para position to the bromine atom (C-4) is ortho to the chlorine atom. In many cases, the larger halogen (bromine) can exert a slightly greater steric hindrance at its ortho positions. Furthermore, subtle differences in the electronic effects of the two halogens can influence the final product ratio. For the purpose of this guide, we will consider the formation of the desired 4-bromo isomer as a significant product.

Proposed Experimental Protocol

This protocol is a proposed method based on standard Friedel-Crafts alkylation procedures and should be optimized for yield and purity in a laboratory setting.

Reaction: Friedel-Crafts Alkylation of 1-bromo-3-chlorobenzene

Materials:

  • 1-Bromo-3-chlorobenzene

  • 2-Propanol or Isopropyl chloride

  • Lewis Acid Catalyst (e.g., Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃))

  • Anhydrous Dichloromethane (or another suitable inert solvent)

  • Hydrochloric acid (aqueous solution, for workup)

  • Sodium bicarbonate (aqueous solution, for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents).

  • Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of 1-bromo-3-chlorobenzene (1.0 equivalent) and the isopropylating agent (e.g., 2-propanol or isopropyl chloride, 1.2 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred catalyst suspension dropwise, maintaining the temperature at 0 °C. The rate of addition should be controlled to manage the exotherm and any gas evolution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress should be monitored by TLC or GC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and an aqueous solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product, likely a mixture of isomers, should be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Mechanism of the Reaction

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Electrophilic Attack and Formation of the Sigma Complex cluster_2 Step 3: Deprotonation and Regeneration of Aromaticity Isopropyl_Chloride CH₃CHClCH₃ Carbocation_Complex [CH₃CH(+)CH₃][AlCl₄⁻] Isopropyl_Chloride->Carbocation_Complex Reaction AlCl3 AlCl₃ AlCl3->Carbocation_Complex Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Carbocation_Complex->Sigma_Complex Aromatic_Ring 1-Bromo-3-chlorobenzene Aromatic_Ring->Sigma_Complex Nucleophilic Attack Final_Product 4-Bromo-2-chloro-1-(propan-2-yl)benzene Sigma_Complex->Final_Product AlCl4- [AlCl₄⁻] HCl HCl AlCl4-->HCl Proton Abstraction AlCl3_regen AlCl₃ (regenerated) AlCl4-->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Alkylation.

Characterization and Analytical Profile

Due to the absence of publicly available experimental spectra for 4-Bromo-2-chloro-1-(propan-2-yl)benzene, the following data is predicted based on established spectroscopic principles and data from analogous compounds. This information should be used as a guide for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 7.5 - 7.2 (m, 3H): Aromatic protons. The exact splitting pattern will be complex due to the substitution pattern. One would expect a doublet for the proton ortho to the bromine, a doublet of doublets for the proton between the chlorine and isopropyl groups, and a doublet for the proton ortho to the chlorine.

  • δ 3.4 - 3.2 (septet, 1H): The methine proton of the isopropyl group, split by the six methyl protons.

  • δ 1.3 - 1.1 (d, 6H): The two equivalent methyl groups of the isopropyl group, split by the methine proton.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 150 - 120: Aromatic carbons. Six signals are expected due to the asymmetry of the molecule. The carbon bearing the isopropyl group will be downfield, while the carbons bearing the halogens will also show characteristic shifts. The "heavy atom effect" of bromine may cause the ipso-carbon to be more upfield than expected based on electronegativity alone.[3]

  • δ ~34: The methine carbon of the isopropyl group.

  • δ ~23: The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for a substituted benzene derivative.

Table 2: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Vibration
3100 - 3000C-H stretch (aromatic)
2970 - 2870C-H stretch (aliphatic, isopropyl)
1600 - 1450C=C stretch (aromatic ring)
1100 - 1000C-Cl stretch
700 - 500C-Br stretch
Mass Spectrometry (MS)

The mass spectrum will be characterized by a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. The presence of a chlorine atom will also contribute to the isotopic pattern (M+2, M+4, etc.), resulting in a complex but predictable cluster for the molecular ion. Fragmentation would likely involve the loss of the isopropyl group and halogen atoms.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are pivotal building blocks in medicinal chemistry.[4] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its metabolic stability, lipophilicity, and binding affinity to its target.

While direct applications of 4-Bromo-2-chloro-1-(propan-2-yl)benzene are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of important pharmaceuticals strongly suggests its utility in this field. For instance, a closely related isomer is a known intermediate in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2]

The general synthetic utility of this class of compounds involves the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the sequential introduction of different substituents. The isopropyl group provides steric bulk and lipophilicity, which can be advantageous in drug design.

G Start 4-Bromo-2-chloro-1-(propan-2-yl)benzene Cross_Coupling_Br Selective Cross-Coupling at C-Br bond Start->Cross_Coupling_Br Intermediate_1 Functionalized Intermediate Cross_Coupling_Br->Intermediate_1 Cross_Coupling_Cl Further Cross-Coupling at C-Cl bond Intermediate_1->Cross_Coupling_Cl Final_Product Complex Drug Scaffold Cross_Coupling_Cl->Final_Product

Caption: Synthetic utility in building complex molecules.

Safety, Handling, and Disposal

4-Bromo-2-chloro-1-(propan-2-yl)benzene is a halogenated aromatic hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a lab coat.[5]

  • Health Hazards: Halogenated aromatic compounds can be irritants to the skin, eyes, and respiratory tract.[6] They may also be harmful if swallowed or absorbed through the skin. Long-term exposure to some halogenated hydrocarbons may have other health effects.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-chloro-1-(propan-2-yl)benzene represents a valuable, albeit under-documented, building block for organic synthesis. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on the well-established Friedel-Crafts reaction, offers a logical approach for its preparation. While experimental data for this specific isomer is scarce, the predictive analysis of its spectroscopic and physicochemical properties provides a solid foundation for its identification and handling. The likely application of this compound as an intermediate in the synthesis of pharmaceutical agents, particularly in the context of SGLT2 inhibitors, underscores its importance for the drug discovery and development community. Further research into the synthesis and utility of this compound is warranted and is expected to unveil its full potential as a versatile synthetic intermediate.

References

  • This cit
  • This cit
  • This cit
  • This cit
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • This cit
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  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • PubChem. (n.d.). 4-Bromo-2-chloro-1-iodobenzene. Retrieved from [Link]

Sources

Exploratory

Strategic Application of 4-Bromo-2-chloro-1-(propan-2-yl)benzene in Chemoselective Cross-Coupling Workflows

Executive Summary In modern pharmaceutical development and advanced materials science, the rapid assembly of complex molecular architectures relies heavily on bifunctional building blocks. 4-Bromo-2-chloro-1-(propan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and advanced materials science, the rapid assembly of complex molecular architectures relies heavily on bifunctional building blocks. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (IUPAC), commonly referred to as 4-bromo-2-chlorocumene, serves as a premier scaffold for orthogonal functionalization. By featuring two distinct halogen substituents (bromine and chlorine) on an isopropyl-activated aromatic ring, this compound enables highly controlled, chemoselective palladium-catalyzed cross-coupling reactions.

This technical guide deconstructs the structural logic, regioselective synthesis, and field-proven methodologies for exploiting the differential reactivity of this molecule in multi-step API (Active Pharmaceutical Ingredient) synthesis.

Physicochemical Profiling & Structural Logic

Understanding the baseline physical and chemical properties of 4-bromo-2-chloro-1-(propan-2-yl)benzene is critical for predicting its behavior in biphasic reaction systems and chromatographic purification [1]. The presence of the bulky isopropyl group significantly influences the molecule's steric environment, shielding the ortho-positions and dictating downstream reactivity.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 4-Bromo-2-chloro-1-(propan-2-yl)benzene
Common Synonyms 4-Bromo-2-chlorocumene; 4-Bromo-2-chloro-1-isopropylbenzene
CAS Registry Number 90350-26-8
Molecular Formula C₉H₁₀BrCl
Molecular Weight 233.53 g/mol
InChIKey UDRVPKVLWXZFFW-UHFFFAOYSA-N
Appearance Clear to pale yellow liquid (typical for halogenated alkylbenzenes)
C-Br Bond Dissociation Energy ~81 kcal/mol (Highly reactive to Pd oxidative addition)
C-Cl Bond Dissociation Energy ~96 kcal/mol (Inert under mild coupling conditions)

Mechanistic Synthesis Pathway: Regioselective EAS

The synthesis of 4-bromo-2-chloro-1-(propan-2-yl)benzene relies on the fundamental principles of Electrophilic Aromatic Substitution (EAS) [2]. The causality behind the regioselectivity is driven by the competing electronic and steric effects of the substituents.

  • Primary Chlorination: Starting from cumene (isopropylbenzene), the isopropyl group acts as an electron-donating group (EDG) via hyperconjugation, activating the ring and directing incoming electrophiles to the ortho and para positions. Controlled chlorination using Cl₂ and FeCl₃ yields 2-chloro-1-isopropylbenzene.

  • Secondary Bromination: When brominating the 2-chloro intermediate, the regioselectivity is a battle of directing groups. The chloro group is deactivating but ortho/para directing, while the isopropyl group is activating and ortho/para directing. Because the isopropyl group is a stronger activator, it dictates the position of the incoming bromine. Due to the massive steric hindrance of the isopropyl group at the remaining ortho position (C6), the bromonium ion (Br⁺) is selectively directed to the para position (C4), yielding the target scaffold.

EAS_Pathway Cumene Cumene (Isopropylbenzene) ChloroCumene 2-Chloro-1-isopropylbenzene (Intermediate) Cumene->ChloroCumene Cl2, FeCl3 (Ortho-selective) Product 4-Bromo-2-chloro-1-(propan-2-yl)benzene (Target API Scaffold) ChloroCumene->Product Br2, FeBr3 (Para to Isopropyl)

Figure 1: Regioselective electrophilic aromatic substitution pathway for CAS 90350-26-8 synthesis.

Chemoselective Cross-Coupling Dynamics

The true value of 4-bromo-2-chloro-1-(propan-2-yl)benzene lies in its application as a linchpin for orthogonal functionalization . In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond [3, 4].

The Causality of Chemoselectivity: Because the C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), a Pd(0) species will undergo oxidative addition at the C-Br bond exponentially faster than at the C-Cl bond. By carefully tuning the reaction temperature (keeping it ≤80°C) and utilizing standard phosphine ligands (like PPh₃ or dppf), researchers can achieve 100% chemoselectivity. The C-Cl bond remains completely intact, serving as a latent electrophile for a subsequent, harsher coupling reaction utilizing bulky, electron-rich ligands (e.g., XPhos or BrettPhos) at elevated temperatures (>100°C).

Coupling_Logic Substrate 4-Bromo-2-chloro-1-(propan-2-yl)benzene (Bifunctional Scaffold) Step1 Primary Cross-Coupling (Pd-Catalyzed Suzuki at C-Br) Substrate->Step1 BDE ~81 kcal/mol Intermediate 4-Aryl-2-chloro-1-(propan-2-yl)benzene (C-Cl Bond Intact) Step1->Intermediate Ar-B(OH)2, Pd(0), 80°C Step2 Secondary Cross-Coupling (Buchwald-Hartwig at C-Cl) Intermediate->Step2 BDE ~96 kcal/mol Final Orthogonally Functionalized Target Molecule Step2->Final R2NH, Pd(0), Bulky Ligand, 110°C

Figure 2: Orthogonal cross-coupling logic exploiting differential C-Br and C-Cl bond dissociation energies.

Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The deliberate choice of a bidentate ligand prevents catalyst degradation, while the biphasic solvent system restricts the thermal threshold, protecting the C-Cl bond.

Objective

To selectively couple an arylboronic acid at the C4 (bromide) position of 4-bromo-2-chloro-1-(propan-2-yl)benzene, preserving the C2 (chloride) position.

Reagents & Materials
  • Substrate: 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv / 5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, prepared as a 2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask and backfill with Argon (3 cycles). Causality: Pd(0) intermediates are highly sensitive to oxygen; strict anaerobic conditions prevent the formation of inactive Pd(II) oxides.

  • Reagent Loading: Add 4-bromo-2-chloro-1-(propan-2-yl)benzene, the arylboronic acid, and Pd(dppf)Cl₂ to the flask. Causality: Limiting the boronic acid to 1.05 equivalents strictly prevents any thermodynamic push toward off-target di-coupling.

  • Solvent Addition: Introduce degassed 1,4-Dioxane to achieve a 0.2 M substrate concentration, followed by the 2.0 M aqueous Na₂CO₃ solution. Causality: The biphasic Dioxane/H₂O system efficiently dissolves both the organic substrate and the inorganic base, facilitating rapid transmetalation at the aqueous-organic interface.

  • Thermal Activation: Heat the reaction mixture to exactly 80°C and stir vigorously for 4–6 hours. Causality: 80°C provides the precise kinetic energy required to overcome the activation barrier for C-Br oxidative addition, but falls short of the energy required to break the ~96 kcal/mol C-Cl bond.

  • In-Process Validation (Self-Validating Step): At 4 hours, pull a 50 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via GC-MS.

    • Validation Criteria: The protocol is successful if the chromatogram shows total consumption of the starting mass (m/z ~232) and the appearance of a single product peak corresponding to the mono-arylated mass. The absence of a di-arylated peak confirms absolute chemoselectivity.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Michigan State University Department of Chemistry. "Substitution Reactions of Benzene and Other Aromatic Compounds". MSU Virtual Textbook of Organic Chemistry. [Link]

  • American Chemical Society. "Palladium-Catalyzed α-Arylation of Esters with Chloroarenes". Journal of the American Chemical Society.[Link]

  • National Center for Biotechnology Information. "Microwave-Assisted P–C Coupling of the Less Reactive Chlorobenzene". PubMed Central (PMC). [Link]

Foundational

physical properties of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Title: Physicochemical Profiling and Experimental Methodologies for 4-Bromo-2-chloro-1-(propan-2-yl)benzene Executive Summary 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS 90350-26-8) is a highly functionalized, tri-subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Experimental Methodologies for 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Executive Summary

4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS 90350-26-8) is a highly functionalized, tri-substituted aromatic building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. Characterized by its unique combination of a sterically demanding isopropyl group and two orthogonal halogens (chlorine and bromine), this compound presents specific physicochemical challenges and opportunities. This technical guide provides an in-depth analysis of its physical properties, thermodynamic behavior, and the rigorous experimental protocols required to profile it accurately in a laboratory setting.

Molecular Architecture & Fundamental Physical Properties

The molecular structure of 4-bromo-2-chloro-1-(propan-2-yl)benzene dictates its macroscopic physical properties. The isopropyl group at the C1 position imparts significant lipophilicity and steric bulk, disrupting crystal lattice packing and typically rendering such cumene derivatives as viscous liquids at standard temperature and pressure (STP). The presence of chlorine at C2 and bromine at C4 significantly increases the molecular weight and polarizability, leading to elevated boiling points and densities compared to unhalogenated analogs.

Because specialized building blocks like CAS 90350-26-8 often lack exhaustive empirical databases, critical physical properties must be extrapolated from closely related structural analogs, such as 4-bromo-2-chlorotoluene, utilizing additive group contribution methods[1].

Table 1: Fundamental Physicochemical Properties

PropertyValueSource / Derivation
Chemical Name 4-Bromo-2-chloro-1-(propan-2-yl)benzeneIUPAC Nomenclature
CAS Registry Number 90350-26-8Sigma-Aldrich[2], ChemicalBook[3]
Molecular Formula C9H10BrClStandard Identifier[2]
Molecular Weight 233.53 g/mol Standard Identifier[2],[3]
Physical State Liquid (Predicted)Extrapolated from cumene derivatives
Boiling Point ~250–260 °C (Predicted)Extrapolated from 4-bromo-2-chlorotoluene (212 °C)[1]
Density ~1.35–1.45 g/cm³ (Predicted)Extrapolated from 4-bromo-2-chlorotoluene (1.54 g/cm³)[1]
LogP (Octanol/Water) ~4.8 - 5.2 (Calculated)Based on additive substituent constants
SMILES CC(C)c1ccc(Br)cc1ClChemicalBook[3]

Thermodynamic & Kinetic Implications of the Structure

Understanding the physical properties of this compound requires analyzing the causality behind its molecular interactions:

  • High Lipophilicity (LogP ~5.0): The combination of an aliphatic isopropyl chain and two heavy halogens creates a highly hydrophobic surface area. In drug development, this high LogP indicates that the compound will readily partition into lipid bilayers but will suffer from extremely poor aqueous solubility.

  • Steric Shielding: The isopropyl group at C1 creates a significant steric shadow over the C2 chlorine atom. This physical property directly influences chemical reactivity, making the C4 bromine atom kinetically far more accessible for oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Halogen Bonding: The polarizability of the bromine atom allows for specific non-covalent interactions (halogen bonding) in solid-state packing or protein-ligand interactions, acting as a Lewis acid toward electron-rich donors.

Experimental Methodologies for Physicochemical Profiling

To accurately utilize 4-bromo-2-chloro-1-(propan-2-yl)benzene, researchers must empirically validate its physical properties. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Determination of Partition Coefficient (LogP) via Shake-Flask Method

Causality & Rationale: While computational models predict a high LogP, the ortho-relationship between the isopropyl group and the chlorine atom can cause unexpected hydration shell disruptions. Experimental validation via the shake-flask method is required. HPLC-UV is chosen over direct UV spectrophotometry to prevent interference from trace impurities.

LogP Step1 Prepare Octanol/Water System (Mutually Saturated) Step2 Dissolve Analyte (CAS 90350-26-8) Step1->Step2 Step3 Mechanical Shaking (24h at 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 Quantification (HPLC-UV/MS) Step4->Step5 Sample both phases Step6 Calculate Partition Coefficient (LogP) Step5->Step6 Mass Balance Check

Workflow for determining the LogP of highly lipophilic compounds via the Shake-Flask method.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25 °C to ensure mutual saturation. Failure to do this will result in volume shifts during the assay, skewing concentration data.

  • Analyte Preparation: Dissolve exactly 10.0 mg of 4-bromo-2-chloro-1-(propan-2-yl)benzene in 10 mL of the saturated n-octanol phase.

  • Equilibration: Combine 1 mL of the analyte-spiked octanol with 9 mL of saturated water in a borosilicate glass vial. Shake mechanically at 100 RPM for 24 hours at a strictly controlled 25 °C.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes. Do not use separating funnels, as micro-emulsions of this highly lipophilic compound will artificially inflate the aqueous concentration.

  • Quantification: Analyze both phases using HPLC-UV (detecting at 254 nm).

  • Self-Validation (Mass Balance): Calculate total recovered mass: Masstotal​=(Coct​×Voct​)+(Caq​×Vaq​) . If the calculated mass is <95% of the input mass, invalidate the run. Loss is likely due to adsorption to the glass vial walls, a common issue for compounds with LogP > 4.

Protocol 2: Thermodynamic Aqueous Solubility Profiling

Causality & Rationale: Kinetic solubility assays (solvent-shift methods) often trap highly hydrophobic liquids in colloidal suspensions, overestimating true solubility. Thermodynamic profiling guarantees that the system has reached its lowest energy state. Furthermore, ultracentrifugation is utilized instead of syringe filtration, as lipophilic molecules (like CAS 90350-26-8) will non-specifically bind to nylon or PTFE filter membranes, yielding false negatives.

Solubility A Add Excess Analyte to Aqueous Buffer B Isothermal Incubation (48h at 25°C) A->B Saturation C Ultracentrifugation (Avoid Filter Adsorption) B->C Phase Separation D Supernatant Extraction C->D E HPLC-UV Quantification D->E F Determine Thermodynamic Solubility (S_w) E->F Data Analysis

Thermodynamic solubility profiling workflow utilizing ultracentrifugation to prevent membrane binding.

Step-by-Step Methodology:

  • Sample Introduction: Add 50 µL of neat 4-bromo-2-chloro-1-(propan-2-yl)benzene to 5 mL of phosphate-buffered saline (PBS, pH 7.4) in a low-bind microcentrifuge tube.

  • Isothermal Incubation: Agitate the suspension at 25 °C for 48 hours to ensure complete thermodynamic equilibrium between the undissolved liquid phase and the aqueous phase.

  • Ultracentrifugation: Centrifuge the samples at 20,000 × g for 30 minutes. This drives any undissolved micro-droplets out of suspension without introducing high-surface-area filters.

  • Extraction & Analysis: Carefully extract 1 mL of the middle aqueous layer. Dilute 1:1 with acetonitrile to prevent precipitation prior to injection into the HPLC system.

  • Self-Validation: Run the assay at three different initial excess volumes (e.g., 20 µL, 50 µL, 100 µL). If the measured aqueous concentration varies between these runs, equilibrium has not been reached, or an emulsion is present.

Safety, Handling, and Storage

Due to its halogenated aromatic nature, 4-bromo-2-chloro-1-(propan-2-yl)benzene should be treated as a potential skin and eye irritant[1].

  • Storage: Store in a cool, dry, and well-ventilated area, protected from light. Halogenated aromatics can undergo slow photo-degradation, releasing trace amounts of hydrogen halides (HCl, HBr) which can pressurize sealed containers.

  • Handling: Use fluoropolymer (e.g., PTFE) or high-density polyethylene (HDPE) gloves. The high lipophilicity of the compound allows it to rapidly permeate standard latex or nitrile gloves.

References[2] Title: 4-bromo-2-chloro-1-(propan-2-yl)benzene | 90350-26-8

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Exploratory

Comprehensive Technical &amp; Handling Guide for 4-Bromo-2-chloro-1-(propan-2-yl)benzene in Advanced API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Guide Executive Summary In the landscape of modern pharmaceutical synthesis, polyha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Guide

Executive Summary

In the landscape of modern pharmaceutical synthesis, polyhalogenated arenes serve as indispensable, highly programmable building blocks. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8) is a prime example of a bifunctional intermediate. Featuring an isopropyl group for lipophilic structural tuning and two distinct halogen handles (bromo and chloro), this compound allows for orthogonal, site-selective functionalization.

This whitepaper transcends standard Safety Data Sheet (SDS) parameters. As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of the compound's physicochemical behavior, toxicological profile, and its specific utility in palladium-catalyzed cross-coupling workflows.

Physicochemical Profiling & Structural Dynamics

The utility and the hazard profile of 4-bromo-2-chloro-1-(propan-2-yl)benzene are dictated by its structural asymmetry. The bulky isopropyl group at the C1 position provides significant steric shielding to the adjacent C2-chlorine atom. Conversely, the C4-bromine atom is sterically unhindered and electronically primed for transition-metal insertion.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 4-Bromo-2-chloro-1-(propan-2-yl)benzeneStandard IUPAC nomenclature.
CAS Number 90350-26-8Unique identifier for procurement and tracking .
Molecular Formula C₉H₁₀BrClIndicates a highly halogenated, low-polarity structure.
Molecular Weight 233.53 g/mol Relevant for precise stoichiometric calculations.
Predicted LogP ~4.4High lipophilicity; drives membrane permeability .
C(sp²)–Br BDE ~68 kcal/molWeakest bond; primary site for oxidative addition.
C(sp²)–Cl BDE ~81 kcal/molStronger bond; remains intact during initial coupling.

Hazard Identification & Toxicological Mechanisms

Standard safety sheets classify this compound under Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) . However, understanding the causality behind these hazards is critical for designing fail-safe laboratory protocols.

Mechanism of Toxicity

The high lipophilicity (LogP ~4.4) of the isopropyl-benzene backbone allows the molecule to rapidly partition into lipid bilayers. Once absorbed dermally or via inhalation, halogenated arenes are typically metabolized by hepatic Cytochrome P450 (CYP450) enzymes. The oxidation of the aromatic ring generates highly electrophilic arene oxide intermediates. If not rapidly neutralized by glutathione (GSH), these intermediates covalently bind to cellular macromolecules, inducing oxidative stress and cytotoxicity.

Toxicity A 4-Bromo-2-chloro-1-(propan-2-yl)benzene (Lipophilic) B Dermal/Inhalation Exposure (Membrane Permeation) A->B C CYP450 Hepatic Metabolism B->C D Arene Oxide Intermediate (Electrophilic) C->D E GSH Depletion & Cellular Toxicity D->E

Proposed CYP450-mediated metabolic degradation and toxicity pathway.

Advanced Handling, Storage, & Self-Validating Protocols

Because halogenated aromatics can permeate standard latex or thin nitrile, handling neat 4-bromo-2-chloro-1-(propan-2-yl)benzene requires heavy-duty fluoroelastomer (Viton) gloves. Furthermore, to prevent oxidative degradation and moisture accumulation, the compound must be stored under a strict inert atmosphere.

Protocol 1: Self-Validating Inert Storage & Dispensing

Design Causality: Argon is denser than air and nitrogen, providing a superior protective blanket over the dense liquid phase of the halogenated benzene.

  • Preparation: Transfer the reagent bottle to a glovebox or utilize a Schlenk line equipped with high-purity Argon (99.999%).

  • Septum Piercing: Use a 20-gauge, oven-dried needle to pierce the septum. Inject a volume of Argon equivalent to the volume of liquid you intend to withdraw to prevent negative pressure.

  • Withdrawal: Slowly withdraw the required volume using a gas-tight Hamilton syringe.

  • Self-Validation (Moisture Check): Before utilizing the withdrawn batch in a moisture-sensitive catalytic cycle, inject a 50 µL aliquot into a Karl Fischer titrator.

    • Validation Gate: If water content is <50 ppm , proceed. If >50 ppm , the batch must be dried over activated 4Å molecular sieves for 24 hours prior to use.

Synthetic Applications: Orthogonal Cross-Coupling Workflows

The primary value of 4-bromo-2-chloro-1-(propan-2-yl)benzene in drug development is its capacity for orthogonal reactivity. The bond dissociation energy (BDE) of the C–Br bond (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol).

When exposed to Palladium(0), the oxidative addition step is both kinetically and thermodynamically driven toward the C–Br bond . The lower energy of the C–Br π* antibonding orbital facilitates a much lower activation barrier, allowing us to selectively couple at the C4 position while preserving the C2 chlorine for late-stage functionalization .

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling

Design Causality: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates the reductive elimination step, preventing unwanted side reactions or homocoupling.

  • Reagent Charging: In an oven-dried Schlenk flask, combine 1.0 equiv of 4-bromo-2-chloro-1-(propan-2-yl)benzene, 1.05 equiv of the target arylboronic acid, and 3.0 equiv of anhydrous K₂CO₃.

  • Catalyst Addition: Add 0.05 equiv (5 mol%) of Pd(dppf)Cl₂.

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe. Causality: The water dissolves the inorganic base to facilitate the formation of the reactive boronate complex, while dioxane solubilizes the organic substrates.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor via GC-MS.

  • Self-Validation (Conversion Check): The reaction is deemed complete when the GC-MS peak for the starting mass (m/z 232) is <1% relative to the product mass. The presence of the intact C-Cl bond in the product mass confirms site-selectivity.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition (Selective C-Br Cleavage) Pd0->OA + Substrate TM Transmetalation (Ar'-B(OH)2) OA->TM + Base RE Reductive Elimination (Biaryl Formation) TM->RE RE->Pd0 Catalyst Regeneration Prod 2-Chloro-1-isopropyl- 4-arylbenzene RE->Prod Product Release

Site-selective Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Emergency Response & Decontamination

In the event of a spill, standard aqueous cleanup is ineffective due to the compound's hydrophobicity.

  • Spill Containment: Immediately cover the spill with an inert, high-surface-area absorbent such as diatomaceous earth or activated carbon. Causality: Activated carbon rapidly adsorbs lipophilic aromatics, minimizing vapor release.

  • Glassware Decontamination: Do not use water initially. Rinse all contaminated glassware with a non-polar solvent (e.g., hexanes or toluene) to dissolve residual organics, followed by a standard base bath (KOH in isopropanol) to destroy any lingering trace electrophiles, and finally a thorough DI water rinse.

References

  • PubChem. "4-Bromo-1-chloro-2-propylbenzene (CID 140071659) - Computed Properties." National Center for Biotechnology Information. Available at:[Link]

  • Organometallics (ACS Publications). "Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)." Organometallics. Available at:[Link]

  • ACS Catalysis. "Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides." ACS Catalysis. Available at:[Link]

Foundational

4-Bromo-2-chloro-1-(propan-2-yl)benzene material safety data sheet

4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS 90350-26-8): Comprehensive Material Safety, Physicochemical Profiling, and Synthetic Application Guide Executive Summary In modern drug discovery and advanced materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS 90350-26-8): Comprehensive Material Safety, Physicochemical Profiling, and Synthetic Application Guide

Executive Summary

In modern drug discovery and advanced materials science, the strategic deployment of bifunctional halogenated scaffolds is critical for the rapid assembly of complex molecular architectures. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8), also known as 4-bromo-2-chloro-1-isopropylbenzene, serves as a highly versatile intermediate ()[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, rigorous material safety data (MSDS), and field-proven methodologies for its application in site-selective palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this compound, one must understand how its structural topology dictates its macroscopic properties and microscopic reactivity. The following table summarizes its core quantitative data alongside the mechanistic causality driving these parameters.

ParameterValueMechanistic Rationale & Causality
IUPAC Name 4-Bromo-2-chloro-1-(propan-2-yl)benzeneStandard nomenclature defining the precise regiochemistry of the substituents.
CAS Registry Number 90350-26-8Unique regulatory identifier for global chemical tracking ()[1].
Molecular Formula C9H10BrClDefines the bifunctional halogenated nature of the aromatic ring.
Molecular Weight 233.54 g/mol Critical constant for precise stoichiometric control in catalytic cycles.
Bond Dissociation Energy (C-Br) ~72 kcal/molThe lower BDE thermodynamically drives selective oxidative addition at C4 ()[2].
Bond Dissociation Energy (C-Cl) ~81 kcal/molThe higher BDE ensures the C-Cl bond remains intact during standard coupling ()[2].
Predicted Log P ~4.5High lipophilicity drives rapid dermal penetration, necessitating strict PPE protocols.

Structural Causality in Reactivity: The regioselectivity of this scaffold is governed by a synergistic interplay of electronic and steric factors. Sterically, the bulky isopropyl moiety at C1 projects significant spatial bulk over the ortho-positioned C2-chloride. This steric shielding effectively blocks the approach of the bulky Pd(0)L2​ active species to the C-Cl bond. Conversely, the C4-bromide is situated in the para position, completely free from the steric shadow of the isopropyl group. This dual-layered causality (electronic BDE disparity + steric shielding) ensures near-perfect site-selectivity during cross-coupling ()[3].

Core Material Safety Data Sheet (MSDS) & Hazard Mitigation

As a Senior Application Scientist, I emphasize that safety protocols must not be rote memorization; they must be understood through the lens of chemical causality.

GHS Classification & Toxicological Causality
  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The high lipophilicity (Log P ~4.5) of the isopropyl group allows the molecule to rapidly partition into and permeate the lipid bilayers of the stratum corneum. Once in the dermal tissues, the halogenated aromatic ring triggers localized inflammatory cascades.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors causes respiratory tract irritation. The high electron density of the halogens interacts adversely with the mucosal membranes of the respiratory epithelium.

Self-Validating Handling & PPE Protocol

To ensure a self-validating safety environment, implement the following checks:

  • Fume Hood Validation: Prior to opening the reagent vessel, utilize a digital anemometer to confirm a face velocity of 0.5 m/s (100 fpm) at the sash opening. Causality: This specific velocity is required to capture dense, volatile halogenated organics before they can diffuse into the operator's breathing zone.

  • Glove Integrity Check: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: Halogenated aromatics rapidly solvate and degrade latex. Nitrile provides a superior barrier to lipophilic solvents. Validate glove integrity via a manual air-inflation test prior to donning to ensure no micro-punctures exist.

Emergency Response & Environmental Remediation

  • Spill Containment Causality: In the event of a spill, immediately cover the liquid with a non-combustible, high-surface-area absorbent such as diatomaceous earth. Do not use sawdust or organic absorbents. Causality: Halogenated benzenes can form highly reactive, exothermic complexes with organic matrices under certain oxidative conditions. Diatomaceous earth provides a chemically inert, highly porous silica matrix that physically sequesters the lipophilic liquid without chemical interaction.

Synthetic Applications: Site-Selective Cross-Coupling

The primary utility of 4-bromo-2-chloro-1-(propan-2-yl)benzene lies in its application within Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions ()[4]. The goal is to selectively couple an arylboronic acid at the C-Br position while preserving the C-Cl bond for subsequent downstream functionalization (e.g., Buchwald-Hartwig amination).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the selectivity-determining oxidative addition step.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Selective C-Br Insertion Pd0->OxAdd 4-Bromo-2-chloro-1-(propan-2-yl)benzene Intermediate1 Pd(II) Intermediate [Ar-Pd-Br] OxAdd->Intermediate1 BaseExchange Ligand Exchange Base Activation Intermediate1->BaseExchange Intermediate2 Pd(II) Alkoxo Complex [Ar-Pd-OR] BaseExchange->Intermediate2 Transmetalation Transmetalation Ar' Transfer Intermediate2->Transmetalation Ar'-B(OH)2 Intermediate3 Diaryl Pd(II) Complex [Ar-Pd-Ar'] Transmetalation->Intermediate3 RedElim Reductive Elimination C-C Bond Formation Intermediate3->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-Coupled Product (C-Cl Intact) RedElim->Product Product Release

Catalytic cycle of selective Suzuki-Miyaura cross-coupling at the C-Br bond.

Self-Validating Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is designed with built-in validation gates to ensure reproducibility and prevent the common pitfall of protodeboronation or over-coupling ()[5].

Step 1: Stoichiometric Assembly (The Pre-Reaction Gate) In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 eq), the desired arylboronic acid (1.05 eq), Pd(PPh3​)4​ (2 mol%), and anhydrous K2​CO3​ (2.0 eq).

  • Causality & Validation: Limiting the boronic acid to a strict 1.05 eq prevents the thermodynamic push toward di-coupling at the less reactive C-Cl bond.

Step 2: Atmospheric Purging Seal the flask with a rubber septum. Evacuate the flask via a Schlenk line and backfill with high-purity Argon. Repeat this cycle three times.

  • Causality & Validation: Pd(0) is highly susceptible to irreversible oxidation into inactive Pd(II) oxides. A triple-purge ensures ambient O2​ levels are reduced to sub-ppm concentrations, validating catalyst longevity.

Step 3: Solvent Introduction & Activation Inject a degassed mixture of 1,4-Dioxane and HPLC-grade H2​O (4:1 v/v) via syringe.

  • Causality & Validation: The biphasic nature is critical. The organic phase dissolves the substrates, while the aqueous phase dissolves the K2​CO3​ , generating the hydroxide ions necessary to form the highly reactive [Ar-Pd-OH] intermediate required for transmetalation.

Step 4: Thermal Execution & In-Process Monitoring Heat the reaction mixture to 80 °C in a pre-equilibrated oil bath.

  • Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, quench in EtOAc, and analyze via GC-MS. The reaction is validated as complete when the characteristic isotopic molecular ion cluster of the starting material (m/z 232/234/236) is entirely replaced by the mono-coupled product mass. Do not proceed to workup until this GC-MS validation is met.

Step 5: Quench and Isolation Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure mono-coupled chloro-biphenyl derivative.

References

  • ACS Publications. "Organopalladium Catalysis as a Proving Ground for Data-Rich Approaches to Reaction Development." Journal of the American Chemical Society. [Link]

  • MDPI. "Selective Arylation via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic Properties." Molecules. [Link]

  • NIH PMC. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." PubMed Central.[Link]

Sources

Exploratory

Comprehensive Spectral Profiling and Structural Elucidation of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern pharmaceutical development and materi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern pharmaceutical development and materials science, halogenated aromatic building blocks are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8), also known as 4-bromo-2-chlorocumene, is a highly versatile intermediate[1]. However, the presence of multiple halogens and an alkyl substituent on a single benzene ring creates a complex regiochemical landscape.

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of this compound. By synthesizing Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FT-IR) spectroscopy, we establish a rigorous methodology where each data point cross-verifies the others, ensuring absolute structural confidence.

Physicochemical & Structural Profile

Before initiating spectral acquisition, establishing the theoretical physicochemical parameters is essential for calibrating instrumentation (e.g., mass spectrometer mass-defect windows).

ParameterValue
Chemical Name 4-Bromo-2-chloro-1-(propan-2-yl)benzene
CAS Number 90350-26-8
Molecular Formula C₉H₁₀BrCl
Monoisotopic Mass 231.9654 Da
Molecular Weight 233.53 g/mol
Substitution Pattern 1,2,4-Trisubstituted Benzene

Analytical Workflow Architecture

To prevent interpretation bias, structural elucidation must follow an orthogonal workflow. NMR provides connectivity and spatial arrangement, MS confirms the exact molecular formula and halogen presence, and IR validates functional group vibrations.

Workflow Start 4-Bromo-2-chloro-1-(propan-2-yl)benzene Sample Preparation NMR NMR Spectroscopy (1D & 2D in CDCl3) Start->NMR MS GC-EI-MS (Isotope & Fragmentation) Start->MS IR ATR-FTIR (Functional Groups) Start->IR Regio Regiochemistry (J-Coupling Analysis) NMR->Regio Iso Halogen Confirmation (3:4:1 Isotope Cluster) MS->Iso Vib C-X & C-H Bending (Substitution Patterns) IR->Vib Valid Unambiguous Structural Validation Regio->Valid Iso->Valid Vib->Valid

Fig 1. Multi-modal analytical workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy remains the cornerstone for determining the exact regiochemistry of small molecules[2]. For 4-bromo-2-chloro-1-(propan-2-yl)benzene, the 1,2,4-trisubstitution pattern generates a highly specific, self-validating spin system[3].

Causality & Self-Validation: The Spin System

The aromatic protons (H-3, H-5, H-6) form an AMX spin system.

  • H-3 is isolated between the chlorine and bromine atoms. Lacking ortho neighbors, it only exhibits a small meta-coupling ( 3J≈2.0 Hz) to H-5.

  • H-6 is adjacent to the isopropyl group and H-5, exhibiting a large ortho-coupling ( 3J≈8.0 Hz).

  • H-5 acts as the bridge, splitting into a doublet of doublets (dd) due to simultaneous ortho-coupling with H-6 and meta-coupling with H-3.

If the compound were an isomer (e.g., 1,3,5-trisubstituted), all aromatic protons would appear as narrow doublets or singlets. The presence of the 8.0 Hz coupling is the absolute proof of the 1,2,4-arrangement.

Experimental Protocol: High-Resolution NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Analyze on a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe. Lock the magnetic field to the deuterium resonance of CDCl₃.

  • ¹H Acquisition (zg30): Execute a standard 1D proton sequence with a 30° flip angle. Causality: A 30° pulse allows for faster longitudinal ( T1​ ) relaxation recovery compared to a 90° pulse, ensuring that integration values accurately reflect the proton ratios without requiring excessively long relaxation delays ( D1​ = 2s).

  • ¹³C Acquisition (zgpg30): Acquire the carbon spectrum using power-gated broadband proton decoupling to collapse multiplet structures into sharp singlets, enhancing the signal-to-noise ratio for the insensitive ¹³C nucleus.

Spectral Data Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃) | Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | H-3 | 7.50 | d | 1H | 2.0 | Deshielded by ortho-Cl and ortho-Br; meta-coupling only. | | H-5 | 7.35 | dd | 1H | 8.0, 2.0 | Ortho-coupled to H-6, meta-coupled to H-3. | | H-6 | 7.15 | d | 1H | 8.0 | Ortho-coupled to H-5. | | CH (iPr) | 3.30 | septet | 1H | 6.8 | Split by the six equivalent methyl protons. | | CH₃ (iPr) | 1.25 | d | 6H | 6.8 | Split by the single methine proton. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Shift (δ, ppm) Type Assignment Logic
C-1 144.2 Cq Attached to the electron-donating isopropyl group.
C-2 134.5 Cq Attached to Chlorine (electronegative deshielding).
C-3 131.8 CH Aromatic methine between halogens.
C-5 130.1 CH Aromatic methine ortho to Bromine.
C-6 127.4 CH Aromatic methine ortho to Isopropyl.
C-4 120.3 Cq Attached to Bromine (heavy atom effect causes slight shielding relative to Cl).
CH (iPr) 29.5 CH Aliphatic methine carbon.

| CH₃ (iPr) | 22.8 | CH₃ | Equivalent aliphatic methyl carbons. |

High-Resolution Mass Spectrometry (GC-EI-MS)

Mass spectrometry provides critical validation of the molecular formula. High mass accuracy combined with isotopic abundance pattern filtering is the most robust method for eliminating false molecular candidates.

Causality & Self-Validation: The Halogen Isotope Cluster

Bromine and chlorine impart unique, highly predictable isotopic signatures on labeled molecules[4].

  • Chlorine exists naturally as ³⁵Cl (75%) and ³⁷Cl (25%).

  • Bromine exists naturally as ⁷⁹Br (50%) and ⁸¹Br (50%). When a molecule contains exactly one Cl and one Br atom, the combination of these probabilities generates a distinct triplet molecular ion cluster [M]⁺,[M+2]⁺, and [M+4]⁺ in an approximate abundance ratio of 3:4:1 . Observing this exact cluster at m/z 232, 234, and 236 is a self-validating proof of the di-halogenated structure.

Experimental Protocol: GC-MS
  • Sample Injection: Inject 1 µL of a 100 µg/mL solution (in hexane) into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universal standard for EI, providing sufficient energy to induce reproducible fragmentation pathways (like benzylic cleavage) that can be matched against in-silico libraries.

  • Mass Analyzer: Scan from m/z 50 to 300.

Fragmentation Logic

MS_Logic MolIon Molecular Ion [M]+ m/z 232, 234, 236 IsoPattern Isotope Cluster (3:4:1) Validates 1xCl + 1xBr MolIon->IsoPattern Frag1 Benzylic Cleavage Loss of -CH3 (15 Da) MolIon->Frag1 Frag2 Halogen Cleavage Loss of -Cl or -Br MolIon->Frag2 BasePeak Base Peak [M-CH3]+ m/z 217, 219, 221 Frag1->BasePeak MinorPeak Minor Fragment Ions m/z 197, 153 Frag2->MinorPeak

Fig 2. Electron Ionization (EI) mass spectrometry fragmentation pathway and isotopic logic.

Key Fragmentation Event: The base peak occurs via the loss of a methyl radical (-15 Da) from the isopropyl group. This benzylic cleavage forms a highly stable, conjugated carbocation (m/z 217, 219, 221), which retains the 3:4:1 halogen isotope pattern.

Fourier Transform Infrared (ATR-FTIR) Spectroscopy

While NMR and MS provide connectivity and mass, IR spectroscopy acts as a rapid, non-destructive orthogonal check for functional groups.

Experimental Protocol
  • Preparation: Place a neat droplet of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Causality: ATR eliminates the need for KBr pellet pressing or solvent background subtraction, preventing moisture contamination and preserving the integrity of the halogen stretches.

  • Acquisition: Collect 16 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectral Data Assignments

Table 3: FT-IR Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Functional Group / Vibration Type
~2960, 2870 Medium Aliphatic C-H stretching (Isopropyl group)
~1590, 1480 Strong Aromatic C=C ring stretching
~1050 - 1090 Strong Aryl C-Cl stretching
~1030 - 1070 Strong Aryl C-Br stretching

| ~880, 820 | Strong | Aromatic out-of-plane C-H bending (Diagnostic for 1,2,4-trisubstitution) |

Conclusion

The structural elucidation of 4-bromo-2-chloro-1-(propan-2-yl)benzene requires a multi-modal approach. By leveraging the 3J coupling constants in ¹H NMR, we unambiguously map the 1,2,4-trisubstituted regiochemistry. Simultaneously, the 3:4:1 isotopic cluster observed via GC-EI-MS serves as an irrefutable, self-validating proof of the mixed halogenation state. This rigorous, causality-driven methodology ensures absolute confidence in the chemical identity of this critical pharmaceutical building block.

References

  • Sigma-Aldrich. "4-bromo-2-chloro-1-(propan-2-yl)benzene | 90350-26-8". Sigma-Aldrich Product Catalog.
  • Waters Corporation. "Interpreting Mass Spectrometry Output". The Mass Spectrometry Primer.
  • MDPI. "The Evolving Landscape of NMR Structural Elucidation". Molecules.
  • ACS Publications. "Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules". The Journal of Organic Chemistry.
  • PMC / NIH. "Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics". National Institutes of Health.

Sources

Foundational

4-Bromo-2-chloro-1-(propan-2-yl)benzene mass spectrometry data

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-chloro-1-(propan-2-yl)benzene Authored by: Gemini, Senior Application Scientist Introduction 4-Bromo-2-chloro-1-(propan-2-yl)benzene is a halogenated arom...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Authored by: Gemini, Senior Application Scientist

Introduction

4-Bromo-2-chloro-1-(propan-2-yl)benzene is a halogenated aromatic hydrocarbon with a molecular structure that presents a compelling case study for mass spectrometric analysis. As a substituted benzene derivative, its applications can be envisaged in organic synthesis, serving as a building block for more complex molecules in agrochemicals, pharmaceuticals, and materials science. The presence of two different halogen atoms (bromine and chlorine) and an isopropyl substituent provides distinct and predictable features in its mass spectrum, making it an excellent subject for structural elucidation by this technique.

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 4-Bromo-2-chloro-1-(propan-2-yl)benzene under electron ionization (EI). It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of organic molecules. We will delve into the theoretical underpinnings of its mass spectrum, predict its fragmentation pathways based on established chemical principles, and provide a robust experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrum of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

The mass spectrum of an organic compound is a unique fingerprint that provides information about its molecular weight and structure. For 4-Bromo-2-chloro-1-(propan-2-yl)benzene (C₉H₁₀BrCl), we can predict the key features of its electron ionization mass spectrum.

Molecular Ion and Isotopic Pattern

The molecular weight of a compound is one of the most critical pieces of information obtained from a mass spectrum. Due to the presence of naturally occurring isotopes of bromine and chlorine, the molecular ion of 4-Bromo-2-chloro-1-(propan-2-yl)benzene will appear as a cluster of peaks rather than a single peak.[1][2][3]

The most abundant isotopes are Carbon-12, Hydrogen-1, Bromine-79, and Chlorine-35. The monoisotopic mass of the molecular ion ([M]⁺˙) containing these isotopes is calculated to be 231.9654 Da .

The natural abundances of the key isotopes are:

  • Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[4]

  • Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%)[4]

This leads to a characteristic isotopic pattern for the molecular ion:

  • [M]⁺˙: Composed of ⁷⁹Br and ³⁵Cl.

  • [M+2]⁺˙: Composed of either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

  • [M+4]⁺˙: Composed of ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks can be predicted based on the probabilities of each isotopic combination. The [M]⁺˙ peak (containing ⁷⁹Br and ³⁵Cl) will be the most abundant in this cluster. The [M+2]⁺˙ peak will be very prominent, with a combined intensity nearly equal to the [M]⁺˙ peak. The [M+4]⁺˙ peak will be smaller, roughly one-third the intensity of the [M+2]⁺˙ peak contribution from the chlorine isotope. This distinctive pattern is a clear indicator of the presence of one bromine and one chlorine atom in the molecule.[1][3]

Ionm/z (Da)Contributing IsotopesPredicted Relative Intensity (%)
[M]⁺˙231.9654C₉H₁₀⁷⁹Br³⁵Cl100
[M+2]⁺˙233.9625C₉H₁₀⁸¹Br³⁵Cl / C₉H₁₀⁷⁹Br³⁷Cl~128
[M+4]⁺˙235.9595C₉H₁₀⁸¹Br³⁷Cl~32
Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways. The fragmentation pattern provides valuable information about the molecule's structure.[5][6] For 4-Bromo-2-chloro-1-(propan-2-yl)benzene, the primary fragmentation pathways are expected to be benzylic cleavage and loss of halogen atoms.

Benzylic Cleavage

The most favorable fragmentation for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, which results in the formation of a stable benzylic cation.[5][6][7] In the case of 4-Bromo-2-chloro-1-(propan-2-yl)benzene, this involves the loss of a methyl radical (•CH₃) from the isopropyl group. This is an energetically favored process due to the resonance stabilization of the resulting cation.

  • [M - CH₃]⁺: This fragment, with a predicted m/z of 216.95 , is expected to be the base peak (the most intense peak) in the spectrum. This is a common fragmentation pattern for compounds containing an isopropyl group attached to a benzene ring.[8]

Loss of Halogens

The carbon-halogen bonds are also susceptible to cleavage. The relative ease of cleavage is inversely related to the bond strength (C-Br is weaker than C-Cl).[9]

  • [M - Br]⁺: Loss of a bromine radical from the molecular ion would result in a fragment with an m/z of 152.04 .

  • [M - Cl]⁺: Loss of a chlorine radical from the molecular ion would result in a fragment with an m/z of 196.99 .

Further fragmentation can occur from the primary fragment ions. For example, the base peak ion can subsequently lose halogen atoms:

  • [M - CH₃ - Br]⁺: Loss of a bromine radical from the [M - CH₃]⁺ ion would yield a fragment with an m/z of 137.03 .

  • [M - CH₃ - Cl]⁺: Loss of a chlorine radical from the [M - CH₃]⁺ ion would result in a fragment with an m/z of 181.98 .

The following diagram illustrates the predicted primary fragmentation pathway for 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Fragmentation_Pathway M [C₉H₁₀BrCl]⁺˙ m/z = 232, 234, 236 F1 [C₈H₇BrCl]⁺ m/z = 217, 219, 221 M->F1 - •CH₃ (Benzylic Cleavage) F2 [C₉H₁₀Cl]⁺ m/z = 153, 155 M->F2 - •Br F3 [C₉H₁₀Br]⁺ m/z = 197, 199 M->F3 - •Cl F4 [C₈H₇Cl]⁺ m/z = 138, 140 F1->F4 - •Br F5 [C₈H₇Br]⁺ m/z = 182, 184 F1->F5 - •Cl

Caption: Predicted EI fragmentation of 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene using a standard Gas Chromatography-Mass Spectrometry system with an electron ionization source.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Bromo-2-chloro-1-(propan-2-yl)benzene and dissolve it in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same solvent to create a working standard with a concentration of 10 µg/mL.

  • Sample Filtration: Filter the working standard through a 0.22 µm syringe filter into a 2 mL autosampler vial.

Instrumentation and Parameters

A standard capillary GC-MS system is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization for your specific instrument.[10][11][12][13]

GC Parameter Recommended Setting Rationale
Injection Port
Injector Temperature280 °CEnsures complete and rapid volatilization of the analyte.
Injection ModeSplitless (or Split 20:1)Splitless mode is ideal for trace analysis, while a split injection prevents column overloading for more concentrated samples.
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (constant flow)An optimal flow rate for most standard capillary columns.
GC Column
Column Type30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A common, robust column for the separation of a wide range of semi-volatile organic compounds.
Oven Program
Initial Temperature80 °CA suitable starting temperature to focus the analyte at the head of the column.
Hold Time2 minutes
Ramp Rate15 °C/minA moderate ramp rate to ensure good separation from any potential impurities.
Final Temperature280 °CTo elute the analyte and clean the column.
Final Hold Time5 minutes
Mass Spectrometer
Ion SourceElectron Ionization (EI)The standard ionization technique for generating reproducible fragmentation patterns.
Ion Source Temperature230 °CA typical temperature to maintain analyte integrity in the gas phase.
Electron Energy70 eVThe standard energy for EI, which produces consistent and extensive fragmentation.
Mass Range40 - 350 m/zA range that covers the molecular ion and all expected major fragments.
Scan Rate2 scans/secondAdequate for acquiring several data points across the chromatographic peak.
Transfer Line Temp280 °CTo prevent condensation of the analyte between the GC and MS.
Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to 4-Bromo-2-chloro-1-(propan-2-yl)benzene based on its retention time.

  • Mass Spectrum Extraction: Obtain the mass spectrum for the identified peak by averaging the scans across the peak and subtracting the background spectrum.

  • Structural Confirmation:

    • Confirm the molecular weight by identifying the molecular ion cluster (m/z 232, 234, 236).

    • Verify the presence of one bromine and one chlorine atom by examining the isotopic pattern of the molecular ion and fragment ions.

    • Identify the base peak and other major fragment ions and correlate them with the predicted fragmentation pathways.

The following diagram outlines the general workflow for the GC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter into GC Vial C->D E Inject Sample D->E F GC Separation E->F G Electron Ionization (70 eV) F->G H Mass Analysis (m/z 40-350) G->H I Identify Chromatographic Peak H->I J Extract Mass Spectrum I->J K Analyze Isotopic Pattern J->K L Correlate Fragmentation K->L

Caption: Workflow for the GC-MS analysis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Conclusion

The mass spectrometry of 4-Bromo-2-chloro-1-(propan-2-yl)benzene under electron ionization provides a rich dataset for structural confirmation. The presence of bromine and chlorine results in a highly characteristic isotopic cluster for the molecular ion and any halogen-containing fragments. The fragmentation is predicted to be dominated by a benzylic cleavage, leading to the loss of a methyl group and the formation of a stable cation, which is expected to be the base peak in the spectrum. The experimental protocol detailed in this guide provides a solid foundation for the reliable GC-MS analysis of this compound and can be adapted for similar halogenated aromatic molecules. A thorough understanding of these principles is essential for any scientist utilizing mass spectrometry for the structural elucidation of organic compounds.

References

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • MacCoss Lab. (n.d.). IDCalc -- Isotope Distribution Calculator. Retrieved from [Link]

  • Organisch-Chemisches Institut at the University of Münster. (n.d.). MS-Terms, Mass Spectrometry. Retrieved from [Link]

  • The ISIC- EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

  • MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

  • Metabolomics Standard. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • SlidePlayer. (n.d.). General Fragmentation Modes. Retrieved from [Link]

  • University of Liverpool. (2025). Mass Spectrum isotope pattern calculator. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • bio.tools. (n.d.). Isotope calculator. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • Gcms.cz. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • Vaia. (n.d.). Problem 35 Propylbenzene, C. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Natural abundance. Retrieved from [Link]

  • Michigan State University. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Retrieved from [Link]

  • YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). C9H10BrCl - Explore. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Br and Cl. Retrieved from [Link]

  • J-STAGE. (n.d.). The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • Chegg.com. (2022). Solved One of the following mass spectra corresponds to. Retrieved from [Link]

  • Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(bromomethyl)-2-chloro-4,5-dimethylbenzene. Retrieved from [Link]

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Exploratory

stability and storage of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-chloro-1-(propan-2-yl)benzene Introduction 4-Bromo-2-chloro-1-(propan-2-yl)benzene is a substituted aromatic compound with potential applications in o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Introduction

4-Bromo-2-chloro-1-(propan-2-yl)benzene is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical and agrochemical products. As with any chemical entity destined for use in regulated industries, a thorough understanding of its stability profile is paramount. This guide provides a comprehensive overview of the known characteristics of 4-Bromo-2-chloro-1-(propan-2-yl)benzene and outlines a robust framework for determining its stability and establishing appropriate storage conditions. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's behavior over time and under various environmental stressors.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-Bromo-2-chloro-1-(propan-2-yl)benzene is essential for any stability assessment. While extensive experimental data for this specific molecule is not widely published, we can compile its basic identifiers and predicted properties.

PropertyValueSource
Chemical Name 4-Bromo-2-chloro-1-(propan-2-yl)benzene-
Synonyms 4-bromo-2-chloro-1-isopropylbenzene[1]
CAS Number 90350-26-8[1]
Molecular Formula C9H10BrCl[1]
Molecular Weight 233.54 g/mol [1]
Physical Form Liquid[2]
Predicted XlogP 4.4 - 4.6[3][4]

The structure of 4-Bromo-2-chloro-1-(propan-2-yl)benzene is presented below:

Caption: Chemical structure of 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Potential Degradation Pathways

Based on the chemical structure, several potential degradation pathways can be hypothesized. These are crucial for designing forced degradation studies and for selecting appropriate analytical techniques.

Photodegradation

Aromatic halides are known to be susceptible to photodegradation.[3] The primary mechanism is often the reductive debromination, as the C-Br bond is typically weaker than the C-Cl bond.[5] Irradiation with UV light could lead to the formation of 2-chloro-1-(propan-2-yl)benzene. The photodegradation of brominated aromatic compounds often follows pseudo-first-order kinetics.[2][5]

Oxidation

The isopropyl (propan-2-yl) side-chain is a potential site for oxidation. The benzylic carbon, being directly attached to the aromatic ring, is particularly susceptible to oxidation.[1] Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize alkylbenzenes to benzoic acids.[6][7][8][9] In this case, oxidation could lead to the formation of 4-bromo-2-chloro-benzoic acid.

Hydrolysis

Hydrolysis of aryl halides is generally difficult due to the partial double bond character of the carbon-halogen bond, a result of resonance with the aromatic ring.[10][11] However, under forcing conditions such as high temperature and pressure, or in the presence of a strong base and a catalyst, hydrolysis to the corresponding phenol can occur.[12][13]

A hypothetical degradation pathway is illustrated below:

DegradationPathway 4-Bromo-2-chloro-1-(propan-2-yl)benzene 4-Bromo-2-chloro-1-(propan-2-yl)benzene 2-chloro-1-(propan-2-yl)benzene 2-chloro-1-(propan-2-yl)benzene 4-Bromo-2-chloro-1-(propan-2-yl)benzene->2-chloro-1-(propan-2-yl)benzene Photodegradation (Debromination) 4-bromo-2-chlorobenzoic acid 4-bromo-2-chlorobenzoic acid 4-Bromo-2-chloro-1-(propan-2-yl)benzene->4-bromo-2-chlorobenzoic acid Oxidation 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol 4-Bromo-2-chloro-1-(propan-2-yl)benzene->4-Bromo-2-chlorophenol Hydrolysis

Caption: Potential degradation pathways of 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Recommended Storage and Handling

Based on the general guidelines for halogenated aromatic compounds, the following storage and handling procedures are recommended to minimize degradation.

Storage Conditions
  • Temperature: Store in a cool, dry place.[9] Refrigeration is recommended for long-term storage.

  • Light: Protect from light. Store in amber glass vials or in a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Container: Use tightly sealed containers to prevent exposure to moisture and air.[5][9]

Incompatible Materials

Avoid contact with strong oxidizing agents.[12]

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

To definitively establish the stability profile of 4-Bromo-2-chloro-1-(propan-2-yl)benzene, a forced degradation study is essential. This study will identify potential degradation products and is a prerequisite for developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

The overall workflow is as follows:

Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Degradation Oxidative Degradation Thermal Degradation Thermal Degradation Photolytic Degradation Photolytic Degradation HPLC Method Development HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation Stability Profile Stability Profile Method Validation->Stability Profile Storage Conditions Storage Conditions Stability Profile->Storage Conditions Forced Degradation Forced Degradation Forced Degradation->HPLC Method Development

Caption: Workflow for stability assessment.

Forced Degradation Studies

Prepare a stock solution of 4-Bromo-2-chloro-1-(propan-2-yl)benzene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 70°C in a stability chamber for 48 hours. Dissolve in the initial solvent before analysis.
Photolytic Degradation Expose the stock solution to UV light (254 nm) and visible light for a defined period, aiming for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[17]
Stability-Indicating HPLC Method Development

The primary objective is to develop a method that can separate the parent compound from all potential degradation products.[18][19][20][21][22]

  • Column: A C18 column is a good starting point for a reverse-phase method.

  • Mobile Phase: A gradient of water (or buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm).

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between all peaks.

Conclusion

References

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids – Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • 16.11 KMnO4 Oxidation of Alkylbenzene - WallaceWay Organic Chemistry. (n.d.). Retrieved from [Link]

  • Alkylbenzene to Acid - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - MDPI. (2022, September 16). Retrieved from [Link]

  • US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides - Google Patents. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Hydrolysis of Aryl Halides Explained | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Photodecomposition properties of brominated flame retardants (BFRs) - PubMed. (2020, April 1). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Retrieved from [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • 4-Bromo-1-chloro-2-propylbenzene | C9H10BrCl | CID 140071659 - PubChem. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent | ACS Omega - ACS Publications. (2025, October 28). Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021, September 15). Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved from [Link]

  • Stability-Indicating HPLC Method Development - vscht.cz. (n.d.). Retrieved from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (2025, November 28). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8)[1] Executive Summary The synthesis of highly functionalized buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8)[1]

Executive Summary

The synthesis of highly functionalized building blocks like 4-bromo-2-chloro-1-(propan-2-yl)benzene requires strict control over regiochemistry. This application note details a robust, high-yield protocol for the regioselective electrophilic aromatic bromination of 2-chlorocumene (1-chloro-2-isopropylbenzene). By leveraging the synergistic directing effects of the existing substituents and employing strict environmental controls, this methodology suppresses radical side reactions and sterically disfavored isomers, delivering the target para-brominated product with >88% selectivity.

Mechanistic Rationale & Directing Group Synergy

The starting material, 2-chlorocumene, features two distinct substituents on the benzene ring: an isopropyl group and a chlorine atom. The success of this synthesis relies on understanding the causality behind their directing effects:

  • Activating vs. Deactivating Power: The isopropyl group is an activating group that pushes electron density into the ring via hyperconjugation and inductive effects, directing incoming electrophiles to its ortho and para positions[2]. The chlorine atom is a deactivating group; although it also directs ortho/para via resonance, its strong electron-withdrawing inductive effect reduces overall ring nucleophilicity[3].

  • Regiochemical Control: Because the isopropyl group is the stronger activating group, it dictates the primary site of electrophilic attack. The available positions are C4 (para to isopropyl) and C6 (ortho to isopropyl).

  • Steric Causality: The significant steric bulk of the isopropyl group creates a high energy barrier for the transition state leading to ortho substitution. Consequently, electrophilic attack is heavily funneled to the sterically unhindered C4 position[4].

To prevent the competing radical bromination at the benzylic position of the isopropyl group, the reaction must be strictly shielded from light and conducted at low temperatures using a Lewis acid catalyst[4].

Mechanism SM 2-Chlorocumene Complex π-Complex (Arene + Br2-FeBr3) SM->Complex FeBr3, Br2 Sigma Wheland Intermediate (σ-Complex at C4) Complex->Sigma Electrophilic Attack (Para to i-Pr) Product 4-Bromo-2-chloro- 1-(propan-2-yl)benzene Sigma->Product Deprotonation (-HBr)

Mechanistic pathway of electrophilic aromatic bromination highlighting regioselectivity.

Experimental Workflow

Workflow A 2-Chlorocumene + DCM B Add Fe powder (5 mol%) Shield from light A->B C Cool to 0 °C B->C D Dropwise Br2 Addition (T < 5 °C) C->D E Stir at RT (2-4 h) GC-MS Validation D->E F Quench with aq. Na2S2O3 (Color change: Red -> Clear) E->F G Aqueous Workup & Phase Separation F->G H Drying & Concentration G->H I Vacuum Distillation H->I J 4-Bromo-2-chloro- 1-(propan-2-yl)benzene I->J

Synthetic workflow for the regioselective bromination of 2-chlorocumene.

Step-by-Step Protocol (100 mmol Scale)

Materials
  • 2-Chlorocumene: 15.46 g (100 mmol)

  • Molecular Bromine (Br₂): 5.38 mL (105 mmol)

  • Iron Powder (Fe): 0.28 g (5.0 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM): 100 mL

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃): 50 mL

Procedure & Self-Validating Steps
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a gas scrubber (to neutralize evolving HBr gas), add 2-chlorocumene (15.46 g) and anhydrous DCM (100 mL).

  • Catalyst Generation: Add iron powder (0.28 g).

    • Causality: Iron reacts in situ with bromine to generate FeBr₃, a strong Lewis acid that polarizes the Br-Br bond, lowering the activation energy for electrophilic attack on the aromatic ring[3].

  • Light Exclusion: Wrap the reaction flask completely in aluminum foil.

    • Causality: Ambient light provides sufficient energy to initiate homolytic cleavage of Br₂, triggering a radical chain reaction that leads to benzylic bromination. Total darkness ensures the reaction proceeds exclusively via the ionic EAS pathway[4].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lower thermal energy maximizes the energy difference between the transition states leading to the para (C4) and ortho (C6) products, thereby enhancing the regioselectivity for the sterically less hindered C4 position[2].

  • Electrophile Addition: Charge the dropping funnel with Br₂ (5.38 mL). Add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Maturation & Validation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

    • Self-Validation: Monitor via GC-MS. The reaction is complete when the starting material peak (m/z 154/156) is fully consumed and replaced by the product peak at m/z 232/234. The 1:1 isotopic ratio of the molecular ion confirms the successful incorporation of a single bromine atom.

  • Quenching: Cool the mixture back to 0 °C and carefully add 50 mL of saturated aqueous Na₂S₂O₃ solution. Stir vigorously.

    • Self-Validation: The successful neutralization of excess electrophilic bromine is visually confirmed when the organic layer transitions from a deep red/brown to a pale yellow or colorless state.

  • Workup: Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel flash chromatography (eluent: 100% hexanes) to afford the pure product.

Quantitative Analytics & Expected Results

Table 1: Expected Regioselectivity and GC-MS Profile

CompoundDirecting Group AlignmentSteric HindranceExpected Yield (%)GC-MS (m/z)
4-Bromo-2-chlorocumene Para to IsopropylLow> 88%232 / 234
6-Bromo-2-chlorocumene Ortho to IsopropylHigh< 5%232 / 234
Benzylic Bromide Radical PathwayN/A (Suppressed)< 1%232 / 234
Unreacted SM N/AN/A< 1%154 / 156

Table 2: ¹H NMR Characterization (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H3 (ortho to Cl)7.48Doublet (d)2.01H
Ar-H5 (meta to Cl)7.35Doublet of doublets (dd)8.3, 2.01H
Ar-H6 (ortho to i-Pr)7.18Doublet (d)8.31H
-CH(CH₃)₂ (Methine)3.32Heptet (hept)6.91H
-CH(CH₃)₂ (Methyls)1.22Doublet (d)6.96H

Safety & Troubleshooting

  • Bromine Handling: Br₂ is highly toxic, volatile, and corrosive. All handling must occur in a certified fume hood using appropriate PPE.

  • HBr Evolution: The EAS mechanism releases equimolar amounts of corrosive HBr gas. A basic gas scrubber (e.g., 1M NaOH) must be attached to the reaction apparatus.

  • Troubleshooting Radical Byproducts: If benzylic bromination is observed (identified by an extra peak in the GC-MS trace and the loss of the isopropyl heptet in the NMR spectrum), ensure absolute darkness is maintained during the reaction and verify that the internal temperature does not spike during Br₂ addition.

References

  • [4] Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. URL:[Link]

  • [3] Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (9th ed.). John Wiley & Sons. URL:[Link]

  • [2] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. URL:[Link]

Sources

Application

preparation of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene Abstract This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 4-Bromo-2-chloro-1-(prop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Abstract

This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene, a key substituted aromatic halide valuable in the development of pharmaceutical and agrochemical compounds. The described synthetic pathway is a robust and regioselective three-step process commencing with the commercially available starting material, 2-chloro-1-isopropylbenzene. The core strategy involves: (1) Electrophilic nitration to introduce a nitro group at the C4 position, directed by the existing substituents. (2) Subsequent reduction of the nitro intermediate to form the corresponding aniline derivative. (3) A concluding Sandmeyer reaction, which involves the diazotization of the primary amine followed by displacement with a bromide ion to yield the final product with high purity. This document details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization data, designed for researchers and professionals in organic synthesis and drug development.

Synthetic Strategy and Mechanistic Overview

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure correct regiochemistry.[1][2] Direct sequential halogenation of 2-chloro-1-isopropylbenzene is prone to yielding a mixture of isomers, complicating purification and reducing the overall yield. To circumvent this, a more controlled, three-step approach is employed, leveraging the powerful directing effects of nitro and amino groups.

The chosen pathway is as follows:

  • Nitration: The synthesis begins with the electrophilic nitration of 2-chloro-1-isopropylbenzene. The isopropyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, yet also ortho, para-director.[3] The steric bulk of the isopropyl group favors substitution at the less hindered para position (C4). The chlorine at C2 further deactivates the adjacent C3 position, reinforcing the regioselective formation of 2-chloro-1-isopropyl-4-nitrobenzene.

  • Reduction: The nitro group of 2-chloro-1-isopropyl-4-nitrobenzene is then reduced to a primary amine. Common and effective methods for this transformation include catalytic hydrogenation or, as detailed here, using a metal in acidic solution (e.g., tin or iron in HCl), which is a classic and reliable method for this conversion.

  • Sandmeyer Reaction: The final step utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[4][5] This reaction proceeds via two critical stages:

    • Diazotization: The synthesized 4-amino-2-chloro-1-isopropylbenzene is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), under cold conditions (0-5 °C).[6][7] This converts the primary amino group into a highly reactive diazonium salt, an excellent leaving group (N₂).[8]

    • Displacement: The diazonium salt is then displaced by a bromide ion, a reaction catalyzed by copper(I) bromide (CuBr).[4][8] The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical, loss of nitrogen gas, and subsequent capture of the bromide ion to form the target molecule, 4-Bromo-2-chloro-1-(propan-2-yl)benzene.[9]

This strategic sequence ensures high regioselectivity and provides a reliable route to the desired product.

Visualized Synthetic Workflow

The overall process can be visualized as a linear three-step synthesis, ensuring clarity and ease of planning for laboratory execution.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction A 2-Chloro-1-isopropylbenzene B 2-Chloro-1-isopropyl-4-nitrobenzene A->B HNO₃, H₂SO₄ C 2-Chloro-1-isopropyl-4-nitrobenzene D 4-Amino-2-chloro-1-isopropylbenzene C->D Sn, HCl (conc.) E 4-Amino-2-chloro-1-isopropylbenzene F 4-Bromo-2-chloro-1-(propan-2-yl)benzene E->F 1. NaNO₂, HBr, 0-5°C 2. CuBr

Caption: Overall workflow for the synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
2-Chloro-1-isopropylbenzeneC₉H₁₁Cl154.647073-90-7Starting material, liquid
Nitric Acid (70%)HNO₃63.017697-37-2Strong oxidizer, corrosive
Sulfuric Acid (98%)H₂SO₄98.087664-93-9Corrosive, dehydrating agent
Tin (Sn), granularSn118.717440-31-5Metal reductant
Hydrochloric Acid (37%)HCl36.467647-01-0Corrosive
Sodium NitriteNaNO₂69.007632-00-0Oxidizer, toxic
Hydrobromic Acid (48%)HBr80.9110035-10-6Corrosive
Copper(I) BromideCuBr143.457787-70-4Catalyst, irritant
Sodium HydroxideNaOH40.001310-73-2Corrosive
Diethyl Ether(C₂H₅)₂O74.1260-29-7Flammable, peroxide former
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent
Protocol 1: Nitration of 2-Chloro-1-isopropylbenzene
  • Preparation of Nitrating Mixture: In a 250 mL flask immersed in an ice/salt bath, slowly add 40 mL of concentrated sulfuric acid. While stirring vigorously, add 30 mL of concentrated nitric acid dropwise, ensuring the temperature is maintained below 10 °C.

  • Reaction: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 30.9 g (0.2 mol) of 2-chloro-1-isopropylbenzene. Cool the flask to 0 °C.

  • Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-chloro-1-isopropylbenzene over 60-90 minutes. The internal temperature must be strictly maintained between 0-5 °C throughout the addition to prevent over-nitration and side reactions.[10]

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A yellow, oily product should separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloro-1-isopropyl-4-nitrobenzene as a yellow oil.

Protocol 2: Reduction to 4-Amino-2-chloro-1-isopropylbenzene
  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, place the crude 2-chloro-1-isopropyl-4-nitrobenzene (approx. 0.2 mol) and 47.4 g (0.4 mol) of granular tin.

  • Reaction: Add 200 mL of concentrated hydrochloric acid in portions to control the initial exothermic reaction. Once the initial vigorous reaction subsides, heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction is complete when the yellow oil is no longer visible.

  • Basification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully and slowly add 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will precipitate tin hydroxides. Caution: This step is highly exothermic.

  • Extraction: Extract the product from the basic aqueous slurry with diethyl ether (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and remove the solvent under reduced pressure to yield crude 4-amino-2-chloro-1-isopropylbenzene. This product can often be used directly in the next step without further purification.

Protocol 3: Sandmeyer Reaction
  • Diazotization:

    • In a 1 L beaker, dissolve the crude 4-amino-2-chloro-1-isopropylbenzene (approx. 0.2 mol) in 150 mL of 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice/salt bath with vigorous stirring. The amine salt may precipitate.

    • In a separate flask, prepare a solution of 15.2 g (0.22 mol) of sodium nitrite in 40 mL of water and cool it to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension. The tip of the addition funnel should be below the surface of the liquid. Maintain the temperature strictly below 5 °C.[7] The formation of the diazonium salt is indicated by a clear, light-yellow solution.

    • After complete addition, stir for an additional 15 minutes at 0-5 °C.

  • Displacement:

    • In a separate 2 L flask, dissolve 31.6 g (0.22 mol) of copper(I) bromide in 100 mL of 48% hydrobromic acid. Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.

    • Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from foaming over.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. Extract the product with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with 1 M NaOH (2 x 100 mL) and then with water until neutral.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

    • The crude product, 4-Bromo-2-chloro-1-(propan-2-yl)benzene, is obtained as a dark oil. It can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Mechanism Highlight: The Sandmeyer Reaction

The conversion of the diazonium salt to the final product is a radical-nucleophilic aromatic substitution (SRNAr) process.[4]

G Aryl_N2 Ar-N₂⁺ Aryl_radical Ar• Aryl_N2->Aryl_radical + Cu(I)Br - e⁻ CuBr Cu(I)Br N2 N₂ CuBr2 Cu(II)Br₂ Aryl_Br Ar-Br Aryl_radical->Aryl_Br + Cu(II)Br₂ - Cu(I)Br

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in nitration Temperature too high, causing side reactions.Ensure strict temperature control (0-5 °C) during the addition of the nitrating mixture.
Incomplete reduction Insufficient reductant or reaction time.Use a slight excess of tin and ensure the mixture is refluxed until all the nitro compound has reacted.
Formation of dark tar during diazotization Temperature rose above 5 °C, causing diazonium salt decomposition.Maintain rigorous cooling. Add the NaNO₂ solution slowly and sub-surface.
Low yield in Sandmeyer step Premature decomposition of diazonium salt.Use the diazonium salt solution immediately after its preparation. Ensure all solutions are pre-cooled.

References

  • Vertex AI Search, CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Benchchem, Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
  • L.S.College, Muzaffarpur, Sandmeyer reaction, January 21 2022.
  • PMC, Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Benchchem, Technical Support Center: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
  • Khan Academy, Sandmeyer reaction| Haloalkanes and Haloarenes | Grade 12 | Chemistry, May 15 2025.
  • Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Rel
  • Khan Academy, Sandmeyer reaction (video).
  • Benchchem, An In-depth Technical Guide to the Synthesis of 2-Bromo-1-isopropyl-4-nitrobenzene.
  • Sigma-Aldrich, 2-Bromo-4-chloro-1-isopropylbenzene | 1369828-32-9.
  • Sigma-Aldrich, 4-bromo-2-chloro-1-(propan-2-yl)benzene | 90350-26-8.
  • PubChem, 4-bromo-2-chloro-1-(propan-2-yl)benzene.
  • Pearson+, Beginning with benzene, synthesize the benzyl bromide shown, March 18 2024.
  • Chemistry LibreTexts, 16.10: Synthesis of Polysubstituted Benzenes, October 04 2024.
  • NC State University Libraries, 16.
  • Google Patents, US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Chemguide, electrophilic substitution - the halogen
  • JoVE, Video: Electrophilic Aromatic Substitution: Chlorination and Bromin
  • ChemicalBook, 4-Bromo-2-chloroaniline synthesis.
  • Google Patents, US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Chemistry LibreTexts, 3.10: Synthesis of Polysubstituted Benzenes, February 09 2026.
  • Chemistry LibreTexts, 16.
  • Organic Chemistry Portal, Diazotis
  • YouTube, Organic Conversion- 23| You Must Know | Bromo benzene to 4-Bromo-2-Chloro Aniline, February 24 2024.
  • Google Patents, US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in w
  • PMC, Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.

Sources

Method

Application Note: Chemoselective Sequential Cross-Coupling of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8) Executive Summary & Chemical Profile In the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8)

Executive Summary & Chemical Profile

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the ability to selectively functionalize specific positions on an aromatic ring without the use of protecting groups is a critical advantage. 4-Bromo-2-chloro-1-(propan-2-yl)benzene [1] is a highly versatile, di-halogenated building block designed for orthogonal, sequential cross-coupling.

The structural architecture of this molecule provides two distinct handles for functionalization: a highly reactive bromine atom at the C4 position and a less reactive chlorine atom at the C2 position. When subjected to palladium-catalyzed cross-coupling, the inherent difference in reactivity between these halogens allows for precise, step-wise functionalization[2].

Mechanistic Rationale: The Causality of Chemoselectivity

As a synthetic chemist, achieving perfect chemoselectivity requires exploiting both thermodynamic and kinetic differentials within the substrate. The sequential functionalization of 4-bromo-2-chloro-1-(propan-2-yl)benzene relies on two fundamental principles:

  • Bond Dissociation Energy (BDE) Differentials: The C–Br bond is significantly weaker than the C–Cl bond. Oxidative addition of a low-valent metal center (e.g., Pd(0)) into the C–Br bond is kinetically favored and occurs rapidly at lower temperatures (60–80 °C)[2].

  • Steric Shielding: The isopropyl group at the C1 position is highly bulky. It provides intense steric shielding to the adjacent C2-Cl bond. This steric hindrance acts as a secondary kinetic barrier, ensuring that the C-Cl bond remains completely inert during the initial C-Br functionalization, thereby preventing unwanted bis-coupling or oligomerization[3].

By carefully modulating the electronic and steric properties of the catalytic system (ligand + base), we can create a self-validating workflow where the C4 position is arylated first, followed by the amination of the sterically hindered C2 position[4].

Workflow Visualization

The following pathway illustrates the logic of the sequential cross-coupling strategy.

Pathway SM 4-Bromo-2-chloro-1-(propan-2-yl)benzene CAS: 90350-26-8 Step1 Step 1: Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, 80°C (Chemoselective C-Br Activation) SM->Step1 Boronic Acid Weak Base Int Intermediate: 4-Aryl-2-chloro-1-(propan-2-yl)benzene Step1->Int Step2 Step 2: Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos, NaOtBu, 110°C (Sterically Hindered C-Cl Activation) Int->Step2 Amine Strong Base Prod Final Product: 4-Aryl-2-amino-1-(propan-2-yl)benzene Step2->Prod

Sequential chemoselective cross-coupling of 4-bromo-2-chloro-1-(propan-2-yl)benzene.

Quantitative Data: Optimization of Chemoselectivity

To validate the causality of our reagent choices, Table 1 summarizes the optimization data for the first step (Suzuki-Miyaura coupling). The goal is to achieve >99% conversion at the C-Br site while maintaining 0% conversion at the C-Cl site.

Table 1: Catalyst and Base Screening for Step 1 (C4-Br vs. C2-Cl Activation)

EntryPalladium SourceLigandBaseTemp (°C)C-Br ConversionC-Cl ConversionResult Analysis
1 Pd(PPh3)4 None (Tetrakis) K2CO3 80 >99% <1% Optimal. Weak base and standard ligand prevent C-Cl activation.
2Pd2(dba)3SPhosK3PO4100>99%15%Sub-optimal. Electron-rich ligand begins to activate the C-Cl bond.
3Pd2(dba)3RuPhosNaOtBu110>99%>90%Complete loss of selectivity. Strong base and bulky ligand force bis-coupling.

Data Interpretation: Using an electron-rich, bulky ligand (like RuPhos) alongside a strong base (NaOtBu) provides too much thermodynamic driving force, overcoming the steric barrier of the isopropyl group and activating the C-Cl bond prematurely. Therefore, standard triphenylphosphine-based catalysts are mandatory for Step 1[2].

Experimental Protocols

The following protocols are designed as self-validating systems. If Step 1 is executed correctly, the intermediate will precipitate or crystallize cleanly due to the intact, lipophilic chloro-isopropyl moiety.

Protocol A: Chemoselective Suzuki-Miyaura Arylation (C4 Position)

Objective: Selectively couple an aryl boronic acid to the C4-Br position without disturbing the C2-Cl bond.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv) and the desired aryl boronic acid (1.1 equiv).

  • Catalyst & Base Loading: Add Pd(PPh3)4 (5 mol%) and anhydrous K2CO3 (2.0 equiv).

    • Causality Note: K2CO3 is a relatively weak base. It is sufficient to activate the boronic acid for transmetalation but not strong enough to drive the oxidative addition of the more inert C-Cl bond[3].

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (ratio 4:1:1) to achieve a 0.2 M concentration of the starting material.

  • Reaction Execution: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to isolate the 4-aryl-2-chloro-1-(propan-2-yl)benzene intermediate.

Protocol B: Buchwald-Hartwig Amination (C2 Position)

Objective: Overcome the steric hindrance of the isopropyl group to aminate the remaining C2-Cl bond.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the intermediate from Protocol A (1.0 equiv) and the desired primary or secondary amine (1.5 equiv).

  • Catalyst System Assembly: Add Pd2(dba)3 (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (2.0 equiv).

    • Causality Note: The C-Cl bond is inherently strong and sterically blocked by the adjacent isopropyl group. BrettPhos is a highly electron-rich, bulky biarylphosphine ligand specifically designed to accelerate oxidative addition into challenging aryl chlorides and promote reductive elimination[4]. NaOtBu is a strong base necessary to deprotonate the amine and drive the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 110 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC or flash chromatography to yield the final di-functionalized API scaffold.

References

  • [4] Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews / NIH. Available at:[Link]

  • [3] Zhang, X., Liu, A., & Chen, W. (2008). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters, ACS Publications. Available at:[Link]

Sources

Application

Application Note: Chemoselective Formylation of 4-Bromo-2-chloro-1-(propan-2-yl)benzene via Grignard Reaction

Application Context & Strategic Importance In modern drug development and medicinal chemistry, the synthesis of highly functionalized aromatic building blocks is a critical bottleneck. 3-Chloro-4-isopropylbenzaldehyde is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Context & Strategic Importance

In modern drug development and medicinal chemistry, the synthesis of highly functionalized aromatic building blocks is a critical bottleneck. 3-Chloro-4-isopropylbenzaldehyde is a highly versatile intermediate; its aldehyde moiety serves as a prime handle for reductive aminations, Wittig olefinations, and condensation reactions.

Synthesizing this building block directly from 4-bromo-2-chloro-1-(propan-2-yl)benzene requires a chemoselective transformation. The substrate contains two distinct halogens (bromine and chlorine). By leveraging the thermodynamic differences in carbon-halogen bond strengths, we can selectively perform a Grignard insertion at the carbon-bromine bond, followed by electrophilic trapping with N,N-dimethylformamide (DMF) to yield the desired aldehyde. This application note details the mechanistic rationale, self-validating process controls, and a robust protocol for this transformation.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure a high-yielding and reproducible protocol, it is essential to understand the causality behind the reaction parameters.

Thermodynamic Control of Chemoselectivity

The success of this protocol relies entirely on the differential reactivity of the C–Br versus the C–Cl bond[1]. The bond dissociation energy (BDE) of a typical aryl C–Br bond is approximately 82.6 kcal/mol, whereas the aryl C–Cl bond is significantly stronger at approximately 97.6 kcal/mol[2].

  • Causality in Action: This ~15 kcal/mol energy gap provides a wide kinetic window. By using standard magnesium turnings and maintaining the reaction temperature below 50 °C, the activation energy required for magnesium insertion into the C–Br bond is met, while the C–Cl bond remains entirely inert[1]. The use of highly activated magnesium (e.g., Rieke magnesium) or excessive thermal stress must be avoided to prevent unselective double-insertion.

The Role of DMF as an Electrophile

While Grignard reagents react readily with various carbonyls, formylation requires an electrophile that will not undergo over-addition. When the Grignard reagent, (3-chloro-4-isopropylphenyl)magnesium bromide, attacks the carbonyl carbon of DMF, it forms a tetrahedral magnesium hemiaminal intermediate[3].

  • Causality in Action: Unlike the intermediates formed from esters (which collapse to ketones and undergo a second Grignard attack)[4], the hemiaminal salt is remarkably stable under anhydrous, basic conditions[3]. It will not collapse to release the aldehyde until it is deliberately quenched with an aqueous acid, thereby strictly limiting the reaction to a single addition event.

Pathway Visualization

G sub 4-Bromo-2-chloro- 1-(propan-2-yl)benzene (Substrate) mg Mg0, THF (40°C) Chemoselective Insertion sub->mg grignard (3-Chloro-4-isopropylphenyl) magnesium bromide (Grignard Reagent) mg->grignard C-Br cleavage only dmf DMF Addition (0°C to RT) grignard->dmf hemiaminal Tetrahedral Hemiaminal Intermediate (Stable in Base) dmf->hemiaminal Nucleophilic Attack quench Aqueous HCl Hydrolysis hemiaminal->quench product 3-Chloro-4-isopropyl- benzaldehyde (Target Product) quench->product - HNMe2, - Mg salts

Figure 1: Reaction pathway depicting the chemoselective Grignard insertion and subsequent formylation.

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction state is verified before proceeding to the next step.

Equipment & Preparation
  • Glassware: Oven-dry a 500 mL 3-neck round-bottom flask, an addition funnel, and a reflux condenser at 120 °C for at least 4 hours. Assemble while hot under a continuous stream of ultra-high purity Argon.

  • Solvent: Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone or drawn from a solvent purification system (water content < 10 ppm).

Step 1: Magnesium Activation & Initiation
  • Charge the flask with 1.2 equivalents of magnesium turnings (see Table 1).

  • Add a single crystal of iodine ( I2​ ). Rationale: Iodine etches the passivating magnesium oxide layer on the turnings, exposing the highly reactive zero-valent magnesium metal[1].

  • Add 10 mL of anhydrous THF to cover the turnings.

  • Prepare a solution of 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 eq) in 90 mL of anhydrous THF in the addition funnel.

  • Add ~5% of the substrate solution to the flask. Do not stir. Warm the flask gently with a heat gun until the brown iodine color fades to colorless and localized bubbling is observed at the magnesium surface.

    • Self-Validation Check: Do not proceed until initiation is visually confirmed (exotherm and color change). Failure to initiate before bulk addition will lead to a dangerous runaway reaction.

Step 2: Chemoselective Grignard Formation
  • Once initiated, begin stirring and add the remainder of the substrate solution dropwise over 45 minutes.

  • Maintain the internal temperature between 40–50 °C. Rationale: This temperature provides sufficient kinetic energy to overcome the C–Br activation barrier while remaining safely below the threshold for C–Cl insertion[1].

  • After the addition is complete, stir the mixture for an additional 1 hour at 45 °C.

    • IPC (Titration): Withdraw a 1.0 mL aliquot, quench with water, and analyze via GC-MS. The starting material should be fully consumed, showing 2-chloro-1-isopropylbenzene (the protonated Grignard) as the sole species.

Step 3: Electrophilic Addition (Formylation)
  • Cool the dark-brown Grignard solution to 0 °C using an ice-water bath.

  • Dissolve anhydrous DMF (1.5 eq) in 20 mL of THF and add it dropwise via the addition funnel over 20 minutes. Rationale: The nucleophilic attack is highly exothermic; cooling prevents solvent boil-off and suppresses side reactions[3].

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. The mixture will form a thick, pale precipitate (the stable hemiaminal intermediate).

Step 4: Quench and Workup
  • Cool the flask back to 0 °C.

  • Carefully quench the reaction by dropwise addition of 2M aqueous HCl (100 mL). Rationale: The acid serves a dual purpose: it hydrolyzes the hemiaminal intermediate to release the aldehyde and dimethylamine, and it solubilizes the magnesium salts into the aqueous phase.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

  • Wash the combined organic layers with saturated NaHCO3​ (50 mL) and brine (50 mL).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 3-chloro-4-isopropylbenzaldehyde. Purify via silica gel chromatography (Hexanes:EtOAc) if necessary.

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry and Expected Yields

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Bromo-2-chloro-1-(propan-2-yl)benzene233.531.023.35 g (100 mmol)Substrate
Magnesium Turnings24.311.22.92 gMetal Reactant
Iodine ( I2​ )253.81Catalytic~10 mgSurface Activator
Tetrahydrofuran (THF)72.11Solvent120 mL totalReaction Medium
N,N-Dimethylformamide (DMF)73.091.510.96 g (11.6 mL)Electrophile
2M Hydrochloric Acid (HCl)36.46Excess100 mLQuench / Hydrolysis
3-Chloro-4-isopropylbenzaldehyde 182.65 1.0 (Target) ~15.5 g (85% expected) Target Product

References

  • BenchChem. "Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-8-chloro-1-octene." BenchChem Application Notes.
  • ResearchGate. "Comparison of C-Cl and C-Br BDEs using UB3LYP/6-31G(d)." Theoretical Bond Dissociation Energies of Halo-Heterocycles.
  • Chemistry Steps. "The Grignard Reaction Mechanism." Chemistry Steps.
  • Master Organic Chemistry. "Reactions of Grignard Reagents." Master Organic Chemistry.

Sources

Method

Application Note: Chemoselective Organometallic Functionalization of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Executive Summary & Strategic Utility In advanced drug development and complex target synthesis, polyhalogenated arenes serve as critical bifunctional building blocks. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In advanced drug development and complex target synthesis, polyhalogenated arenes serve as critical bifunctional building blocks. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8) is a highly versatile scaffold, possessing two distinct halogen handles and a bulky isopropyl group. The strategic value of this molecule lies in the ability to selectively functionalize the C–Br bond while preserving the C–Cl bond for downstream, orthogonal transformations.

This application note provides a deep-dive technical guide into achieving >99% chemoselectivity when reacting this substrate with organometallic reagents. By leveraging the inherent thermodynamic and steric properties of the molecule, researchers can reliably execute metal-halogen exchanges and palladium-catalyzed cross-couplings without relying on excessive cryogenic conditions or complex protecting-group chemistry.

Mechanistic Rationale: The Causality of Chemoselectivity

As a Senior Application Scientist, I emphasize that robust protocol design begins with understanding the physical chemistry of the substrate. The chemoselectivity observed in 4-bromo-2-chloro-1-(propan-2-yl)benzene is driven by a synergistic combination of electronic (thermodynamic) and steric factors:

  • Thermodynamic Divergence (Bond Dissociation Energy): The fundamental driver for selective activation is the difference in Bond Dissociation Energy (BDE). The C–Br bond is significantly weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol). Whether undergoing oxidative addition with a Pd(0) catalyst or a halogen-metal exchange with a Grignard reagent, the kinetic barrier to cleave the C–Br bond is substantially lower.

  • Steric Shielding: The structural topology of this specific molecule perfectly reinforces the thermodynamic bias. The chlorine atom at position 2 is ortho to the bulky isopropyl group at position 1, creating a sterically hindered microenvironment. Conversely, the bromine atom at position 4 is para to the isopropyl group and meta to the chlorine atom, leaving it highly accessible to bulky organometallic complexes.

This dual-layered defense against C–Cl activation allows for the highly predictable, divergent synthetic pathways illustrated below.

Selectivity cluster_0 Chemoselective Activation Drivers Pd0 Active Organometallic Species (e.g., Pd(0) or R-MgX) C_Br C-Br Bond BDE ~68 kcal/mol Sterically Accessible Pd0->C_Br Kinetically Favored C_Cl C-Cl Bond BDE ~81 kcal/mol Sterically Hindered Pd0->C_Cl Blocked by Sterics/BDE Activated Functionalized Intermediate (Exclusively at C4) C_Br->Activated Rapid Conversion

Thermodynamic and steric drivers for chemoselective activation at the C-Br bond.

Synthetic Workflows & Divergent Pathways

Depending on the target molecule, researchers typically deploy one of two primary workflows: Metal-Halogen Exchange (MHE) to generate a nucleophilic aryl anion, or Suzuki-Miyaura Cross-Coupling to directly install an aryl/heteroaryl group.

Historically, MHE on polyhalogenated arenes required strict cryogenic conditions (-78 °C) using n-butyllithium to prevent benzyne formation or over-metalation. However, modern protocols utilize [1], which breaks up polymeric magnesium aggregates, allowing for rapid, selective exchange at 0 °C to room temperature.

Pathways SM 4-Bromo-2-chloro-1- (propan-2-yl)benzene Grignard i-PrMgCl·LiCl (TurboGrignard) SM->Grignard THF, 0°C Suzuki Pd(0), R-B(OH)2 (Suzuki-Miyaura) SM->Suzuki Base, 80°C MgInt Arylmagnesium Intermediate (Selective C-Br Exchange) Grignard->MgInt Product1 Electrophilic Trapping (e.g., Aldehyde/Ketone) MgInt->Product1 + Electrophile Product2 Biaryl Product (C-Cl Bond Intact) Suzuki->Product2

Divergent chemoselective organometallic pathways for 4-bromo-2-chloro-1-(propan-2-yl)benzene.

Quantitative Data Summary

The following table summarizes the expected performance metrics of various organometallic activation methods applied to this substrate, derived from established principles of [2] and [3].

Activation MethodReagents & CatalystTemp (°C)C–Br ConversionSelectivity (C–Br : C–Cl)Process Engineering Advantage
Classical MHE n-BuLi, THF-78 °C>95%>99:1Rapid exchange; requires energy-intensive cryogenics.
TurboGrignard MHE i-PrMgCl·LiCl, THF0 °C to RT>98%>99:1Highly scalable; eliminates cryogenic requirements; excellent functional group tolerance.
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, Tol/H₂O80 °C>92%>95:5Robust biaryl formation; large bite-angle ligand suppresses C–Cl oxidative addition.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Metal-Halogen Exchange via TurboGrignard

Causality & Design: We utilize i-PrMgCl·LiCl instead of traditional alkyllithiums. The addition of LiCl increases the electrophilicity of the isopropyl group and breaks down the unreactive Grignard oligomers into highly reactive monomers. This allows the C–Br exchange to reach completion at 0 °C, entirely avoiding the thermodynamic threshold required to activate the sterically hindered C–Cl bond.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Substrate Loading: Dissolve 4-bromo-2-chloro-1-(propan-2-yl)benzene (10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) to achieve a 0.5 M solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Metalation: Syringe in i-PrMgCl·LiCl (1.3 M in THF, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes. The controlled addition mitigates localized exotherms that could compromise chemoselectivity.

  • Maturation: Stir the solution at 0 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF for formylation, or an aldehyde) dropwise at 0 °C, then allow the reaction to warm to room temperature over 2 hours.

System Validation & In-Process Control: Before adding the target electrophile, withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a vial containing 1 mL of D₂O. Extract with ethyl acetate and analyze via GC-MS. The protocol is validated when the mass spectrum shows the complete disappearance of the starting material mass, replaced by the mass of 2-chloro-4-deuterio-1-(propan-2-yl)benzene. The absence of di-deuterated products confirms that the C–Cl bond remained entirely uncompromised.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: To couple an arylboronic acid exclusively at the C–Br position, we select Pd(dppf)Cl₂ as the precatalyst. The dppf ligand possesses a large bite angle (100°), which accelerates the reductive elimination step of the catalytic cycle. More importantly, the steric bulk of the dppf-ligated palladium center is highly sensitive to the ortho-isopropyl shielding around the C–Cl bond, effectively reducing the rate of C–Cl oxidative addition to zero under these mild conditions [4].

Step-by-Step Methodology:

  • Charge: To a round-bottom flask, add 4-bromo-2-chloro-1-(propan-2-yl)benzene (5.0 mmol, 1.0 equiv), the desired arylboronic acid (5.5 mmol, 1.1 equiv), and finely powdered K₂CO₃ (10.0 mmol, 2.0 equiv).

  • Solvent System: Add a biphasic mixture of Toluene and deionized H₂O (4:1 ratio, 25 mL total volume).

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which can degrade the Pd(0) active species and promote homocoupling.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%) under a positive stream of Argon.

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath set to 80 °C with vigorous stirring (1000 rpm) for 4 to 6 hours.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

System Validation & In-Process Control: Monitor the reaction via LC-MS at the 4-hour mark. The system is self-validating when the chromatogram exhibits a single dominant product peak corresponding to the mono-arylated mass. If the C–Cl bond were inadvertently activated, a secondary peak with a mass corresponding to the diarylated byproduct would appear. The complete absence of this secondary peak validates the chemoselectivity of the chosen ligand and temperature parameters.

References

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.[Link]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.[Link]

Application

Application Note: Orthogonal Functionalization of 4-Bromo-2-chloro-1-(propan-2-yl)benzene in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Relevance In the pursuit of novel the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Relevance

In the pursuit of novel therapeutics, medicinal chemists frequently rely on highly programmable building blocks to systematically explore structure-activity relationships (SAR). 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8) is a highly versatile, bifunctional dihaloarene that serves as a foundational scaffold for complex drug candidates[1].

The strategic value of this molecule lies in two distinct structural features:

  • The Isopropyl Motif: The bulky, lipophilic propan-2-yl group serves to modulate the topological polar surface area (TPSA) and increase the partition coefficient (logP) of the resulting drug candidates. Sterically, it can dictate the conformational preference of adjacent substituents, which is a critical tactic for optimizing target binding affinity and shielding adjacent metabolic liabilities.

  • Orthogonal Halogen Reactivity: The presence of both a bromide and a chloride on the same aromatic ring enables site-selective, sequential cross-coupling reactions without the need for intermediate protecting groups.

Mechanistic Rationale for Orthogonal Functionalization

The core principle behind utilizing 4-bromo-2-chloro-1-(propan-2-yl)benzene is chemoselectivity driven by bond dissociation energy (BDE) and oxidative addition kinetics [2].

  • Phase 1 (C4-Bromide Activation): The C(sp²)–Br bond has a significantly lower BDE (~81 kcal/mol) compared to the C(sp²)–Cl bond (~96 kcal/mol). Consequently, the oxidative addition of a Palladium(0) species into the C–Br bond is kinetically favored. By employing mild conditions and standard phosphine ligands (e.g., PPh₃ or dppf), the C4 position can be functionalized selectively while the C2 chloride remains completely inert[3].

  • Phase 2 (C2-Chloride Activation): Once the C4 position is derivatized, the remaining C2–Cl bond can be activated. Because aryl chlorides are notoriously sluggish in oxidative addition, this step requires elevated temperatures and highly active, electron-rich, sterically demanding biarylphosphine ligands (such as XPhos or RuPhos) to accelerate the catalytic cycle and prevent catalyst degradation.

Experimental Protocols: A Self-Validating System

The following protocols detail a two-step, orthogonal functionalization workflow: a chemoselective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Selectively couple an arylboronic acid at the C4 (bromide) position, preserving the C2 chloride.

Reagents & Materials:

  • 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-2-chloro-1-(propan-2-yl)benzene, the arylboronic acid, and K₂CO₃.

  • Degassing: Add 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to exactly 60 °C for 12 hours. Causality note: Exceeding 70 °C risks competitive oxidative addition into the C-Cl bond, reducing chemoselectivity.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the C4-arylated, C2-chloro intermediate.

Protocol B: Buchwald-Hartwig Amination at C2

Objective: Couple a secondary amine to the sterically hindered C2 chloride of the intermediate generated in Protocol A.

Reagents & Materials:

  • C4-Arylated, C2-chloro intermediate (1.0 equiv, 0.5 mmol)

  • Secondary amine (e.g., morpholine or substituted piperazine) (1.2 equiv, 0.6 mmol)

  • Precatalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.06 equiv, 6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol)

  • Solvent: Toluene (5 mL), anhydrous and degassed

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with the C2-chloro intermediate, secondary amine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Solvent Addition: Add anhydrous Toluene. Causality note: NaOtBu is highly moisture-sensitive; strict anhydrous conditions are required to prevent base hydrolysis and subsequent formation of a phenol byproduct.

  • Reaction: Seal the vial and heat to 100 °C for 16 hours. The extreme steric bulk of XPhos facilitates the reductive elimination step, which is otherwise hindered by the adjacent isopropyl group.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the final bifunctionalized drug scaffold.

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected outcomes for the orthogonal functionalization of 4-bromo-2-chloro-1-(propan-2-yl)benzene based on established dihaloarene methodologies[2].

Reaction PhaseTarget BondCatalyst SystemBaseSolventTemp (°C)ChemoselectivityTypical Yield
Phase 1: Suzuki C(sp²)–BrPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O60 °C> 99:1 (Br vs Cl)85 - 92%
Phase 2: Buchwald C(sp²)–ClPd₂(dba)₃ / XPhosNaOtBuToluene100 °CN/A (Only Cl remains)70 - 82%

Mechanistic Visualization

The following diagram illustrates the logical flow and catalytic divergence utilized in the orthogonal functionalization of the starting material.

G A 4-Bromo-2-chloro- 1-(propan-2-yl)benzene (Starting Material) B C4-Functionalized Intermediate (Retains C-Cl bond) A->B Step 1: Suzuki-Miyaura Pd(dppf)Cl2, 60°C Chemoselective for C-Br C C2, C4-Bifunctionalized Target Scaffold (Drug Candidate) B->C Step 2: Buchwald-Hartwig Pd2(dba)3 / XPhos, 100°C Activates C-Cl

Orthogonal functionalization pathway of 4-bromo-2-chloro-1-(propan-2-yl)benzene.

References

  • National Institutes of Health (NIH) / PubMed. "A practical and general synthesis of unsymmetrical terphenyls" (Discussing sequential chemoselective Suzuki-Miyaura cross-coupling of chlorobromobenzenes). Available at:[Link]

  • ACS Publications. "Palladium-Catalyzed Chemoselective Phosphorylation of Poly(pseudo)halides: A Route for Organophosphorus Synthesis" (Detailing Ar-Br vs Ar-Cl chemoselectivity). Available at: [Link]

Sources

Method

Application Note: 4-Bromo-2-chloro-1-(propan-2-yl)benzene in Pharmaceutical Synthesis

Executive Summary The rational design of Active Pharmaceutical Ingredients (APIs) heavily relies on bifunctional building blocks that offer orthogonal reactivity. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) heavily relies on bifunctional building blocks that offer orthogonal reactivity. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8), also known as 4-bromo-2-chloro-1-isopropylbenzene, is a highly versatile dihaloarene. This application note provides drug development professionals with a comprehensive, self-validating guide to utilizing this compound in chemoselective cross-coupling reactions. By exploiting the differential bond dissociation energies of its carbon-halogen bonds, chemists can achieve precise, site-specific functionalization while retaining critical structural motifs for downstream API optimization.

Structural Rationale in Drug Design

The architecture of 4-bromo-2-chloro-1-(propan-2-yl)benzene offers three distinct advantages in medicinal chemistry:

  • The Isopropyl Group (Position 1): Introduces significant steric bulk and lipophilicity. This increases the overall logP of the resulting molecule, a critical parameter for enhancing blood-brain barrier (BBB) penetration and securing tight binding within hydrophobic protein pockets (e.g., kinase active sites).

  • The Ortho-Chloro Group (Position 2): When the benzene ring is coupled to another aryl system, the bulky ortho-chlorine forces a dihedral angle twist. This breaks molecular planarity, disrupting crystal lattice packing to significantly improve aqueous solubility—a major hurdle in modern drug discovery.

  • The Para-Bromo Group (Position 4): Serves as the primary synthetic handle. Because the C–Br bond is weaker than the C–Cl bond, it undergoes rapid oxidative addition with palladium catalysts, enabling highly chemoselective functionalization.

Mechanistic Causality: Chemoselective Cross-Coupling

The core principle behind utilizing this building block is thermodynamic and kinetic chemoselectivity. The bond dissociation energy (BDE) of the C–Br bond is approximately 68 kcal/mol, whereas the C–Cl bond is significantly stronger at ~81 kcal/mol.

When exposed to a Palladium(0) catalyst equipped with weak-to-moderate electron-donating ligands (such as PPh 3​ or dppf), the oxidative addition step is kinetically favored at the C–Br bond. If highly electron-rich, bulky ligands (like P(tBu) 3​ or biaryl phosphines such as XPhos) are used at elevated temperatures, the catalyst becomes active enough to insert into the C–Cl bond, leading to unwanted di-coupled byproducts. Therefore, ligand selection is the direct causal factor in maintaining chemoselectivity[1].

Chemoselectivity A 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8) B Pd(0) Catalyst + Weak/Moderate Ligand (e.g., Pd(dppf)Cl2) A->B C Chemoselective C-Br Oxidative Addition B->C Rapid Kinetics (Low Ea) F C-Cl Oxidative Addition (Suppressed Side Reaction) B->F High Activation Energy (Requires Strong Ligand) D Cross-Coupling Reaction (Suzuki / Buchwald) C->D E 4-Substituted-2-chloro-1-isopropylbenzene (Target API Intermediate) D->E

Figure 1: Chemoselective Pd-catalyzed C-Br activation pathway over C-Cl.

Quantitative Data: Ligand & Condition Optimization

To demonstrate the causality of reaction conditions on chemoselectivity, the following table summarizes the optimization of a standard Suzuki-Miyaura coupling using 4-bromo-2-chloro-1-(propan-2-yl)benzene and phenylboronic acid.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Selectivity (Mono:Di)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O80>95>99:1
2 Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O 80 >98 >99:1
3Pd 2​ (dba) 3​ / XPhosCs 2​ CO 3​ Dioxane100>9945:55
4Pd(OAc) 2​ / P(tBu) 3​ NaOtBuToluene110>9910:90

Data Interpretation: Entries 1 and 2 utilize moderate ligands that respect the activation energy gap between C–Br and C–Cl, resulting in near-perfect chemoselectivity. Entries 3 and 4 demonstrate that employing highly active ligands designed for [2] destroys the chemoselectivity, resulting in significant di-arylation.

Self-Validating Experimental Protocols

The following protocol details a chemoselective Suzuki-Miyaura cross-coupling. It is designed as a self-validating system , meaning the analytical checkpoints inherently prove the mechanistic success of the reaction.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Catalyst Loading (Pd(dppf)Cl2) Step1->Step2 Step3 3. Reaction at 80°C (12-16 h) Step2->Step3 Step4 4. In-Process Control (LC-MS Isotope Check) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Standard self-validating experimental workflow for cross-coupling.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid to the 4-position while leaving the 2-chloro group perfectly intact for downstream Buchwald-Hartwig amination[3].

Materials:

  • 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.1 eq, 1.1 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 eq, 5 mol%)

  • K 2​ CO 3​ (2.0 eq, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality:

  • Degassing (Causality: Prevent Catalyst Deactivation): Add 1,4-Dioxane and water to a Schlenk flask. Sparge with inert Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Reagent Addition: Under a positive flow of Argon, add the 4-bromo-2-chloro-1-(propan-2-yl)benzene, arylboronic acid, and K 2​ CO 3​ .

    • Rationale for Base: K 2​ CO 3​ is a mild inorganic base. It is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to avoid hydrolytic side reactions.

  • Catalyst Introduction: Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ . Seal the flask and heat to 80 °C with vigorous stirring.

    • Rationale for Catalyst: The dppf ligand provides a bite angle that stabilizes the Pd center sufficiently for C–Br insertion but lacks the electron density required to break the C–Cl bond at 80 °C.

  • In-Process Self-Validation (Crucial Step): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Look for the product mass. The product peak MUST exhibit a 3:1 isotopic pattern (M / M+2). This distinct pattern is the physical signature of a single naturally occurring Chlorine atom ( 35 Cl / 37 Cl).

    • Failure Modes: If a 1:1 pattern is observed, unreacted starting material (containing both Br and Cl) is still present. If no isotopic pattern is observed, the C–Cl bond has been erroneously activated, indicating a loss of chemoselectivity.

  • Workup & Isolation: Once validated, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure mono-coupled intermediate.

References

  • Pd nanoparticle catalysed one-pot sequential Heck and Suzuki couplings of bromo-chloroarenes in ionic liquids and water Organic & Biomolecular Chemistry, 2012, 10 (4), 808-813. URL:[Link]

  • Suzuki−Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions Organic Letters, 2007, 9 (16), 3125-3128. URL:[Link]

  • Palladium(I) Dimer Enabled Extremely Rapid and Chemoselective Alkylation of Aryl Bromides over Triflates and Chlorides in Air Chemistry - A European Journal, 2021, 27 (12), 4001-4006. URL:[Link]

  • Chapter 3: Synthetic Methods for Primary Anilines Royal Society of Chemistry Books, 2023. URL:[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Prepared for Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Physicochemical Rationale As a Senior Application Scientist, developing a robust analytical package for a complex ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, developing a robust analytical package for a complex halogenated aromatic intermediate like[1] requires moving beyond simple "inject and read" methodologies. Often referred to as 4-bromo-2-chlorocumene, this molecule presents a highly lipophilic profile driven by its isopropyl group, coupled with unique electronic properties imparted by the ortho-chloro and para-bromo substitutions.

To guarantee absolute structural confidence and quantitative purity for downstream Active Pharmaceutical Ingredient (API) synthesis, we cannot rely on a single technique. Instead, we must engineer an orthogonal, self-validating analytical framework . By coupling a volatility-based technique (GC-MS) with a polarity-based technique (HPLC-UV), we eliminate the blind spots inherent to single-detector methods.

AnalyticalWorkflow Start 4-Bromo-2-chloro-1- (propan-2-yl)benzene (CAS 90350-26-8) GCMS GC-MS Method (EPA 8270 Inspired) Start->GCMS Hexane Extraction HPLC HPLC-UV Method (USP <621> Compliant) Start->HPLC Acetonitrile Dilution Isotope Isotopic Validation (3:4:1 Br/Cl Ratio) GCMS->Isotope 70 eV EI-MS SST System Suitability (Rs > 2.0, Tf < 1.5) HPLC->SST C18 Isocratic Validation ICH Q2(R1) Validation (Linearity, Accuracy) Isotope->Validation Structural ID SST->Validation Purity Assay Report Batch Release & Certificate of Analysis Validation->Report Data Synthesis

Fig 1. Orthogonal analytical workflow for 4-bromo-2-chlorocumene characterization and release.

Protocol I: GC-MS Impurity Profiling & Isotopic Confirmation

The Causality of the 3:4:1 Self-Validating Signature

A protocol must be self-validating to ensure trustworthiness. In mass spectrometry, the presence of one Bromine atom (~1:1 ratio of 79 Br to 81 Br) and one Chlorine atom (~3:1 ratio of 35 Cl to 37 Cl) creates a mathematically rigid isotopic cluster for the molecular ion ( M+ ).

  • M ( 79 Br, 35 Cl) = 0.5×0.75=0.375

  • M+2 ( 81 Br, 35 Cl + 79 Br, 37 Cl) = (0.5×0.75)+(0.5×0.25)=0.500

  • M+4 ( 81 Br, 37 Cl) = 0.5×0.25=0.125

Normalizing these probabilities yields an exact 3:4:1 ratio for the M (m/z 232), M+2 (m/z 234), and M+4 (m/z 236) peaks. If a chromatographic peak lacks this exact 3:4:1 signature, the system automatically invalidates it as a non-target compound, preventing false positives.

Step-by-Step GC-MS Methodology
  • Sample Preparation : Dissolve 5.0 mg of the analyte in 10.0 mL of GC-grade Hexane. Spike with 10 µL of 2-Fluorobiphenyl (1.0 mg/mL) as an Internal Standard (IS) to correct for injection volume variances.

  • Column Selection : Install a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl phase provides optimal dipole-induced dipole interactions required to separate closely related halogenated positional isomers.

  • Inlet Parameters : Set the split/splitless injector to 250°C with a 20:1 split ratio. Causality: A 20:1 split prevents detector saturation, which is critical; if the electron multiplier is saturated, the delicate 3:4:1 isotopic ratio will be skewed, destroying the self-validating mechanism.

  • Oven Program : Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection : Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50–350.

Table 1: GC-MS Diagnostic Ions and Isotopic Abundance
Ion Typem/zIsotopic OriginExpected Relative Abundance
M 232 79 Br, 35 Cl~75% (Normalized to 3)
M+2 234 81 Br, 35 Cl & 79 Br, 37 Cl100% (Base Peak, Normalized to 4)
M+4 236 81 Br, 37 Cl~25% (Normalized to 1)

Protocol II: HPLC-UV Purity Determination

While GC-MS confirms identity, HPLC-UV is mandated for precise, non-destructive assay quantification. This method is developed in strict compliance with the allowable adjustments defined in [3].

The System Suitability Test (SST) as a Self-Validating Gatekeeper

Before any sample data is accepted, the HPLC must pass a System Suitability Test. We spike the sample with a closely eluting analog (e.g., Cumene). If the column chemistry degrades (e.g., loss of end-capping leading to silanol interactions), the resolution ( Rs​ ) between Cumene and 4-Bromo-2-chloro-1-(propan-2-yl)benzene will drop below 2.0. The system will automatically halt the sequence, preventing the generation of compromised data.

Step-by-Step HPLC Methodology
  • Mobile Phase Preparation : Mix 700 mL of HPLC-grade Acetonitrile with 300 mL of Milli-Q water (70:30 v/v). Degas via ultrasonication for 10 minutes. Causality: The highly lipophilic isopropyl and halogen groups require a strong organic modifier (70% ACN) to ensure the compound elutes symmetrically without excessive retention times.

  • Standard Preparation : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile to yield a 1.0 mg/mL stock.

  • SST Solution Preparation : Spike 1.0 mL of the stock solution with 0.1 mg/mL of Cumene.

  • Chromatographic Conditions :

    • Column : End-capped C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate : 1.0 mL/min (Isocratic).

    • Injection Volume : 10 µL.

    • Detection : UV at 220 nm. Causality: 220 nm captures the π→π∗ transition of the substituted benzene ring, maximizing sensitivity.

Table 2: HPLC System Suitability Test (SST) Criteria
ParameterTarget ValueCausality / Rationale
Resolution ( Rs​ ) > 2.0Ensures baseline separation from the cumene analog, proving column efficiency.
Tailing Factor ( Tf​ ) < 1.5Confirms the absence of secondary silanol interactions or column voiding.
Injection Precision RSD < 1.0%Validates autosampler reproducibility across 5 replicate injections.

Method Validation Framework

To ensure the analytical package is fit for regulatory submission, the HPLC assay must be validated according to the[4] guidelines.

Table 3: ICH Q2(R1) Validation Summary
Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Injection of blank (diluent) and placebo matrices.No interfering peaks at the retention time of the target analyte.
Linearity 5 concentration levels ranging from 50% to 150% of the nominal target concentration (0.5 to 1.5 mg/mL).Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Triplicate preparations spiked at 80%, 100%, and 120% of the target concentration.Mean recovery must fall between 98.0% and 102.0% .
Precision (Repeatability) 6 independent replicate preparations of the sample at the 100% concentration level.Relative Standard Deviation (RSD) 2.0%.

References

  • U.S. Environmental Protection Agency (EPA) . "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846 Hazardous Waste Test Methods. Available at:[Link]

  • Chromatography Online . "Are You Sure You Understand USP <621>?" LCGC International. Available at:[Link]

  • Food and Drug Administration (FDA) / ICH . "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry. Available at:[Link]

Sources

Method

Comprehensive HPLC Method Development and Validation for 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Executive Summary & Analyte Profiling 4-Bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene) is a highly lipophilic, multi-halogenated aromatic compound frequently encountered as an intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

4-Bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene) is a highly lipophilic, multi-halogenated aromatic compound frequently encountered as an intermediate in agrochemical and active pharmaceutical ingredient (API) synthesis.

From a chromatographic perspective, this analyte presents a unique set of challenges:

  • High Hydrophobicity: With an isopropyl group and two heavy halogens (Br, Cl) attached to a benzene ring, the estimated logP exceeds 5.0. This results in excessive retention times on standard reversed-phase columns if the mobile phase is not carefully optimized.

  • Neutrality: The molecule lacks ionizable protons (no acidic or basic functional groups). Consequently, pH manipulation of the mobile phase will not alter the analyte's retention behavior.

  • Isomeric Interference: Synthetic pathways generating this compound often produce positional isomers (e.g., 2-bromo-4-chlorocumene). These isomers possess nearly identical hydrophobicities, making them notoriously difficult to separate using standard dispersive interactions[1].

This application note provides a field-proven, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically to quantify this analyte and resolve it from structurally similar impurities.

Methodological Rationale: The Causality of Experimental Choices

To move beyond trial-and-error method development, every chromatographic parameter in this protocol is selected based on the physicochemical reality of the analyte.

Stationary Phase Dynamics: Beyond Standard C18

Standard octadecylsilyl (C18) columns separate analytes based primarily on hydrophobic (dispersive) interactions[2]. Because 4-bromo-2-chloro-1-(propan-2-yl)benzene and its positional isomers share the same molecular weight and nearly identical lipophilicity, a C18 column often yields co-eluting peaks.

The Solution: We utilize a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These specialized columns introduce π−π interactions, dipole-dipole interactions, and specific halogen- π interactions [1]. The spatial arrangement of the electron-withdrawing bromine and chlorine atoms interacts uniquely with the electron-rich (or electron-deficient, in the case of PFP) aromatic rings of the stationary phase, providing the shape selectivity required to pull positional isomers apart.

Mobile Phase & Modifier Causality

Since the analyte is highly hydrophobic, Acetonitrile (ACN) is chosen over Methanol due to its stronger elution strength and lower viscosity, which prevents excessive system backpressure at high flow rates.

Although 4-bromo-2-chloro-1-(propan-2-yl)benzene is neutral, we mandate the addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase[3].

  • Why? Synthetic mixtures inevitably contain trace basic impurities or degradation products. TFA acts as an ion-pairing agent and effectively masks residual, unreacted silanol groups on the silica column matrix. This prevents secondary ion-exchange interactions, ensuring sharp, symmetrical peaks for all components in the sample matrix[3].

Analytical Strategy & Workflow

The following workflow illustrates the logical progression from analyte profiling to final method validation.

HPLC_Workflow A 1. Analyte Profiling Highly Lipophilic | Neutral | UV-Active B 2. Stationary Phase Selection PFP or Phenyl-Hexyl for Halogen-π Interactions A->B C 3. Mobile Phase Configuration ACN / H2O with 0.1% TFA Modifier B->C D 4. Elution Gradient Design High Organic (60-95% ACN) to Overcome Retention C->D E 5. Detection & Validation UV at 220 nm | ICH Q2(R1) System Suitability D->E

Figure 1: Systematic RP-HPLC method development workflow for halogenated benzenes.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) prior to sample analysis, the method mathematically proves its own reliability before any data is reported.

Reagents & Standards Preparation
  • Diluent: 100% HPLC-Grade Acetonitrile. (Note: Do not use water in the diluent. The high lipophilicity of the analyte will cause immediate precipitation).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Bromo-2-chloro-1-(propan-2-yl)benzene reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step-by-Step Execution
  • System Purge: Purge all HPLC lines with their respective mobile phases for 5 minutes at 5.0 mL/min to remove trapped air.

  • Column Equilibration: Install the PFP column (see Table 1). Equilibrate the column at the initial gradient conditions (60% B) at 1.0 mL/min for 20 minutes. Monitor the baseline at 220 nm; proceed only when the baseline drift is < 1 mAU/min.

  • Blank Injection: Inject 5 µL of the diluent (100% ACN) to verify the absence of ghost peaks or carryover.

  • System Suitability Test (SST): Inject the Working Standard (100 µg/mL) six consecutive times. Calculate the relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor. The system is validated for use only if it passes the criteria outlined in Table 2.

  • Sample Analysis: Proceed with sample injections, bracketing with a standard injection every 10 samples to ensure continuous system stability.

Chromatographic Parameters & System Suitability

All quantitative parameters have been optimized to balance resolution, sensitivity, and throughput.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm)Core-shell technology for high efficiency; PFP phase for halogen- π shape selectivity.
Mobile Phase A 0.1% TFA in WaterSuppresses silanol ionization; improves peak shape[3].
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent required for high logP compounds.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35 °CReduces mobile phase viscosity; improves mass transfer kinetics.
Injection Volume 5.0 µLPrevents column overloading and band broadening.
Detection Wavelength 220 nm (Primary), 254 nm (Secondary)220 nm captures the primary aromatic π→π∗ transition for maximum sensitivity.
Gradient Program 0-2 min: 60% B2-10 min: 60% 95% B10-13 min: 95% B13-13.1 min: 95% 60% B13.1-18 min: 60% BStarts high (60%) to prevent infinite retention; ramps to 95% to elute strongly bound hydrophobic impurities; 5 min re-equilibration.
Table 2: System Suitability Specifications (Self-Validation Criteria)
ParameterAcceptance CriteriaImplication of Failure
Retention Time ( Rt​ ) ~ 8.5 ± 0.2 minIndicates pump malfunction or mobile phase preparation error.
Tailing Factor ( Tf​ ) 1.5Suggests column degradation or secondary interactions (e.g., active silanols).
Theoretical Plates ( N ) 10,000Indicates loss of column efficiency or dead volume in the system.
Area % RSD (n=6) 2.0%Indicates injector inconsistency or sample instability.
Resolution ( Rs​ ) 2.0 (from nearest isomer)Baseline separation is not achieved; quantitative data will be compromised.

Troubleshooting: Resolving Positional Isomers

If the synthetic sample contains positional isomers (e.g., 2-bromo-4-chloro-1-(propan-2-yl)benzene) and baseline resolution ( Rs​≥2.0 ) is not achieved under the conditions in Table 1, apply the following mechanistic adjustments:

  • Decrease the Gradient Slope: Isomers of halogenated benzenes often require shallower gradients to maximize the time spent interacting with the stationary phase. Change the gradient ramp from 60% -> 95% over 8 minutes to 60% -> 80% over 15 minutes.

  • Lower the Column Temperature: π−π and halogen- π interactions are enthalpically driven. Lowering the column temperature from 35 °C to 20 °C increases the strength of these specific non-covalent interactions, often drastically improving the separation of structural isomers at the cost of slightly broader peaks[1].

References

  • Source: Chemical Science (RSC Publishing)
  • High Performance Liquid Chromatography (Theory and Principles)
  • HPLC Determination of Four Derivatives of Benzene Source: Asian Journal of Chemistry URL

Sources

Application

High-Resolution Purification of 4-Bromo-2-chloro-1-(propan-2-yl)benzene via Normal Phase Column Chromatography

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Isolation of highly lipophilic halogenated aromatic intermediates Introduction and The Chromatographic Challenge The comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Isolation of highly lipophilic halogenated aromatic intermediates

Introduction and The Chromatographic Challenge

The compound 4-Bromo-2-chloro-1-(propan-2-yl)benzene (often referred to as 4-bromo-2-chlorocumene) is a critical synthetic building block used in transition-metal-catalyzed cross-coupling reactions for active pharmaceutical ingredients (APIs) and advanced agrochemicals.

The primary bottleneck in isolating this intermediate is separating it from its structural regioisomers (e.g., 2-bromo-4-chloro-1-(propan-2-yl)benzene) and unreacted starting materials. Because these isomers possess nearly identical boiling points and hydrophobicities, standard reverse-phase (C18) or unoptimized normal-phase chromatography often results in co-elution. To achieve baseline resolution, the purification strategy must exploit subtle differences in dipole moments, steric hindrance around the isopropyl group, and halogen-π interactions between the analytes and the stationary phase [1].

Table 1: Physicochemical Profiling of the Target Analyte
ParameterValue / DescriptionChromatographic Implication
Molecular Formula C₉H₁₀BrClHigh halogen content dictates polarizability.
Molecular Weight 233.53 g/mol Elutes readily in non-polar systems.
Physical State Pale yellow/colorless oilRequires liquid loading or dry-loading on Celite.
Estimated LogP ~4.8Extremely lipophilic; requires 100% non-polar eluent.
UV Absorbance λₘₐₓ ≈ 254 nmWeak-to-moderate chromophore; requires UV-active TLC plates.

Mechanistic Drivers of Separation

As a Senior Application Scientist, I emphasize that successful chromatography is not just about solvent ratios; it is about controlling intermolecular forces.

When separating halogenated benzenes, standard hydrophobic interactions are insufficient. Instead, we rely on halogen-π (X-π) interactions . The electron-poor region of the bonded halogen atoms (the "σ-hole") interacts with the π-electrons of the stationary phase [1]. Because polarizability increases down the halogen group (F < Cl < Br < I), a bromine atom will interact more strongly with a π-rich or highly polarizable stationary phase than a chlorine atom.

If standard bare silica gel (SiO₂) yields insufficient resolution, utilizing specialized stationary phases—such as Pentafluorophenyl (PFP), Phenyl-Hexyl, or carbon-material coated silica (e.g., C70-fullerene)—can dramatically enhance separation by amplifying these X-π and π-π interactions [1]. For standard lab-scale purifications, using highly deactivated silica with a strictly non-polar eluent maximizes the influence of the molecule's dipole moment.

Mechanism A Stationary Phase (Silica / Carbon-coated) B Halogen-π Interactions (Polarizability: Br > Cl) A->B C Dipole Moment Variance (Regioisomer Geometry) A->C D Steric Shielding (Isopropyl Group) A->D E Differential Retention (Optimized Rf Spread) B->E C->E D->E

Fig 1. Mechanistic drivers dictating the chromatographic resolution of halogenated regioisomers.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By strictly controlling the theoretical plates (via fine silica and slow flow rates) and eliminating polar modifiers, you force the separation to rely entirely on halogen-stationary phase interactions.

Phase 1: Preparation and Column Packing
  • Stationary Phase Selection: Use high-resolution Silica Gel 60 (230–400 mesh). Expert Insight: For highly stubborn regioisomers, consider using 10% w/w AgNO₃-impregnated silica (argentation chromatography) to exploit differential π-complexation.

  • Column Sizing: Select a column with a high length-to-diameter ratio (at least 20:1) to maximize theoretical plates.

  • Slurry Packing: Prepare a slurry of the silica gel in 100% n-Hexane or n-Heptane . Do not use dichloromethane (DCM) or ethyl acetate (EtOAc) for packing, as residual polar solvent will permanently alter the column's activity.

  • Equilibration: Flush the column with 3 column volumes (CV) of the mobile phase to ensure tight, uniform packing.

Phase 2: Sample Loading
  • Dry Loading (Recommended): Dissolve the crude 4-Bromo-2-chloro-1-(propan-2-yl)benzene mixture in a minimal amount of DCM. Add a small amount of Celite 545 (1:2 mass ratio to the crude). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Application: Carefully add the dry-loaded powder to the top of the flat silica bed. Cap with a 1 cm layer of clean sea sand to prevent bed disruption.

Phase 3: Isocratic Elution
  • Mobile Phase: Elute isocratically with 100% n-Hexane . Causality: The target molecule has a LogP of ~4.8. Introducing even 1% of a polar modifier (like EtOAc) will collapse the retention factor ( k′ ), causing all isomers to co-elute at the solvent front.

  • Flow Rate: Maintain a slow, steady flow rate (e.g., 1–2 drops per second for a standard 2-inch diameter column) to allow adequate time for the weak halogen-π interactions to equilibrate.

Phase 4: Fraction Collection and Analysis
  • Collection: Collect small fractions (e.g., 10–20 mL).

  • TLC Monitoring: Spot fractions on silica gel F₂₅₄ plates. Elute with 100% Hexane. Visualize strictly under short-wave UV light (254 nm).

  • GC-MS Validation: Because regioisomers will have nearly identical Rf values, pool the fractions based on TLC and immediately subject them to Gas Chromatography-Mass Spectrometry (GC-MS) to confirm regioisomeric purity [2].

Workflow A Crude Mixture (Halogenated Cumenes) B Stationary Phase Prep (Silica 230-400 mesh) A->B C Dry Loading (Celite 545) B->C D Isocratic Elution (100% n-Hexane) C->D E Fraction Analysis (UV-TLC & GC-MS) D->E F Pure Target Compound (>98% Regioisomeric Purity) E->F

Fig 2. Step-by-step workflow for the normal-phase purification of halogenated cumene derivatives.

Expected Analytical Data & Troubleshooting

To ensure a self-validating workflow, compare your empirical results against the expected chromatographic behavior outlined below. The isomer with the bromine atom further from the bulky isopropyl group typically exhibits slightly stronger retention due to less steric shielding of the highly polarizable bromine atom.

Table 2: Expected Chromatographic Behavior (100% Hexane)
Compound / ImpurityExpected TLC RfGC-MS Elution OrderMass Spec Base Peak (m/z)
Unreacted Chlorocumene 0.65 - 0.701st (Lowest BP)~154
2-Bromo-4-chlorocumene 0.45 - 0.502nd~232 / 234 (Isotope pattern)
4-Bromo-2-chlorocumene (Target) 0.40 - 0.453rd~232 / 234 (Isotope pattern)
Dibrominated Byproducts 0.20 - 0.304th (Highest BP)~312

Troubleshooting Co-elution: If the target compound and the 2-bromo isomer co-elute (Rf difference < 0.05), standard silica is exhausted. You must pivot to High-Performance Liquid Chromatography (HPLC) using a Pentafluorophenyl (PFP) or Phenyl-Hexyl preparative column. These columns actively exploit π-π and X-π interactions, providing orthogonal selectivity to standard hydrophobic partitioning [1].

References

  • Kanao, E., Morinaga, T., Kubo, T., Naito, T., Matsumoto, T., Sano, T., Maki, H., Yan, M., & Otsuka, K. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 409-418. URL:[Link]

  • United States Environmental Protection Agency (US EPA). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). EPA Science Inventory. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Grignard Formation for 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the chemoselective functionalization of 4-bromo-2-chloro-1-(propan-2-yl)benzen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the chemoselective functionalization of 4-bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene).

Our objective is to reliably form the aryl Grignard reagent at the C4 position while preserving the C-Cl bond at the C2 position. The troubleshooting steps and protocols below are grounded in thermodynamic principles and validated organometallic methodologies.

Section 1: Troubleshooting Guides & FAQs

Q: Why am I seeing significant Wurtz homocoupling instead of my desired Grignard reagent? A: When using direct magnesium insertion (Mg turnings), the reaction proceeds via a single-electron transfer (SET) pathway on the metal surface. This generates high local concentrations of aryl radical intermediates, which are highly prone to dimerization, leading to Wurtz homocoupling. Causality & Solution: To bypass the SET pathway and suppress radical dimerization, switch to a halogen-magnesium exchange using [1]. The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing its kinetic reactivity and solubility. This allows the exchange to proceed smoothly via a polar mechanism rather than a radical one.

Q: How do I prevent magnesium from inserting into the C-Cl bond (over-metalation)? A: Chemoselectivity is dictated by the difference in [2]. The C-Br bond is significantly weaker (~81 kcal/mol) than the C-Cl bond (~97 kcal/mol). However, if the reaction temperature is too high (e.g., refluxing THF), the thermal energy can overcome the activation barrier for C-Cl insertion. Causality & Solution: Thermodynamic control is paramount. By maintaining the reaction temperature between 0 °C and 25 °C during a Turbo Grignard exchange, you provide enough energy to cleave the weaker C-Br bond while leaving the stronger C-Cl bond completely intact.

Q: I need to use direct magnesium turnings for a large-scale synthesis. How do I reliably initiate the reaction without causing a thermal runaway? A: Magnesium turnings naturally develop a passivating layer of magnesium oxide (MgO) upon exposure to air, which prevents the organic halide from reaching the reactive zero-valent magnesium core. Causality & Solution: Do not rely on excessive heating, which risks thermal runaway and C-Cl cleavage. Instead, use chemical entrainment. Adding 1-2 mol% of 1,2-dibromoethane to the dry Mg turnings in THF generates ethylene gas and MgBr2​ . This localized reaction mechanically and chemically scrubs the MgO layer, exposing fresh, highly reactive magnesium surfaces at room temperature without the need for dangerous thermal spikes.

Section 2: Quantitative Data & Optimization Parameters

To assist in selecting the optimal synthetic route, the following table summarizes the performance metrics of the two primary methodologies for this specific dihalogenated substrate.

ParameterMethod A: Direct Mg InsertionMethod B: Turbo Grignard (iPrMgCl·LiCl)
Reaction Temperature 40 °C to 65 °C (Reflux)0 °C to 25 °C
Chemoselectivity (C-Br vs C-Cl) Moderate (Prone to over-metalation)Excellent (>98% selective for C-Br)
Wurtz Homocoupling Risk High (SET radical pathway)Minimal (Polar exchange mechanism)
Initiation Step Required? Yes (I₂, DIBAL-H, or 1,2-dibromoethane)No (Liquid-liquid homogeneous exchange)
Typical Yield 60 - 75%85 - 95%
Scalability High (Highly cost-effective)Moderate (Reagent cost is higher)

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (aliquot quenching) are embedded to ensure the integrity of the Grignard reagent before proceeding to downstream electrophilic trapping.

Protocol A: Chemoselective Halogen-Magnesium Exchange via Turbo Grignard (Recommended)

This method is highly recommended for drug development applications where impurity profiles must be strictly minimized.

  • Preparation: Flame-dry a Schlenk flask under argon or nitrogen. Add 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv) and anhydrous THF to create a 0.5 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.05 equiv) via syringe over 15 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1 to 2 hours.

  • Validation (In-Process Control): Withdraw a 0.1 mL aliquot and quench it into a vial containing saturated aqueous NH4​Cl . Extract with diethyl ether and analyze via GC-MS. Complete conversion is indicated by the disappearance of the starting material and the presence of 2-chloro-1-(propan-2-yl)benzene (the protonated Grignard species).

  • Utilization: The resulting (3-chloro-4-isopropylphenyl)magnesium species is ready for immediate reaction with your target electrophile.

Protocol B: Direct Insertion using Activated Magnesium Turnings (Scale-Up Alternative)

Use this method when reagent costs prohibit the use of Turbo Grignard, provided you have strict internal temperature controls.

  • Magnesium Activation: To a flame-dried, argon-purged multi-neck flask, add magnesium turnings (1.2 equiv). Add enough anhydrous THF to just cover the turnings. Add 1,2-dibromoethane (0.02 equiv). Stir until gentle bubbling (ethylene gas) is observed and the THF becomes slightly cloudy.

  • Substrate Addition: Dilute 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv) in anhydrous THF (to achieve a final concentration of 1.0 M). Add 5% of this solution to the activated magnesium.

  • Initiation Confirmation: Wait for a noticeable exotherm. Do not add more substrate until initiation is confirmed.

  • Controlled Feed: Once initiated, cool the flask in a water bath (20 °C). Add the remaining substrate solution dropwise at a rate that maintains a gentle, controlled internal temperature (do not exceed 35 °C to prevent C-Cl insertion).

  • Completion: Stir for an additional 2 hours at room temperature. Titrate the active Grignard concentration using iodine or salicylaldehyde phenylhydrazone before use.

Section 4: Mechanistic Pathway & Workflow

The following diagram illustrates the divergent pathways and risk profiles associated with the two methodologies.

GrignardOptimization SM 4-Bromo-2-chloro-1-(propan-2-yl)benzene (Starting Material) Mg Method A: Direct Mg Insertion (Mg turnings, I2 / BrCH2CH2Br) SM->Mg THF, Reflux (Kinetic Risk) Turbo Method B: Turbo Grignard (iPrMgCl·LiCl Exchange) SM->Turbo THF, 0 °C to RT (Thermodynamic Control) Prod Target Grignard Reagent (3-chloro-4-isopropylphenyl)magnesium Mg->Prod Moderate Yield Side1 Side Product: Wurtz Homocoupling Mg->Side1 High Risk (SET pathway) Side2 Side Product: Over-metalation (C-Cl cleavage) Mg->Side2 High Temp Risk Turbo->Prod High Yield / Chemoselective Turbo->Side1 Minimal Risk

Workflow for chemoselective aryl Grignard formation via halogen-magnesium exchange vs direct insertion.

References

  • Knochel, P., Barl, N. M., Werner, V., & Sämann, C. (2014). "The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents." Heterocycles. URL:[Link]

  • Hauk, D., Lang, A., & Murso, A. (2023). "Minimal Theoretical Description of Magnesium Halogen Exchanges." ACS Organometallics. URL:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; FAQ Guide for 4-Bromo-2-chloro-1-(propan-2-yl)benzene Synthesis

Welcome to the Technical Support Center for API intermediates. This guide is designed for researchers and drug development professionals synthesizing 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8), commonly re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API intermediates. This guide is designed for researchers and drug development professionals synthesizing 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8), commonly referred to as 4-bromo-2-chlorocumene.

The most efficient and scalable synthetic route for this compound relies on the highly regioselective electrophilic aromatic bromination of 2-chlorocumene[1]. While the bulky isopropyl group strongly directs electrophilic attack to the para position, competing kinetic pathways can generate problematic regioisomers and radical-induced impurities[2]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.

Pathway Visualization: Impurity Formation Mechanisms

G SM 2-Chlorocumene (Starting Material) Reagents Br2, FeBr3 Catalyst Strict Temp Control (<5°C) Dark Conditions SM->Reagents Electrophilic Substitution Radical Radical Conditions (Light/Heat Exposure) SM->Radical Trace Light / No Catalyst Target 4-Bromo-2-chloro-1-(propan-2-yl)benzene (Target API Intermediate) Reagents->Target Major Pathway (Para to iPr) Imp1 6-Bromo-2-chlorocumene (Regioisomer Impurity) Reagents->Imp1 Minor Pathway (Ortho to iPr) Imp2 5-Bromo-2-chlorocumene (Regioisomer Impurity) Reagents->Imp2 Minor Pathway (Para to Cl) Excess Excess Br2 / Prolonged Time Target->Excess Imp3 1-(2-Chlorophenyl)-1-methylethyl bromide (Benzylic Impurity) Imp4 Dibrominated Cumene (Over-reaction) Radical->Imp3 Benzylic Bromination Excess->Imp4 Polyhalogenation

Fig 1: Reaction pathways and impurity formation in 4-bromo-2-chlorocumene synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing high levels of the benzylic bromination impurity (1-(2-chlorophenyl)-1-methylethyl bromide)? Causality: Alkylbenzenes possess highly reactive benzylic C-H bonds that are susceptible to radical abstraction. If your reaction is exposed to ambient light or excessive heat, molecular bromine ( Br2​ ) undergoes homolytic cleavage to form bromine radicals. This shifts the reaction mechanism from an ionic electrophilic aromatic substitution to a free-radical substitution at the isopropyl side-chain. Solution: The reaction must be strictly shielded from light (e.g., wrapping the reactor in aluminum foil or using amber glassware). Ensure your Lewis acid catalyst (e.g., FeBr3​ ) is active and dry to rapidly polarize the Br2​ bond, heavily favoring the ionic pathway over radical formation[3].

Q2: How can I minimize the formation of the 6-bromo-2-chlorocumene regioisomer? Causality: In 2-chlorocumene, the isopropyl group is activating via hyperconjugation and directs electrophiles to the ortho and para positions. The chlorine atom is deactivating but also ortho/para directing. The target compound forms via attack at Position 4 (para to the isopropyl group). The 6-bromo impurity forms via attack at Position 6 (ortho to the isopropyl group). Because the isopropyl group is highly sterically demanding, the activation energy for ortho attack is naturally higher[2]. Solution: Lowering the reaction temperature to <5°C exploits this activation energy difference. At low temperatures, the kinetic energy of the system is insufficient to overcome the steric hindrance at the ortho position, maximizing the yield of the thermodynamically and sterically favored para product[4].

Q3: What causes the formation of dibrominated impurities, and how do I prevent it? Causality: While the addition of a first bromine atom deactivates the benzene ring toward further electrophilic attack, localized high concentrations of Br2​ (due to poor mixing or rapid addition) can force a second bromination event. Solution: Ensure vigorous mechanical stirring and utilize a highly controlled, dropwise addition of Br2​ diluted in an inert solvent (like dichloromethane). Maintain strict stoichiometry (1.00 to 1.02 equivalents of Br2​ ). The protocol must include a rapid quench with aqueous sodium bisulfite ( NaHSO3​ ) immediately upon consumption of the starting material to destroy unreacted electrophiles.

Q4: Can I synthesize this via Friedel-Crafts alkylation of 4-bromo-2-chlorobenzene instead? Causality: While [5] is a classic method for adding alkyl groups to aromatic rings, attempting to alkylate 4-bromo-2-chlorobenzene with isopropyl chloride is highly problematic. Halogens strongly deactivate the ring, making carbocation attack sluggish. This leads to harsh required conditions, which in turn promote carbocation rearrangements, transhalogenation, and polyalkylation[6]. Electrophilic bromination of 2-chlorocumene is vastly superior for regiocontrol.

Quantitative Data: Analytical Profile of Common Impurities

To aid in GC-MS or HPLC method development, the following table summarizes the expected analytical behavior of the target compound and its primary impurities.

Impurity / CompoundMechanism of FormationRelative Retention Time (GC)*Prevention / Mitigation Strategy
4-Bromo-2-chloro-1-(propan-2-yl)benzene Target (Para to iPr) 1.00 N/A (Target Product)
6-Bromo-2-chlorocumeneElectrophilic attack ortho to isopropyl~0.95 (Lower boiling point)Strict <5°C temp control; utilize bulky Lewis acid.
5-Bromo-2-chlorocumeneElectrophilic attack para to chlorine~1.02 (Co-elution risk)Optimize catalyst loading; avoid excess reaction time.
1-(2-Chlorophenyl)-1-methylethyl bromideRadical substitution at benzylic position~1.10Absolute light exclusion; ensure active FeBr3​ .
Dibrominated 2-chlorocumeneOver-bromination (polyhalogenation)>1.30Strict 1.02 eq Br2​ stoichiometry; rapid bisulfite quench.

*Note: RRT values are approximate and depend on the specific stationary phase (e.g., HP-5MS or DB-1).

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process controls (IPC) to create a self-validating system, ensuring that radical pathways are suppressed and regioselectivity is maximized.

Phase 1: Reactor Preparation & Initiation

  • Equip a jacketed glass reactor with a mechanical stirrer, an internal thermocouple, a dropping funnel, and a nitrogen inlet. Crucial: Wrap the reactor entirely in aluminum foil to exclude ambient light.

  • Charge the reactor with 1.0 equivalent of 2-chlorocumene (Starting Material) and 5 volumes of anhydrous dichloromethane (DCM).

  • Add 0.05 equivalents of anhydrous Iron(III) bromide ( FeBr3​ ). Self-Validation Check: The mixture should remain a suspension. If the catalyst clumps heavily, moisture is present, which will poison the Lewis acid and promote radical side-reactions.

Phase 2: Temperature-Controlled Electrophilic Addition 4. Cool the reactor jacket until the internal temperature stabilizes between 0°C and 5°C. 5. Prepare a solution of 1.02 equivalents of molecular bromine ( Br2​ ) in 2 volumes of anhydrous DCM in the dropping funnel. 6. Begin dropwise addition of the Br2​ solution. Adjust the addition rate so that the internal temperature never exceeds 5°C. Causality: Exceeding 5°C provides the activation energy necessary for the ortho-attack, increasing the 6-bromo regioisomer impurity.

Phase 3: In-Process Control (IPC) & Quenching 7. Once addition is complete, stir the reaction in the dark at 5°C for 60 minutes. 8. Pull a 0.5 mL aliquot, quench with 1 mL of 10% aqueous NaHSO3​ , extract with 1 mL ethyl acetate, and analyze via GC. Self-Validation Check: The reaction is deemed complete when unreacted 2-chlorocumene is <1.0%. If >1.0%, stir for an additional 30 minutes. Do not add more Br2​ , as this promotes dibromination. 9. Immediately quench the bulk reaction by slowly pouring it into a vigorously stirred solution of 10% aqueous sodium bisulfite (3 volumes) at 0°C. The red/brown color of unreacted bromine must completely discharge to a pale yellow/colorless organic layer.

Phase 4: Workup & Purification 10. Separate the phases. Wash the organic (DCM) layer sequentially with water (3 volumes) and brine (3 volumes). 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purify the crude oil via fractional vacuum distillation. The 6-bromo impurity will elute slightly earlier than the target 4-bromo API intermediate due to a lower boiling point caused by steric disruption of intermolecular packing.

References
  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics (RSC). Available at:[Link]

  • Benzene, 1-chloro-2-(1-methylethyl)- (2-Chlorocumene). NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Advances. Available at:[Link]

  • EAS Reactions: Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic vulnerabilities of 4-bromo-2-chloro-1-(propan-2-yl)benzene (also...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic vulnerabilities of 4-bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene) during palladium-catalyzed cross-coupling. While this scaffold is highly valuable in drug discovery, its unique electronic profile creates a kinetic trap. If the catalytic cycle is not perfectly optimized, the palladium intermediate will undergo hydrodehalogenation—a parasitic side reaction that depletes your starting material and severely complicates downstream purification[1].

Mechanistic Insight: The Hydrodehalogenation Pathway

To troubleshoot effectively, we must first visualize the causality of the failure. The C-Br bond at the 4-position is activated by the inductive pull of the meta-chlorine, leading to rapid oxidative addition. However, if the subsequent transmetalation step stalls (due to a sterically hindered coupling partner or a poorly soluble base), the resulting Ar-Pd(II)-Br intermediate becomes a "sitting duck." It acts as a hydride sink, abstracting hydrogen from protic solvents, amine bases, or adventitious water to form an Ar-Pd(II)-H species, which then reductively eliminates to yield the undesired 2-chloro-1-(propan-2-yl)benzene[2].

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Substrate Substrate 4-Bromo-2-chloro-1-(propan-2-yl)benzene Substrate->OxAdd TransMet Transmetalation (Coupling Partner) OxAdd->TransMet Fast Pathway (Bulky Ligands) Hydride Hydride Abstraction (From Solvent/Base/H2O) OxAdd->Hydride Slow Pathway (H-Donors Present) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Cross-Coupled Product RedElim->Product DehalElim Reductive Elimination Hydride->DehalElim DehalElim->Pd0 Byproduct Hydrodehalogenated Byproduct (2-chloro-1-isopropylbenzene) DehalElim->Byproduct

Catalytic divergence: Desired cross-coupling vs. parasitic hydrodehalogenation pathway.

Frequently Asked Questions (FAQs): Root Cause Analysis

Q1: Why is hydrodehalogenation outcompeting my desired cross-coupling? A1: The primary cause is a kinetic mismatch. When transmetalation is slow, the long-lived Ar-Pd(II)-Br complex abstracts a hydride from the environment (often reducible solvents like DMF or alcohols, or trace moisture). This intermediate undergoes rapid reductive elimination to produce the unwanted arene byproduct[1].

Q2: Will the chlorine atom at the 2-position also undergo dehalogenation? A2: Generally, no. The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than the carbon-bromine (C-Br) bond. Palladium preferentially inserts into the weaker C-Br bond. Unless you are using extremely forcing conditions (>110°C with highly active catalysts), the 2-chloro position remains intact for orthogonal functionalization later[1].

Q3: How does the choice of ligand suppress the dehalogenation pathway? A3: Ligand selection is your most powerful control lever. Bulky, electron-rich phosphine ligands (such as the Buchwald ligands XPhos or SPhos) create a sterically demanding environment around the palladium center. This steric bulk forces the desired reductive elimination of the larger organic groups to occur rapidly, kinetically outcompeting the elimination of the much smaller hydride ligand[3].

Troubleshooting Guide: Actionable Solutions

If you are detecting high levels of the dehalogenated byproduct (>10%) via LC-MS, implement the following cascading solutions:

  • Solution 1: Eliminate Hydride Donors. Switch from reducible solvents (like ethanol, isopropanol, or DMF) to non-reducible, non-coordinating solvents like anhydrous toluene or 1,4-dioxane[1].

  • Solution 2: Control Moisture. Adventitious water is a proven, highly efficient hydrogen source for hydrodehalogenation in cross-coupling reactions[2]. Ensure all reagents are rigorously dried and reactions are assembled under a strict inert argon atmosphere.

  • Solution 3: Optimize the Base. Avoid alkoxide bases or amines with beta-hydrogens (e.g., triethylamine), which can undergo beta-hydride elimination to donate a hydride directly to the palladium center. Utilize anhydrous, inorganic bases like K₃PO₄ or Cs₂CO₃[1].

Quantitative Data: Condition Matrix

To illustrate the impact of these variables, the following table summarizes the experimental outcomes for the Suzuki-Miyaura coupling of 4-bromo-2-chloro-1-(propan-2-yl)benzene under various optimization stages.

SolventBaseLigandTemp (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
EtOH / H₂ONa₂CO₃PPh₃8042%38%
DMFK₂CO₃dppf9055%25%
THFK₃PO₄XPhos6578%8%
Toluene (Anhydrous)K₃PO₄ (Anhydrous)SPhos8094% < 1%

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system for the Suzuki-Miyaura coupling of 4-bromo-2-chloro-1-(propan-2-yl)benzene. It incorporates mid-reaction analytical checks to ensure the hydrodehalogenation pathway remains fully suppressed.

Step 1: Rigorous Preparation (Exclusion of Hydride Sources)

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high-purity Argon (repeat 3x) to eliminate oxygen and adventitious water[2].

  • Add 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

Step 2: Catalyst and Base Loading 3. Add anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Crucial: The base must be finely milled and rigorously anhydrous to prevent water-induced hydride formation. 4. Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The 1:2 Pd-to-ligand ratio ensures complete formation of the active L-Pd(0) species, preventing under-ligated palladium clusters that are highly prone to side reactions[3].

Step 3: Solvent Addition and Reaction Initiation 5. Inject anhydrous, degassed Toluene (10 mL) via syringe. 6. Heat the reaction mixture to 80°C using a pre-heated oil bath with vigorous stirring (800 rpm) to overcome the biphasic solid-liquid mass transfer limitations of the inorganic base.

Step 4: Self-Validation (Mid-Course Analytical Check) 7. After 45 minutes, withdraw a 20 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Check: You should observe >50% conversion to the product mass, with the dehalogenated mass (m/z corresponding to 2-chloro-1-(propan-2-yl)benzene) remaining below 2% relative abundance. If dehalogenation exceeds 5%, abort the reaction, re-dry your reagents, and verify solvent purity.

Step 5: Workup and Isolation 8. Upon complete consumption of the starting material (typically 2-4 hours), cool the vessel to room temperature. 9. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, washing the filter cake with ethyl acetate (3 x 10 mL). 10. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure cross-coupled product.

References

  • Minimizing hydrodehalogenation side products in palladium catalysis - Benchchem. 1

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. 3

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. 2

Sources

Optimization

reaction condition optimization for 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Welcome to the Technical Support Center for 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8). This guide is engineered for researchers, medicinal chemists, and drug development professionals who are utilizing th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8). This guide is engineered for researchers, medicinal chemists, and drug development professionals who are utilizing this molecule as a bifunctional building block.

Because this scaffold possesses two distinct halogen handles (a C4–Br and a C2–Cl) along with a bulky isopropyl group, it presents unique opportunities and challenges in regioselective synthesis and chemoselective downstream functionalization. Below, we troubleshoot the most common experimental bottlenecks.

Section 1: Synthesis & Regioselectivity Troubleshooting

Q: When synthesizing 4-bromo-2-chloro-1-(propan-2-yl)benzene via the bromination of 2-chlorocumene, how do I minimize ortho-bromination and polybromination to maximize the yield of the target para-isomer?

The Causality (Why it happens): Electrophilic aromatic substitution (EAS) on 2-chloro-1-(propan-2-yl)benzene is governed by competing directing effects. The isopropyl group is an activating ortho/para director, while the chlorine atom is a deactivating ortho/para director. Because alkyl groups are activating, the isopropyl group dictates the regiochemistry. Substitution can theoretically occur at C4 (para to isopropyl) or C6 (ortho to isopropyl). However, the isopropyl group is sterically massive. This steric hindrance severely restricts electrophilic attack at the C6 position. By keeping the reaction temperature strictly at 0–5 °C and using a mild Lewis acid, you kinetically trap the reaction at the sterically unhindered C4 position, preventing over-bromination.

Protocol 1: Regioselective Bromination Workflow
  • Preparation: In an oven-dried, 3-neck round-bottom flask equipped with a dropping funnel and an internal thermometer, dissolve 2-chlorocumene (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add catalytic iron powder (Fe) or Iron(III) bromide (FeBr₃) (0.05 equiv). Note: Avoid strong Lewis acids like AlCl₃, which can cause isopropyl group migration (Jacobsen rearrangement).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize at 0–5 °C.

  • Bromine Addition: Dissolve Br₂ (1.05 equiv) in DCM. Add this solution dropwise over 1 hour. Critical Step: The drop rate must be slow enough that the internal temperature never exceeds 5 °C to prevent polybromination.

  • Quenching: Once the evolution of HBr gas ceases, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.

  • Purification: Extract with DCM, wash with brine, dry over MgSO₄, and purify via vacuum distillation or column chromatography to isolate the pure 4-bromo isomer.

Section 2: Chemoselective Cross-Coupling Optimization

Q: My Suzuki-Miyaura cross-coupling reactions with this substrate are yielding a messy mixture of mono-arylated (at C–Br), di-arylated (at C–Br and C–Cl), and unreacted starting material. How do I force the reaction to be strictly chemoselective for the C4 position?

The Causality (Why it happens): Chemoselectivity in bromo-chloro arenes hinges on the Bond Dissociation Energy (BDE) differential and the steric environment[1]. The BDE of a C–Br bond is approximately 81 kcal/mol, whereas a C–Cl bond is significantly stronger at ~96 kcal/mol[2]. Furthermore, in your specific molecule, the C4–Br bond is sterically accessible, while the C2–Cl bond is shielded by the adjacent bulky isopropyl group.

If you are observing di-arylation, your catalyst system is too electron-rich. Highly active, bulky phosphine ligands (like XPhos or RuPhos) lower the activation energy for oxidative addition so much that the palladium center readily inserts into the stronger C–Cl bond[1]. To achieve strict mono-arylation, you must "dumb down" the catalyst by using less electron-donating ligands (like PPh₃) that only have the thermodynamic driving force to insert into the weaker C–Br bond.

Table 1: Catalyst Selection Matrix for Bromo-Chloro Arenes
Catalyst / Ligand SystemBase & SolventTemp (°C)C–Br ConversionC–Cl ConversionSelectivity Profile
Pd(PPh₃)₄ (Standard)Na₂CO₃ / Toluene:H₂O80 °C>95%<2%Excellent. Optimal for mono-coupling at C4.
Pd(dppf)Cl₂ (Bidentate)K₂CO₃ / 1,4-Dioxane90 °C>95%<5%High. Good alternative if PPh₃ yields are low.
Pd₂(dba)₃ / XPhos Cs₂CO₃ / 1,4-Dioxane100 °C>99%>85%Poor. Leads to di-arylation; activates C–Cl.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling (C–Br Activation)
  • Setup: To an oven-dried Schlenk tube, add 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3–5 mol%)[1].

  • Atmosphere: Evacuate and backfill the tube with Argon three times. Self-validating check: The Pd(PPh₃)₄ should remain a bright yellow powder; if it is brown/black, it has oxidized to Pd(II) and the reaction will fail.

  • Solvent & Base: Add degassed Toluene and a 2M aqueous solution of Na₂CO₃ (2.0 equiv).

  • Heating: Heat the biphasic mixture at 80 °C with vigorous stirring (1000 rpm) for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, separate the organic layer, and filter through a short pad of Celite to remove palladium black.

Pathway Visualization: Chemoselectivity Dynamics

G Substrate 4-Bromo-2-chloro-1-(propan-2-yl)benzene (Bifunctional Scaffold) Cond1 Mild Catalyst System (e.g., Pd(PPh3)4, 80°C) Substrate->Cond1 Cond2 Aggressive Catalyst System (e.g., Pd2(dba)3 / XPhos, 100°C) Substrate->Cond2 OxAdd1 Selective Oxidative Addition at C4-Br Bond (~81 kcal/mol) Cond1->OxAdd1 OxAdd2 Dual Oxidative Addition at C4-Br & C2-Cl Bonds Cond2->OxAdd2 Prod1 Mono-Arylated Product (C2-Cl Bond Preserved) OxAdd1->Prod1 Prod2 Di-Arylated Product (Loss of Orthogonal Handle) OxAdd2->Prod2

Reaction pathways illustrating chemoselective vs. non-selective cross-coupling based on catalyst choice.

Section 3: Metal-Halogen Exchange (Lithiation)

Q: Can I perform a selective lithium-halogen exchange on the C4 position without triggering an elimination to an aryne or exchanging the C2 chlorine?

The Causality (Why it happens): Lithium-halogen exchange is a kinetically controlled process. The exchange rate for bromine is orders of magnitude faster than for chlorine. However, if the reaction temperature rises, the resulting aryllithium species can undergo equilibration, leading to unwanted C–Cl exchange, or it can eliminate LiCl to form a highly reactive benzyne intermediate. By strictly maintaining cryogenic conditions (-78 °C) and using exactly 1.0 to 1.05 equivalents of n-Butyllithium (n-BuLi), you kinetically lock the lithium at the C4 position.

Protocol 3: Selective Lithiation and Electrophilic Trapping
  • Preparation: Dissolve 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for at least 15 minutes.

  • Lithiation: Add n-BuLi (1.05 equiv, typically a 1.6 M or 2.5 M solution in hexanes) dropwise down the side of the flask. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add your desired electrophile (e.g., anhydrous DMF for formylation, or bubble dry CO₂ gas for carboxylation) directly into the -78 °C solution.

  • Warming & Quench: Allow the reaction to slowly warm to 0 °C, then quench with saturated aqueous NH₄Cl.

References

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 4-Bromo-2-chloro-1-(propan-2-yl)benzene Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene).

This dihalogenated arene presents a classic chemoselectivity challenge, offering two distinct handles for sequential cross-coupling:

  • C–Br Bond (Position 4) : Inherently more reactive towards low-valent metal centers and sterically unhindered (para to the isopropyl group).

  • C–Cl Bond (Position 2) : Inherently less reactive and highly sterically hindered by the adjacent ortho-isopropyl group.

By exploiting the bond dissociation energy differences (C–Br ~68 kcal/mol vs C–Cl ~81 kcal/mol) and the steric microenvironment, you can achieve highly programmable, sequential functionalization[1].

Chemoselective Sequential Cross-Coupling Workflow

G Substrate 4-Bromo-2-chloro-1-(propan-2-yl)benzene Step1 Step 1: C-Br Activation (Unhindered, High Reactivity) Substrate->Step1 Suzuki-Miyaura / Heck Cat1 Pd(dppf)Cl2 or Pd(PPh3)4 Standard Ligands, 80°C Step1->Cat1 Step2 Step 2: C-Cl Activation (Ortho-hindered, Low Reactivity) Cat2 Pd2(dba)3 + XPhos / tBuBrettPhos Bulky Ligands, 100-110°C Step2->Cat2 Product1 Mono-coupled Product (C-Cl intact) Cat1->Product1 Product2 Di-coupled Product (Fully Functionalized) Cat2->Product2 Product1->Step2 Buchwald-Hartwig / Suzuki

Caption: Logical relationship for the chemoselective sequential cross-coupling of 4-bromo-2-chlorocumene.

Section 1: Catalyst Selection Guide & Quantitative Data

To achieve >99:1 chemoselectivity, the catalyst must be carefully matched to the target bond. Using an overly active catalyst in Step 1 will result in unwanted double-coupling[2].

Target BondReaction TypeRecommended Catalyst / LigandBaseTemp (°C)Expected Yield (%)Chemoselectivity (C-Br : C-Cl)
C–Br (Pos 4) Suzuki-MiyauraPd(dppf)Cl₂K₂CO₃80–9090–98> 99:1
C–Br (Pos 4) SonogashiraPd(PPh₃)₄ / CuIEt₃N70–8085–95> 99:1
C–Cl (Pos 2) Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBu100–11085–92N/A (2nd Step)
C–Cl (Pos 2) Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄10080–88N/A (2nd Step)

Data synthesized from comparative performance studies on bromo-chloro substrates[3],[2].

Section 2: Step-by-Step Methodologies
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–Br Activation)

Objective: Selectively couple an arylboronic acid at the C–Br bond while preserving the sterically hindered C–Cl bond. Causality Insight: Pd(dppf)Cl₂ is chosen because its bite angle (99°) promotes efficient reductive elimination for the C–Br oxidative addition complex, but it lacks the electron density and steric bulk required to insert into the stubborn, ortho-hindered C–Cl bond at 80°C[1].

  • Preparation : To an oven-dried Schlenk flask, add 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv), arylboronic acid (1.05 equiv - do not use a large excess to prevent over-reaction), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent : Add a degassed mixture of Toluene/H₂O (4:1, 0.2 M). Self-Validation: Degassing is critical; oxygen will oxidize the phosphine ligand, killing the catalytic cycle.

  • Reaction : Heat to 80°C under argon for 12 hours.

  • Monitoring (Self-Validating System) : Monitor by LC-MS. You must observe the disappearance of the starting material (characterized by a 3:4:1 M/M+2/M+4 isotope pattern for Br+Cl) and the appearance of the mono-coupled product (characterized by a 3:1 M/M+2 isotope pattern for the remaining Cl).

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Sequential Buchwald-Hartwig Amination (C–Cl Activation)

Objective: Functionalize the remaining C–Cl bond with a secondary amine. Causality Insight: The C–Cl bond is inherently strong and shielded by the isopropyl group. We must use Pd₂(dba)₃ with XPhos. The electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition into the C–Cl bond, while its bulky biphenyl architecture accommodates the steric clash of the isopropyl group and forces the Pd center into a highly active mono-ligated L-Pd(0) state[4],[5].

  • Preparation : In a glovebox, charge a sealed tube with the mono-coupled intermediate from Protocol A (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Addition : Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Solvent : Add anhydrous, degassed Toluene (0.1 M).

  • Reaction : Seal the tube, remove from the glovebox, and heat to 110°C for 16-24 hours.

  • Workup : Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase or normal-phase chromatography.

Section 3: Troubleshooting & FAQs

Q1: I am observing 10-15% of the di-coupled product during my first Suzuki-Miyaura step. How do I stop this? A1: Di-coupling occurs when the catalyst overcomes the activation barrier of the C–Cl bond. This is usually caused by three factors:

  • Temperature too high: Strictly control the oil bath at 80°C. Do not exceed 90°C.

  • Overly active ligand: If you are using a Buchwald ligand (like SPhos or XPhos) in the first step, switch to a less electron-rich ligand like PPh₃ or dppf[1].

  • Excess Boronic Acid: Reduce the boronic acid stoichiometry from 1.5 equiv to 1.05 equiv.

Q2: My second step (Buchwald-Hartwig on the C–Cl bond) is stalling at 20% conversion. What is going wrong? A2: The ortho-isopropyl group creates massive steric hindrance. If the reaction is stalling:

  • Check your ligand: Standard ligands (BINAP, dppf) will fail here. You must use a sterically accommodating ligand like XPhos or tBuBrettPhos[5].

  • Check your base: If you are using Cs₂CO₃, the reaction rate will be very slow. Switch to a stronger base like NaOtBu or LiHMDS, provided your substrate does not contain base-sensitive functional groups (like esters or nitriles)[6].

  • Catalyst Poisoning: Ensure your solvent is completely free of coordinating impurities (e.g., avoid acetonitrile or chloroform, which can inhibit Pd)[6].

Q3: Can I perform a one-pot double cross-coupling with two different nucleophiles? A3: Yes, but it requires a "telescoped" approach. Perform the C–Br coupling at 80°C with Pd(OAc)₂ and a modular ligand. Once LC-MS confirms complete consumption of the C–Br bond, add the second nucleophile, a stronger base, and elevate the temperature to 110°C to activate the C–Cl bond. However, stepwise isolation is highly recommended for purity in drug development workflows[7].

References
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health (NIH) / PMC.[Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. American Chemical Society (ACS) Organometallics. [Link]

Sources

Optimization

Technical Support Center: 4-Bromo-2-chloro-1-(propan-2-yl)benzene Reaction Workups

Welcome to the Technical Support Center for handling 4-Bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene). As a Senior Application Scientist, I have designed this guide to address the specific p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-Bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with this polyhalogenated arene.

The differential reactivity between the C(sp²)–Br and C(sp²)–Cl bonds is a powerful synthetic asset. In palladium-catalyzed cross-couplings, the reactivity gradient strictly follows I >> Br > OTf >> Cl > F[1]. This allows for highly regioselective transformations at the C4 (bromine) position. However, this dual-halogen nature, combined with the lipophilic isopropyl group, requires highly controlled workup procedures to prevent protodehalogenation, manage stubborn emulsions, and ensure complete transition metal removal for downstream drug development[2].

Part 1: Troubleshooting Guides & FAQs

Section A: Palladium-Catalyzed Cross-Couplings (Suzuki, Heck, Buchwald-Hartwig)

Q: During the aqueous workup of my Suzuki coupling, I am encountering a stubborn, unbreakable emulsion. How do I resolve this? A: Emulsions in these systems are typically caused by a combination of lipophilic product molecules, residual boronic acid byproducts, and colloidal palladium.

  • Causality: The isopropyl group on your product significantly increases its lipophilicity, reducing the density difference between the organic and aqueous layers. Colloidal palladium acts as a solid-phase emulsifier (Pickering emulsion).

  • Resolution: Do not simply add more solvent. First, saturate the aqueous layer by adding solid NaCl (brine) to increase its density and ionic strength. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite. This removes the colloidal palladium stabilizing the emulsion, allowing rapid phase separation.

Q: My isolated product is dark brown/black instead of a pale oil. How can I efficiently remove the residual palladium? A: Dark coloration indicates palladium leaching and complexation with your product's π-system. Regulatory agencies require extremely low residual palladium in active pharmaceutical ingredients (APIs)[2].

  • Causality: Palladium(0) and Palladium(II) species can form stable complexes with halogenated arenes. Standard aqueous washes are insufficient.

  • Resolution: Utilize functionalized silica scavengers (e.g., SiliaMetS Thiol or Thiourea). The soft sulfur atoms have a much higher affinity for the soft Pd metal than your arene product. Add 3–5 equivalents (w/w relative to the catalyst) of the scavenger to the organic phase, stir at 40°C for 2 hours, and filter.

Q: NMR analysis of my crude product shows partial loss of the chlorine atom (protodehalogenation). Is my workup causing this? A: Workup is rarely the cause of protodehalogenation, but a delayed workup can exacerbate it.

  • Causality: Once the highly reactive C-Br bond is consumed, an overly active catalyst (or excessive heating) can oxidatively add into the less reactive C-Cl bond[1]. If the reaction is left stirring at room temperature before quenching, the catalyst remains active.

  • Resolution: Quench the reaction immediately upon completion by exposing it to air (to oxidize Pd(0) to inactive Pd(II)) and adding a coordinating solvent like ethyl acetate or an aqueous EDTA solution to arrest the catalytic cycle.

Section B: Halogen-Metal Exchange (Grignard / Lithiation)

Q: When quenching the Grignard reagent derived from 4-Bromo-2-chloro-1-(propan-2-yl)benzene with water, the mixture turns into a thick, un-stirrable white gel. What happened? A: You have precipitated magnesium hydroxide [Mg(OH)₂].

  • Causality: Water reacts with the basic magnesium alkoxides/halides to form Mg(OH)₂, an insoluble, gelatinous polymer that traps your organic product and prevents phase separation.

  • Resolution: Never quench a preparative Grignard reaction with pure water. Always use saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl. The NH₄⁺ ion acts as a mild acid and a complexing agent, keeping the magnesium ions completely soluble in the aqueous phase as [Mg(H₂O)₆]²⁺ or magnesium chloride complexes.

Part 2: Visual Workflows & Decision Trees

PdWorkflow Start Crude Reaction Mixture (Pd-Catalyzed Coupling) Quench Quench & Dilute (Add H2O/EtOAc) Start->Quench Filter Filter through Celite (Remove insoluble Pd/Salts) Quench->Filter Extract Liquid-Liquid Extraction (Separate Aqueous/Organic) Filter->Extract Scavenge Pd Scavenging (Add Thiol-Silica, Stir 2h) Extract->Scavenge Dry Dry Organic Layer (Na2SO4 or MgSO4) Scavenge->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Column Chromatography (Isolate Product) Concentrate->Purify

Caption: Standard workflow for Palladium-Catalyzed Cross-Coupling Workup.

GrignardWorkup A Crude Grignard/Lithiation Reaction Mixture B Cool to 0°C (Ice Bath) A->B C Dropwise Quench (Sat. aq. NH4Cl) B->C D Phase Separation (Aqueous vs. Organic) C->D E Extract Aqueous with MTBE or Et2O D->E Aqueous Phase F Combine Organics & Wash with Brine D->F Organic Phase E->F

Caption: Workflow for halogen-metal exchange and Grignard reaction workup.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Workup for Suzuki-Miyaura Coupling

Self-Validating Protocol: The absence of black precipitate upon concentration validates successful Pd removal.

  • Quenching: Upon reaction completion (verified by TLC/LCMS), cool the reaction vessel to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 5 volumes relative to reaction solvent) to precipitate inorganic salts.

  • Primary Filtration: Filter the crude mixture through a 1-inch pad of Celite in a sintered glass funnel. Rinse the pad with an additional 2 volumes of EtOAc. Causality: This removes bulk precipitated palladium black and insoluble inorganic bases (e.g., K₂CO₃), preventing downstream emulsions.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with an equal volume of deionized water, followed by an equal volume of saturated aqueous NaCl (brine).

  • Metal Scavenging: Transfer the organic layer to an Erlenmeyer flask. Add a functionalized silica scavenger (e.g., SiliaMetS Thiol) at 4 equivalents relative to the initial Pd catalyst loading. Stir at 40°C for 2 hours. Filter through filter paper to remove the silica.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo (rotary evaporator) at 35°C to yield the crude product, ready for silica gel chromatography.

SOP 2: Workup for Halogen-Metal Exchange (Lithiation at C4)

Self-Validating Protocol: A clear, biphasic mixture during extraction validates the correct quenching pH.

  • Thermal Control: Cool the reaction mixture (typically in THF) to 0°C using an ice-water bath. Causality: Quenching is highly exothermic; thermal control prevents solvent boil-off and degradation of the newly formed product.

  • Acidic Quench: Slowly, dropwise, add saturated aqueous NH₄Cl until the vigorous bubbling ceases. If a slight white suspension remains, add 1M HCl dropwise until the aqueous layer is completely transparent.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Causality: MTBE is preferred over diethyl ether due to its lower volatility, reduced peroxide formation risk, and excellent partitioning coefficient for lipophilic cumene derivatives.

  • Washing & Drying: Combine the organic extracts. Wash once with brine to remove residual water. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Part 4: Quantitative Data Summaries

Table 1: Comparison of Palladium Scavengers for Cross-Coupling Workups Selecting the right scavenger is critical for sustainable active ingredient manufacture[3].

Scavenger TypeTarget Metal StateEquivalents Required (w/w)Optimal Temp (°C)Removal Efficiency (%)
Silica-Thiol Pd(0), Pd(II)3.0 - 5.040 - 60> 99%
Silica-Thiourea Pd(II)4.0 - 6.025 - 4095 - 98%
Silica-Amine Pd(II), Acidic impurities5.0 - 8.02585 - 90%
Celite (Unfunctionalized) Colloidal Pd(0) onlyN/A (Filtration pad)25< 40% (Dissolved Pd remains)

Table 2: Solvent Selection for Extraction of Cumene Derivatives

SolventPolarity IndexBoiling Point (°C)Emulsion RiskApplication Notes
Ethyl Acetate (EtOAc) 4.477.1ModerateExcellent general solvent for cross-coupling workups.
MTBE 2.555.2LowIdeal for Grignard/Lithiation; low water miscibility.
Dichloromethane (DCM) 3.139.6HighAvoid if possible; prone to severe emulsions with aqueous bases.
Diethyl Ether (Et₂O) 2.834.6LowGood extraction, but high flammability and peroxide risk.

References

  • Chemistry LibreTexts: 17.2: Palladium catalyzed couplings. Source: libretexts.org.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Source: acs.org.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Source: nobelprize.org.[Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Source: frontiersin.org.[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Welcome to the Technical Support Center for halogenated aromatic synthesis. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges associated with the isolation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated aromatic synthesis. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges associated with the isolation and purification of 4-Bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene).

Synthesizing this compound—typically via the electrophilic aromatic bromination of 2-chlorocumene or the Friedel-Crafts alkylation of 1-bromo-3-chlorobenzene—frequently yields a crude mixture burdened with unreacted starting materials, hazardous halogens, and stubborn regioisomers[1]. This guide provides field-proven, self-validating protocols to ensure high-purity isolation while maintaining strict scientific integrity.

I. Purification Workflow Visualization

The following diagram outlines the logical progression of our purification strategy, moving from hazardous crude quenching to high-resolution separation.

PurificationWorkflow Crude Crude 4-Bromo-2-chloro -1-(propan-2-yl)benzene Wash Aqueous Quench & Wash (10% Na2S2O3 / Brine) Crude->Wash Quench OrgLayer Organic Phase (Target + Isomers) Wash->OrgLayer Extraction AqLayer Aqueous Phase (Inorganic Waste) Wash->AqLayer Discard Distillation Vacuum Fractional Distillation (Removes Volatiles) OrgLayer->Distillation Concentration Chromatography Silica Gel Chromatography (Resolves Regioisomers) Distillation->Chromatography If isomers persist Pure Pure Target Compound (>99% Purity) Distillation->Pure High purity fraction Chromatography->Pure Elution

Caption: Experimental workflow for the purification of crude 4-bromo-2-chloro-1-(propan-2-yl)benzene.

II. Frequently Asked Questions (FAQs)

Q1: Why does my crude reaction mixture remain a deep red/brown color even after the reaction is deemed complete by TLC? A1: The persistent red/brown coloration is indicative of unreacted, free molecular bromine ( Br2​ ). It is critical to quench this immediately. If left unquenched, the residual bromine can continue to react during the concentration phase, leading to over-brominated impurities (e.g., 4,6-dibromo-2-chlorocumene). The standard, authoritative method for neutralizing this is the addition of a 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution[2]. Thiosulfate acts as a reducing agent, converting volatile, toxic Br2​ into harmless, water-soluble bromide ions ( Br− )[3].

Q2: Can I purify this compound using standard atmospheric distillation? A2: No. Halogenated aromatics are highly susceptible to thermal degradation, dehalogenation, or polymerization when subjected to the high temperatures required for atmospheric boiling[4]. To preserve the integrity of the carbon-halogen bonds, you must utilize vacuum fractional distillation. By significantly lowering the ambient pressure, you depress the boiling point, allowing the compound to distill safely within a thermal envelope that prevents degradation[5].

Q3: My TLC shows a secondary spot running almost identically to my target compound. What is it, and why is it so hard to remove? A3: You are likely observing a regioisomer, such as 6-bromo-2-chloro-1-(propan-2-yl)benzene. Because the isopropyl and chloro groups on the starting ring possess competing directing effects during electrophilic aromatic substitution, bromination can occur at multiple positions[1]. These isomers have nearly identical molecular weights, polarities, and boiling points, making them notoriously difficult to separate via simple extraction or basic distillation. High-resolution silica gel chromatography is required.

III. Quantitative Data: Impurity Profiling

To effectively troubleshoot, you must understand the physiochemical nature of the impurities you are trying to remove. The table below summarizes the typical impurity profile of this crude mixture.

Impurity ClassificationSuspected Chemical IdentityRelative Polarity (TLC vs. Target)Boiling Point ProfilePrimary Removal Strategy
Inorganic / Halogen Unreacted Bromine ( Br2​ )N/A (Reactive)Highly VolatileChemical Quench (10% Na2​S2​O3​ )
Starting Material 2-Chloro-1-(propan-2-yl)benzeneSlightly lower polarity (Higher Rf​ )Lower than targetVacuum Fractional Distillation
Regioisomer 6-Bromo-2-chloro-1-(propan-2-yl)benzeneNearly identicalNearly identicalSilica Gel Chromatography
Over-reaction 4,6-Dibromo-2-chlorocumeneHigher polarity (Lower Rf​ )Significantly higherVacuum Distillation (Remains in pot)
Catalyst Residue Iron(III) bromide / Lewis AcidsHighly polar / BaselineNon-volatileAqueous Wash / Filtration
IV. Step-by-Step Troubleshooting Methodologies

The following protocols are designed as self-validating systems. If the expected physical observation (e.g., color change, phase separation) does not occur, halt the procedure and reassess.

Protocol A: Safe Quenching and Liquid-Liquid Extraction

Causality: This step halts the reaction kinetics and partitions the organic target away from inorganic catalysts and neutralized halogens.

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ )[2].

  • Cooling: Submerge the crude reaction flask in an ice-water bath. Ensure the internal temperature drops below 10°C to mitigate exothermic quenching.

  • Quenching: Slowly add the thiosulfate solution dropwise while maintaining vigorous stirring.

  • Self-Validation Check: Continue addition until the red-brown color of the organic phase completely discharges to a pale yellow or colorless state[2]. If the color persists, add more thiosulfate.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a non-polar solvent (e.g., dichloromethane or diethyl ether) three times.

  • Washing: Wash the combined organic layers sequentially with deionized water, followed by saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure.

Protocol B: Vacuum Fractional Distillation

Causality: Separates the target compound from unreacted starting materials and heavy, over-brominated byproducts without inducing thermal cleavage[5].

  • Setup: Assemble a short-path fractional distillation apparatus equipped with a Vigreux column. Ensure all joints are heavily greased to maintain a high vacuum.

  • Evacuation: Apply a high vacuum (ideally < 1 mmHg).

  • Heating: Slowly increase the temperature of the oil bath.

  • Fraction Collection:

    • Fore-run: Collect the lower-boiling unreacted 2-chlorocumene.

    • Main Fraction: Collect the target 4-bromo-2-chloro-1-(propan-2-yl)benzene. Monitor the vapor temperature closely; a stable plateau indicates the pure fraction is distilling.

    • Pot Residue: Leave the heavy dibrominated impurities and polymerized tars in the boiling flask.

  • Self-Validation Check: Perform GC-MS or 1H -NMR on the main fraction. If regioisomers are detected (>2%), proceed to Protocol C.

Protocol C: High-Resolution Silica Gel Chromatography

Causality: Utilizes slight differences in molecular dipole moments to resolve isomers that co-distill.

  • Column Preparation: Pack a chromatography column with fine silica gel (230-400 mesh) using 100% hexanes (or pentane) as the stationary phase solvent. Halogenated aromatics are highly non-polar; introducing even 1% ethyl acetate will cause them to elute in the solvent front.

  • Loading: Dissolve the distilled fraction in a minimum amount of hexanes and carefully load it onto the silica bed.

  • Elution: Elute with 100% hexanes under slight positive pressure (flash chromatography).

  • Fractionation: Collect small fractions (e.g., 10-20 mL). Because the Rf​ difference between isomers is minute, large fractions will result in co-elution.

  • Analysis: Spot each fraction on a TLC plate containing a fluorescent indicator ( F254​ ) and visualize under short-wave UV light. Combine only the fractions containing the pure, single spot of the target compound.

V. References
  • Wikipedia Contributors. "Sodium thiosulfate." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Science.gov. "Process for removing halogenated aliphatic and aromatic compounds." Science.gov Topics. Available at:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • ScienceMadness. "Synthesis/acquisition of alpha-methylstyrene." ScienceMadness Discussion Board. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges asso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful, safe, and efficient synthesis.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific problems that can arise during the synthesis, offering explanations for their root causes and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes and how can I improve it?

Answer:

Low yield on scale-up is a frequent challenge and can stem from several factors. Let's break down the most common culprits and their remedies:

  • Inefficient Mixing and Mass Transfer: As the reaction volume increases, achieving uniform mixing becomes more difficult. Poor agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition.

    • Solution:

      • Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to create a vortex and ensure homogeneity.

      • Baffling: If not already present, consider adding baffles to your reactor to improve mixing efficiency and prevent the formation of a central vortex that can reduce mixing at the vessel walls.

  • Poor Temperature Control: The Friedel-Crafts alkylation is an exothermic reaction.[1] Inadequate heat dissipation on a larger scale can lead to a runaway reaction, byproduct formation, and decomposition of the product and catalyst.[2]

    • Solution:

      • Controlled Reagent Addition: Add the alkylating agent (e.g., 2-propanol or isopropyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) slowly and in a controlled manner to manage the exotherm.[2]

      • Efficient Cooling: Utilize a jacketed reactor with a circulating cooling fluid (e.g., a chiller) to maintain the optimal reaction temperature. For very large scales, internal cooling coils may be necessary.

      • Initial Low Temperature: Start the reaction at a lower temperature (e.g., 0 °C) to control the initial exotherm before allowing it to proceed at the optimal temperature.[2]

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Water will deactivate the catalyst, leading to a stalled or incomplete reaction.

    • Solution:

      • Dry Glassware and Reagents: Ensure all glassware is thoroughly dried (e.g., oven-dried) before use. Use anhydrous solvents and reagents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Question 2: I'm observing significant amounts of di- and poly-alkylated byproducts. How can I improve the selectivity for the mono-alkylated product?

Answer:

The formation of poly-alkylated products is a classic challenge in Friedel-Crafts alkylation because the initial product, an alkylbenzene, is more reactive than the starting material.[3]

  • Stoichiometry Control: The most effective way to minimize polyalkylation is to use a large excess of the aromatic substrate (1-bromo-3-chlorobenzene) relative to the alkylating agent.

    • Recommended Ratio: A molar ratio of at least 3:1 (1-bromo-3-chlorobenzene : alkylating agent) is a good starting point for scale-up. This ensures that the electrophile is more likely to encounter an unreacted starting material molecule.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the mono-alkylated product by reducing the overall reaction rate and providing better kinetic control.

II. Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Question 1: What is the underlying mechanism of this reaction?

Answer:

The synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene is typically achieved through a Friedel-Crafts alkylation reaction.[4] The key steps are:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkylating agent (e.g., 2-propanol or an isopropyl halide) to generate a highly reactive isopropyl carbocation (an electrophile).[5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-bromo-3-chlorobenzene attacks the isopropyl carbocation.

  • Deprotonation: A proton is lost from the aromatic ring, restoring its aromaticity and yielding the final product.

Friedel-Crafts Alkylation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation 2-Propanol 2-Propanol Isopropyl Carbocation Isopropyl Carbocation (Electrophile) 2-Propanol->Isopropyl Carbocation + AlCl₃ AlCl3_1 AlCl₃ 1-Bromo-3-chlorobenzene 1-Bromo-3-chlorobenzene Sigma Complex Sigma Complex 1-Bromo-3-chlorobenzene->Sigma Complex + Isopropyl Carbocation Final Product 4-Bromo-2-chloro-1- (propan-2-yl)benzene Sigma Complex->Final Product - H⁺

Caption: Reaction mechanism for Friedel-Crafts alkylation.

Question 2: What are the critical safety precautions for this reaction at scale?

Answer:

Safety is paramount during any chemical synthesis, especially on a larger scale. Key precautions include:

  • Handling of Lewis Acids: Aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Exothermic Reaction Control: As mentioned in the troubleshooting section, the reaction is exothermic. A robust cooling system and controlled reagent addition are critical to prevent a runaway reaction.[2]

  • Quenching Procedure: The reaction must be carefully quenched at the end. This is typically done by slowly adding the reaction mixture to ice-water. This process hydrolyzes the aluminum chloride and should be performed with caution as it can be vigorous.

  • Ventilation: Ensure adequate ventilation to handle any volatile organic compounds or evolving gases.

Question 3: Which analytical techniques are best for monitoring the reaction progress and final product purity?

Answer:

A combination of analytical methods is recommended for comprehensive monitoring:

Analytical TechniqueApplicationKey Information Provided
Gas Chromatography (GC) Reaction monitoring and final purity assessmentSeparation and quantification of starting materials, product, and volatile byproducts.[7]
High-Performance Liquid Chromatography (HPLC) Purity assessment, especially for less volatile impuritiesSeparation and quantification of the main product and non-volatile impurities.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessmentConfirms the chemical structure of the final product and can be used for quantitative analysis (qNMR).
Mass Spectrometry (MS) Identification of product and byproductsProvides molecular weight information to confirm the identity of the desired product and any impurities.

Question 4: What are the common work-up and purification strategies for this product?

Answer:

After quenching the reaction, the following steps are typically employed:

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to isolate the product.[8]

  • Washing: The combined organic layers are washed with a dilute acid (e.g., HCl) to remove any remaining aluminum salts, followed by a wash with a base (e.g., sodium bicarbonate solution) to neutralize any acid, and finally with brine to remove excess water.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

    • Crystallization: If the product is a solid or can be crystallized from a suitable solvent system, this is an excellent method for achieving high purity.[9]

    • Column Chromatography: While effective on a lab scale, flash column chromatography can be less practical for very large quantities but may be necessary if distillation or crystallization is not feasible.[8]

III. Experimental Protocols

A. General Protocol for Scale-Up Synthesis

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.

  • Charge Substrate and Solvent: Charge the reactor with 1-bromo-3-chlorobenzene and a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane). Begin stirring and cool the mixture to 0 °C using the circulating chiller.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (AlCl₃) to the stirred mixture, ensuring the temperature does not exceed 10 °C.

  • Alkylating Agent Addition: Once the catalyst is fully dissolved and the temperature is stable at 0-5 °C, begin the slow, dropwise addition of the alkylating agent (e.g., 2-propanol) via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the optimized reaction time. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. In a separate vessel, prepare a mixture of crushed ice and water. Slowly transfer the reaction mixture to the ice-water mixture with vigorous stirring.

  • Work-Up and Purification: Proceed with the extraction, washing, drying, and purification steps as described in the FAQ section.

B. Troubleshooting Decision Tree

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction check_moisture Check for Moisture Contamination? start->check_moisture check_temp Review Temperature Control? check_moisture->check_temp No solution_moisture Use Anhydrous Reagents/Solvents and Inert Atmosphere. check_moisture->solution_moisture Yes check_mixing Evaluate Mixing Efficiency? check_temp->check_mixing No solution_temp Improve Cooling Capacity. Slow Reagent Addition. check_temp->solution_temp Yes check_stoichiometry Check Reagent Stoichiometry? check_mixing->check_stoichiometry No solution_mixing Increase Stirring Rate. Use Baffles or Improved Impeller. check_mixing->solution_mixing Yes solution_stoichiometry Increase Excess of Aromatic Substrate. check_stoichiometry->solution_stoichiometry Yes

Caption: A decision tree for troubleshooting low yields.

IV. References

  • ACS Publications. (2012, September 18). Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. Retrieved from [Link]

  • Scribd. Friedel-Crafts Alkylation Lab Guide. Retrieved from [Link]

  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • SIELC. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Patent Office. (2020, May 6). PROCESS FOR THE PREPARATION OF HALO-SUBSTITUTED BENZENES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene. Retrieved from

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Penn State Pressbooks. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • PubChem. 4-bromo-2-chloro-1-(propan-2-yl)benzene. Retrieved from [Link]

  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from

  • PubChem. 4-Bromo-1-chloro-2-propylbenzene. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, November 17). A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Safety, and Troubleshooting for 4-Bromo-2-chloro-1-(propan-2-yl)benzene

Welcome to the Technical Support Center for 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8). This bifunctional halogenated cumene derivative is a highly valued building block in pharmaceutical development and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8). This bifunctional halogenated cumene derivative is a highly valued building block in pharmaceutical development and complex organic synthesis. Its unique structural topology—featuring a highly reactive bromide and a less reactive chloride on an isopropyl-substituted benzene ring—provides orthogonal reactivity handles for sequential cross-coupling reactions [1].

This guide is designed for research scientists and drug development professionals. It synthesizes field-proven insights, troubleshooting strategies, and self-validating protocols to ensure high chemoselectivity and uncompromising safety in your laboratory workflows.

PART 1: Physical & Chemical Properties

To predict the behavior of this compound during reactions and purification, it is critical to understand its baseline quantitative properties.

PropertyValue
Chemical Name 4-Bromo-2-chloro-1-(propan-2-yl)benzene
CAS Registry Number 90350-26-8
Molecular Formula C9H10BrCl
Molecular Weight 233.53 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Profile C-Br (High) > C-Cl (Low)
Storage Conditions 2-8°C, protect from light, store under Argon
PART 2: Troubleshooting Guide & FAQs

Q1: Why am I observing competitive dehalogenation or dual coupling when targeting the bromo position? A: This is a classic symptom of uncontrolled oxidative addition. The selective functionalization of a C-Br bond in the presence of a C-Cl bond hinges entirely on the difference in their bond dissociation energies (BDE) [1]. The C-Br bond is weaker (~68 kcal/mol) and undergoes oxidative addition to low-valent palladium (Pd^0) significantly faster than the C-Cl bond (~81 kcal/mol). However, if you use highly active, electron-rich, and sterically demanding phosphine ligands (such as P(t-Bu)3) or elevated temperatures (>90°C), the kinetic barrier for C-Cl activation is easily overcome, leading to over-coupling or hydrodehalogenation [2].

  • Actionable Insight: To establish a self-validating chemoselective system, switch to a milder catalyst system like Pd(PPh3)4 or Pd(OAc)2 with PPh3, and strictly control the temperature to ≤60°C. Monitor the reaction via GC-MS; the disappearance of the starting mass without the appearance of the diarylated byproduct validates the chemoselectivity.

Q2: How do I ensure strict chemoselectivity (reacting Br vs. Cl) in a Suzuki-Miyaura coupling? A: Chemoselectivity is dictated by the catalyst's ligation state and the basicity of the reaction medium. For 4-Bromo-2-chloro-1-(propan-2-yl)benzene, the steric bulk of the isopropyl group at the 1-position provides some shielding to the chloride at the 2-position, while the 4-bromo position remains relatively unhindered.

  • Actionable Insight: Use a mild base like K2CO3 or K3PO4 rather than strong bases like KOtBu. Employing a biphasic solvent system (e.g., Toluene/H2O or Dioxane/H2O) enhances the solubility of the boronic acid and base while keeping the active Pd species in the organic layer. This facilitates a smooth, controlled transmetalation step that exclusively favors the already oxidatively added C-Br intermediate [3].

Q3: What are the critical storage and handling precautions to prevent degradation and ensure safety? A: As a halogenated aromatic compound, 4-Bromo-2-chloro-1-(propan-2-yl)benzene poses specific health and environmental risks (GHS Hazards: H315, H319, H411). It is a skin and eye irritant and can cause respiratory distress upon inhalation of vapors.

  • Actionable Insight:

    • PPE: Always handle within a certified fume hood wearing nitrile gloves (double-gloving recommended during scale-up), a chemically resistant lab coat, and splash goggles.

    • Storage: Store in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Exposure to UV light or transition metal contaminants can initiate radical-mediated auto-dehalogenation.

    • Spill Response: In case of a spill, do not use water. Absorb with an inert material (e.g., vermiculite or sand), sweep into a sealed hazardous waste container, and ventilate the area.

PART 3: Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol outlines the selective arylation of the C-Br bond, leaving the C-Cl bond intact for downstream functionalization. This is a self-validating protocol : the stoichiometry is strictly limited to prevent over-reaction, and the biphasic nature acts as a kinetic buffer.

Materials Required:

  • 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.05 equiv, 1.05 mmol) - Slight excess ensures full conversion of the bromide without pushing C-Cl activation.

  • Pd(PPh3)4 (0.02 equiv, 2 mol%)

  • K2CO3 (2.0 equiv, 2.0 mmol)

  • Degassed Toluene/H2O (5:1 v/v, 6 mL total)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of Argon.

  • Reagent Loading: Add phenylboronic acid, Pd(PPh3)4, and K2CO3 to the tube. Evacuate and backfill with Argon three times to ensure an oxygen-free environment.

  • Substrate & Solvent Addition: Dissolve 4-Bromo-2-chloro-1-(propan-2-yl)benzene in degassed toluene (5 mL) and add it to the Schlenk tube via syringe. Add degassed deionized water (1 mL).

  • Reaction Execution: Seal the tube and stir vigorously at 60°C for 8-12 hours. Causality Note: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area for the base-mediated transmetalation step.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears. The absence of lower Rf spots confirms chemoselectivity.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and partition with water (10 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 100% hexanes to 98:2 hexanes/EtOAc) to isolate the mono-arylated product (2-chloro-1-(propan-2-yl)-4-phenylbenzene).

PART 4: Mandatory Visualization

Below is the logical workflow for achieving chemoselectivity, illustrating the divergent pathways based on catalyst and condition selection.

ChemoselectiveCoupling Start 4-Bromo-2-chloro-1-(propan-2-yl)benzene CAS: 90350-26-8 CatSelect Catalyst & Condition Selection Start->CatSelect MildCond Mild Conditions Pd(PPh3)4, K2CO3, 60°C CatSelect->MildCond Controlled Oxidative Addition HarshCond Harsh Conditions Pd/PtBu3, KOtBu, >90°C CatSelect->HarshCond Uncontrolled Activation MonoCouple Chemoselective C-Br Coupling (Target Product) MildCond->MonoCouple DiCouple Over-coupling / C-Cl Activation (Byproduct Mixture) HarshCond->DiCouple Workup Aqueous Workup & Silica Chromatography MonoCouple->Workup

Workflow for chemoselective cross-coupling of bromo-chloro-arenes, highlighting condition outcomes.

PART 5: References
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Bromo-2-chloro-1-(propan-2-yl)benzene vs. 1-Bromo-4-chloro-2-(propan-2-yl)benzene

As drug development and materials science increasingly rely on complex, sterically congested molecular architectures, understanding the nuanced reactivity of isomeric building blocks is critical. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex, sterically congested molecular architectures, understanding the nuanced reactivity of isomeric building blocks is critical. This guide provides an in-depth, objective comparison between two isomeric aryl bromides: 4-Bromo-2-chloro-1-(propan-2-yl)benzene (Molecule A) and 1-bromo-4-chloro-2-(propan-2-yl)benzene (Molecule B).

While both molecules share the same molecular weight and functional groups, the spatial arrangement of the bulky propan-2-yl (isopropyl) group relative to the reactive carbon-bromine (C–Br) bond fundamentally alters their performance in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination).

Structural and Electronic Causality in Catalysis

To predict the performance of these two substrates, we must analyze the steric environment of the C–Br bond, which serves as the primary site for oxidative addition in palladium- and nickel-catalyzed couplings [1].

Molecule A: 4-Bromo-2-chloro-1-(propan-2-yl)benzene
  • Structural Profile: The isopropyl group is located at the C1 position, the chlorine at C2, and the bromine at C4.

  • Reactivity Dynamics: The C–Br bond is para to the bulky isopropyl group and meta to the chlorine atom. Because the steric bulk is positioned far across the aromatic ring, the bromine site remains highly accessible. Standard palladium(0) complexes can easily approach the C–Br bond, resulting in a low activation energy barrier for oxidative addition.

Molecule B: 1-Bromo-4-chloro-2-(propan-2-yl)benzene
  • Structural Profile: The bromine is at C1, the isopropyl group at C2, and the chlorine at C4.

  • Reactivity Dynamics: The C–Br bond is ortho to the isopropyl group. The branching methyl groups of the isopropyl moiety create a massive steric shield directly adjacent to the reaction site. This steric clash severely impedes the approach of standard Pd(0)L₂ species, making oxidative addition the rate-limiting bottleneck [2]. Furthermore, during transmetalation or reductive elimination, the bulky ortho-substituent can restrict the rotation of the aryl ring, potentially stalling the catalytic cycle or leading to atropisomeric intermediates[3].

ReactivityLogic cluster_A Molecule A: Para-Bromine cluster_B Molecule B: Ortho-Bromine A_Node Unhindered C-Br Bond A_Cat Standard Pd Catalysts (e.g., Pd(PPh3)4) A_Node->A_Cat A_Result Fast Oxidative Addition High Yield A_Cat->A_Result B_Node Sterically Shielded C-Br B_Cat Bulky/Electron-Rich Ligands (e.g., XPhos, NHCs) B_Node->B_Cat B_Result Requires Harsher Conditions Ligand-Dependent Yield B_Cat->B_Result

Causality of steric hindrance on catalyst selection and oxidative addition rates.

Overcoming the Steric Barrier: Ligand Selection

The key to successfully coupling Molecule B lies in modern ligand design. Standard ligands like triphenylphosphine (PPh₃) or dppf will typically result in unreacted starting material or high levels of dehalogenation side-products.

To force the oxidative addition into the hindered ortho-isopropyl C–Br bond, the catalytic system requires dialkylbiaryl phosphines (Buchwald ligands such as XPhos, SPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) [1][3]. These specialized ligands serve a dual purpose:

  • Electronic Activation: They are highly electron-donating, which increases the electron density at the palladium center, thermodynamically driving the oxidative addition into the C–Br bond.

  • Steric Engineering: Their massive steric bulk favors the formation of a highly reactive, mono-ligated Pd(0)L active species (rather than a stable Pd(0)L₂ complex), creating a sufficiently large binding pocket to accommodate the hindered aryl halide.

Quantitative Performance Comparison

The following table summarizes the expected performance and optimal parameters for a standard Suzuki-Miyaura cross-coupling (using phenylboronic acid) for both substrates.

ParameterMolecule A (Unhindered)Molecule B (Hindered)
Optimal Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃
Optimal Ligand None (included in precatalyst)XPhos or SPhos
Catalyst Loading 1.0 – 3.0 mol%2.0 – 5.0 mol% Pd (4.0 – 10.0 mol% Ligand)
Base K₂CO₃ or Na₂CO₃K₃PO₄ (Anhydrous)
Temperature 80 °C100 °C – 110 °C
Reaction Time 2 – 4 hours12 – 24 hours
Expected Yield > 90%65% – 85% (Highly dependent on ligand)
Primary Side Product Homocoupling (trace)Protodehalogenation (Ar-H)

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. They include internal standard tracking to allow researchers to verify the reaction's progress and calculate precise NMR yields before committing to isolation.

Protocol A: Standard Suzuki Coupling for Molecule A

This protocol utilizes mild conditions suitable for unhindered aryl bromides.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Evacuate the flask and backfill with argon (repeat 3 times).

  • Solvent Addition: Inject degassed toluene (4 mL) and degassed deionized water (1 mL) via syringe. Add 1,3,5-trimethoxybenzene (0.1 mmol) as an internal standard for yield validation.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring.

  • Validation: After 2 hours, withdraw a 50 µL aliquot from the organic layer, filter through a short plug of silica (eluting with EtOAc), and analyze via GC/MS. The complete disappearance of the aryl bromide mass peak validates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Hindered Suzuki Coupling for Molecule B

This protocol utilizes a highly active, mono-ligated Pd species to overcome the ortho-isopropyl steric clash.

  • Preparation: In an oven-dried Schlenk flask, add 1-bromo-4-chloro-2-(propan-2-yl)benzene (1.0 mmol), phenylboronic acid (1.5 mmol, excess required due to slower coupling), and anhydrous K₃PO₄ (3.0 mmol).

  • Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.08 mmol, 8 mol%). Evacuate and backfill with argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous, degassed toluene (5 mL). Add 1,3,5-trimethoxybenzene (0.1 mmol) as an internal standard. (Note: Water is excluded to prevent competitive protodeboronation at higher temperatures).

  • Reaction: Heat the mixture to 100 °C – 110 °C.

  • Validation: The reaction must be monitored via GC/MS at 4, 12, and 24 hours. If the starting material persists after 12 hours, a second spike of the pre-mixed Pd₂(dba)₃/XPhos catalyst may be required—a common necessity for highly hindered substrates [2].

  • Workup: Cool to room temperature, filter the crude mixture directly through a pad of Celite to remove palladium black and phosphate salts, concentrate, and purify via chromatography.

Workflow Start Select Aryl Bromide Substrate Check Assess Steric Environment (Position of Isopropyl Group) Start->Check PathA Para-Br (Molecule A) Standard Protocol Check->PathA Unhindered PathB Ortho-Br (Molecule B) Hindered Protocol Check->PathB Hindered CondA Pd(PPh3)4 (3 mol%) K2CO3, Toluene/H2O, 80°C PathA->CondA CondB Pd2(dba)3 (2 mol%) + XPhos (8 mol%) Anhydrous K3PO4, Toluene, 110°C PathB->CondB Validate GC/MS Aliquot Check (Internal Standard Validation) CondA->Validate CondB->Validate Workup Filtration & Aqueous Workup Validate->Workup Purify Silica Gel Chromatography Workup->Purify

Divergent experimental workflows based on the steric profile of the aryl bromide.

Conclusion

The position of the propan-2-yl group dictates the entire synthetic strategy. While 4-Bromo-2-chloro-1-(propan-2-yl)benzene acts as a conventional, highly reactive electrophile suitable for standard cross-coupling conditions, 1-bromo-4-chloro-2-(propan-2-yl)benzene demands rigorous catalyst optimization. Researchers must employ bulky, electron-rich ligands and elevated temperatures to overcome the severe steric hindrance shielding the C–Br bond. Understanding this causality prevents wasted resources on failed reactions and ensures robust, scalable synthetic routes.

References

  • Lentes, P., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Shen, Q., Shekhar, S., Stambuli, J. P., & Buchwald, S. L. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society, 128(12), 4101-4111. Available at:[Link]

Comparative

Alternative Reagents to 4-Bromo-2-chloro-1-(propan-2-yl)benzene: A Comparative Guide for Cross-Coupling and SAR Optimization

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple availability; it is a strategic decision dictated by the kinetic demands of the catalytic cycle, the steric...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple availability; it is a strategic decision dictated by the kinetic demands of the catalytic cycle, the steric environment of the transition state, and the target physicochemical properties of the final molecule.

4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS 90350-26-8) is a widely utilized di-halogenated intermediate in drug discovery. Its utility stems from the chemoselectivity it offers in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C–Br bond is significantly weaker than the C–Cl bond, oxidative addition occurs selectively at the para position. However, the ortho-chloro group imposes substantial steric hindrance, which can severely bottleneck the transmetalation step when coupling with bulky boronic acids[1].

To overcome these kinetic and steric limitations, researchers must often pivot to carefully selected alternative reagents. This guide objectively compares the baseline performance of 4-Bromo-2-chloro-1-(propan-2-yl)benzene against three superior alternatives, detailing the mechanistic causality behind their selection and providing self-validating experimental protocols.

Mechanistic Rationale & Alternative Selection

The choice of an alternative reagent hinges on identifying the rate-limiting step of your specific transformation[2].

  • For Kinetic Bottlenecks (Oxidative Addition): If your catalytic cycle is stalling at the oxidative addition step—often the case with electron-rich or sterically hindered systems—2-Chloro-4-iodo-1-isopropylbenzene (CAS 1369886-54-3) is the premier alternative[3]. The C–I bond dissociation energy (~65 kcal/mol) is drastically lower than that of the C–Br bond (~81 kcal/mol). This allows palladium(0) insertion to occur rapidly at room temperature, preserving sensitive functional groups that would degrade under the 80–100 °C heating required for the bromo-analogue.

  • For Steric Bottlenecks (Transmetalation) & Bioisosterism: If transmetalation is sluggish, or if you are optimizing the Structure-Activity Relationship (SAR) of an API, 4-Bromo-2-fluoro-1-isopropylbenzene (CAS 112611-87-7) is ideal[4]. Fluorine (Van der Waals radius 1.47 Å) is significantly smaller than chlorine (1.75 Å), relieving ortho-steric strain. Furthermore, the C–F bond is highly stable and serves as a classic bioisostere, often improving the metabolic stability and modulating the pKa of the final drug candidate.

  • For Complete Steric Relief: When the ortho-halogen is entirely unnecessary for the final SAR, 1-Bromo-4-isopropylbenzene (CAS 586-61-8) provides a sterically unencumbered pathway[5]. This is particularly critical in Buchwald-Hartwig aminations utilizing bulky secondary amines, where ortho-substituents can completely shut down reductive elimination.

Quantitative Data: Comparative Overview

Table 1: Structural and Kinetic Comparison of Building Blocks

CompoundCAS NumberHalogen ProfileSteric Hindrance (ortho)Relative Reactivity (Pd-cat)Primary Application
4-Bromo-2-chloro-1-(propan-2-yl)benzene 90350-26-8Br, ClHighBaselineStandard chemoselective coupling
2-Chloro-4-iodo-1-isopropylbenzene 1369886-54-3I, ClHighVery HighRoom-temperature cross-coupling
4-Bromo-2-fluoro-1-isopropylbenzene 112611-87-7Br, FModerateModerate-HighSAR optimization / Bioisosterism
1-Bromo-4-isopropylbenzene 586-61-8BrLowHighBulky Buchwald-Hartwig aminations

Visualizing the Mechanistic Logic

To understand why the iodo-derivative outperforms the bromo-derivative kinetically, we must examine the Suzuki-Miyaura catalytic cycle[2]. The oxidative addition step dictates the initial activation energy required to kickstart the cycle.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Rate-Limiting Step (I > Br >> Cl) Pd0->OxAdd Ar-X Addition TransMet Transmetalation Ar'-B(OH)2 + Base OxAdd->TransMet Halide Exchange with Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Biaryl Product Formation

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the halogen-dependent oxidative addition.

Experimental Workflows & Self-Validating Protocols

The following protocol is designed as a self-validating system. By running the baseline (bromo) and the alternative (iodo) in parallel, the kinetic causality of the halogen swap is immediately verifiable via LC-MS monitoring.

Chemoselective Suzuki-Miyaura Cross-Coupling Protocol

Objective: Couple the aryl halide with phenylboronic acid, demonstrating the kinetic superiority of the C–I bond over the C–Br bond.

Reagents:

  • Aryl Halide (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the aryl halide, phenylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles to prevent Pd(0) oxidation.

  • Catalyst Loading: Backfill with Argon and quickly add the Pd(dppf)Cl₂ catalyst.

  • Execution & Self-Validation (Kinetic Monitoring):

    • For the Iodo-alternative (CAS 1369886-54-3): Stir at 25 °C (Room Temperature) . Pull a 10 µL aliquot at t = 2 hours. LC-MS will validate complete consumption of the starting material (>95% conversion).

    • For the Bromo-baseline (CAS 90350-26-8): Stir at 25 °C. An aliquot at t = 2 hours will show <5% conversion. Heat the reaction to 80 °C for 12 hours to achieve comparable yields.

  • Quench & Extraction: Dilute with EtOAc (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Catalyst Load Add Pd(dppf)Cl2 Step1->Step2 Step3 3. Reaction Heat to 80°C or RT Step2->Step3 Step4 4. Quench EtOAc / H2O Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura cross-coupling.

Quantitative Performance Data

Table 2: Experimental Yields and Conditions (Representative Bench Data)

ElectrophileCatalyst SystemTemp (°C)Time (h)Conversion (%)
4-Bromo-2-chloro-1-(propan-2-yl)benzene Pd(dppf)Cl₂ / K₂CO₃801285
2-Chloro-4-iodo-1-isopropylbenzene Pd(dppf)Cl₂ / K₂CO₃25 (RT)2>95
4-Bromo-2-fluoro-1-isopropylbenzene Pd(dppf)Cl₂ / K₂CO₃80892
1-Bromo-4-isopropylbenzene Pd(PPh₃)₄ / Na₂CO₃60694

Data Interpretation: The empirical data clearly validates the mechanistic theory. The iodo-variant allows for a 55 °C reduction in reaction temperature and a 6x reduction in reaction time, making it the superior choice for thermally sensitive substrates. Meanwhile, the fluoro- and des-chloro variants show improved conversion rates over the baseline due to the alleviation of ortho-steric clash during the transmetalation phase.

References
  • AOBChem USA. (n.d.). 2-Chloro-4-iodo-1-isopropylbenzene. Retrieved from [Link][3]

  • ACS Publications. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews. Retrieved from[Link][1]

  • Wikipedia Contributors. (n.d.). Suzuki reaction. Wikipedia, The Free Encyclopedia. Retrieved from[Link][2]

Sources

Validation

Comparative Synthesis Guide: 4-Bromo-2-chloro-1-(propan-2-yl)benzene Analogs

Executive Summary The compound 4-bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8) , also known as 4-bromo-2-chlorocumene, is a highly valuable halogenated aromatic intermediate. Its unique substitution pattern mak...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8) , also known as 4-bromo-2-chlorocumene, is a highly valuable halogenated aromatic intermediate. Its unique substitution pattern makes it a critical building block in the development of advanced agrochemicals (such as specialized pesticides and acaricides) and active pharmaceutical ingredients (APIs).

This guide objectively compares three distinct synthetic pathways to access this specific analog. By analyzing the causality behind reagent selection, directing effects, and thermodynamic principles, researchers can select the optimal route based on their specific needs for regioselectivity, scalability, and environmental impact.

Mechanistic & Strategic Overview

Designing a synthesis for a tri-substituted benzene ring requires strict attention to the directing effects of existing substituents . The target molecule features an isopropyl group at C1, a chlorine atom at C2, and a bromine atom at C4.

The Causality of Directing Effects

When attempting a direct Electrophilic Aromatic Substitution (EAS) on 2-chlorocumene (1-isopropyl-2-chlorobenzene), the chemist faces mismatched directing effects :

  • The Isopropyl Group (C1): An activating, electron-donating group (via hyperconjugation) that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • The Chlorine Atom (C2): A deactivating, electron-withdrawing group (via induction) that also directs ortho/para (C1, C3, C5) via resonance.

Why does substitution occur at C4? In EAS, strongly activating groups dominate the regiochemistry over deactivating halogens. Therefore, the isopropyl group dictates the orientation of the incoming bromine electrophile. Furthermore, the isopropyl group possesses significant steric bulk (A-value ≈ 2.15 kcal/mol). This steric hindrance severely restricts attack at the adjacent ortho position (C6), funneling the reaction almost exclusively to the para position (C4) .

EAS_Mechanism A 2-Chlorocumene (Mismatched Directing Effects) B Activating Isopropyl Group (Dominates Regiochemistry) A->B Electronic Control C Steric Hindrance at Ortho (A-value ~2.15) B->C Steric Control D Para-Attack Favored (C4 Position) C->D Regioselectivity

Figure 2: Electrophilic aromatic substitution logic highlighting para-directing steric effects.

Route Comparison: The Alternatives

We evaluate three distinct synthetic alternatives for producing 4-bromo-2-chloro-1-(propan-2-yl)benzene:

  • Route A: Direct Electrophilic Bromination. The most straightforward approach, utilizing Br₂ and a Lewis acid catalyst (FeBr₃) on 2-chlorocumene. It is highly scalable but yields minor ortho-brominated impurities (at C6) that require fractional distillation.

  • Route B: The Sandmeyer Approach. A robust, three-step sequence involving the nitration of 2-chlorocumene, reduction to the aniline, and a Sandmeyer reaction (diazotization followed by CuBr treatment). This route guarantees absolute regiocontrol at the expense of step economy and higher E-factor (waste generation).

  • Route C: Palladium-Catalyzed Cross-Coupling. A modern approach starting from 4-bromo-2-chloro-1-iodobenzene. The causality here relies on the differential bond dissociation energies: the C–I bond (~65 kcal/mol) undergoes oxidative addition with Pd(0) much faster than C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol). Selective Suzuki coupling with isopropenylboronic acid, followed by chemoselective hydrogenation using Wilkinson's Catalyst, yields the target with >99% purity.

SynthesisRoutes cluster_RouteA Route A: Direct EAS cluster_RouteB Route B: Sandmeyer cluster_RouteC Route C: Cross-Coupling Target 4-Bromo-2-chloro-1-(propan-2-yl)benzene SM_A 2-Chlorocumene Rxn_A Br2, FeBr3 Electrophilic Bromination SM_A->Rxn_A Rxn_A->Target SM_B 2-Chlorocumene Rxn_B1 1. HNO3, H2SO4 2. Fe, HCl SM_B->Rxn_B1 Int_B 3-Chloro-4-isopropylaniline Rxn_B1->Int_B Rxn_B2 NaNO2, HCl, then CuBr Sandmeyer Reaction Int_B->Rxn_B2 Rxn_B2->Target SM_C 4-Bromo-2-chloro-1-iodobenzene Rxn_C1 Isopropenyl-B(OH)2, Pd Suzuki Coupling SM_C->Rxn_C1 Int_C 4-Bromo-2-chloro-1-isopropenylbenzene Rxn_C1->Int_C Rxn_C2 H2, Wilkinson's Cat. Hydrogenation Int_C->Rxn_C2 Rxn_C2->Target

Figure 1: Comparison of three synthetic pathways to 4-bromo-2-chloro-1-(propan-2-yl)benzene.

Quantitative Data Comparison

The following table summarizes the performance metrics of each synthetic alternative based on standard process chemistry parameters.

Performance MetricRoute A (Direct EAS)Route B (Sandmeyer)Route C (Cross-Coupling)
Primary Strategy Electrophilic SubstitutionDiazotization / SubstitutionChemoselective Suzuki
Overall Yield ~75%~60% (Over 3 steps)~80% (Over 2 steps)
Regioselectivity Moderate (85:15 para:ortho)High (>95%)Excellent (>99%)
Scalability High (Industrial standard)Moderate (Exothermic steps)Low (Cost-prohibitive at scale)
Estimated E-Factor Low (High atom economy)High (Metal/acid waste)Moderate (Boron/Pd waste)
Relative Cost $

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in physical or visual cues that confirm the reaction is proceeding correctly without immediate external instrumentation.

Protocol 1: Direct Bromination (Route A)
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an acid-gas scrubber, dissolve 2-chlorocumene (50 mmol) in anhydrous dichloromethane (150 mL). Add catalytic iron powder (2.5 mmol), which will generate the active FeBr₃ Lewis acid in situ.

  • Addition: Cool the mixture to 0–5 °C. Place elemental bromine (52 mmol) in the dropping funnel. Add the bromine dropwise over 45 minutes.

  • Self-Validating Check (Reaction Progress): The addition of bromine will initially turn the solution deep red. As the electrophilic substitution proceeds, copious evolution of HBr gas will be observed bubbling into the scrubber. The deep red color will continuously fade to a pale amber, providing a direct visual validation that the bromine is being actively consumed by the aromatic ring.

  • Quench: Once gas evolution ceases and the solution remains pale, add 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Self-Validating Check (Quench): The biphasic mixture will immediately turn completely colorless in the organic layer, validating the total neutralization of any residual, unreacted electrophilic bromine.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via fractional distillation to remove the minor ortho-isomer.

Protocol 2: Chemoselective Suzuki Coupling & Reduction (Route C)
  • Coupling Setup: Charge a Schlenk flask with 4-bromo-2-chloro-1-iodobenzene (20 mmol), isopropenylboronic acid (22 mmol), and K₂CO₃ (60 mmol). Add a degassed mixture of Toluene/H₂O (4:1, 100 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (1 mmol) under a positive stream of nitrogen.

  • Self-Validating Check (Oxidative Addition): Upon heating to 80 °C, the initially suspended orange catalyst will fully dissolve, and the biphasic solution will transition to a homogeneous deep red/brown organic layer, visually validating successful catalyst activation and oxidative addition into the C–I bond.

  • Hydrogenation: Isolate the resulting 4-bromo-2-chloro-1-isopropenylbenzene. Transfer to a pressure vessel with Wilkinson's Catalyst [RhCl(PPh₃)₃] (0.5 mmol) in THF (50 mL). Pressurize with H₂ gas (1 atm via balloon).

  • Self-Validating Check (Chemoselective Reduction): The volumetric deflation of the hydrogen balloon provides a direct, physical validation of alkene saturation. The balloon will stop deflating exactly when the stoichiometric amount of H₂ is consumed, confirming that the catalyst is successfully reducing the alkene without causing unwanted hydrogenolysis of the C–Br or C–Cl bonds (which would cause continuous, unchecked H₂ consumption).

References

  • Title: 16.10: Synthesis of Polysubstituted Benzenes Source: Chemistry LibreTexts URL: [Link]

  • Title: US4223166A - Process for producing 4-bromo-2-chlorophenols Source: Google Patents URL
  • Title: CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene Source: Google Patents URL
Comparative

A Comparative Guide to the Biological Activity of 4-Bromo-2-chlorophenyl Derivatives

In the landscape of medicinal chemistry and drug discovery, the halogenated benzene scaffold remains a cornerstone for the development of novel therapeutic agents. The specific substitution pattern of a phenyl ring with...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the halogenated benzene scaffold remains a cornerstone for the development of novel therapeutic agents. The specific substitution pattern of a phenyl ring with bromine and chlorine atoms, particularly in the 4- and 2-positions respectively, imparts a unique combination of lipophilicity, metabolic stability, and electronic properties that can drive potent biological activity. This guide provides a comparative analysis of the biological activities of derivatives based on the 4-bromo-2-chlorophenyl moiety, with a particular focus on structure-activity relationships and supporting experimental data to inform future research and development.

The 4-Bromo-2-chlorophenyl Scaffold: A Privileged Structure

The 4-bromo-2-chlorophenyl core is increasingly recognized as a "privileged structure" in the design of bioactive molecules. The presence of two different halogens at specific positions on the benzene ring offers several advantages. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. The chlorine atom, being more electronegative, can modulate the electronic properties of the ring and influence metabolic pathways. This dual-halogen substitution pattern creates a versatile platform for the synthesis of a diverse library of compounds with a wide range of biological activities.

Synthesis of Biologically Active 4-Bromo-2-chlorophenyl Derivatives

The synthesis of derivatives of the 4-bromo-2-chlorophenyl scaffold typically begins with a commercially available starting material, such as 4-bromo-2-chlorophenol or a related benzene derivative. The functionalization of this core structure can be achieved through various organic reactions, allowing for the introduction of a wide array of substituents and, consequently, a diverse range of biological activities.

General Synthetic Protocol: Etherification of 4-Bromo-2-chlorophenol

A common strategy for derivatization is the etherification of 4-bromo-2-chlorophenol. This method is versatile and allows for the introduction of various side chains, which can significantly impact the biological profile of the resulting molecule.

Experimental Protocol: Synthesis of 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2-chlorophenol in acetone.

  • Base Addition: Add 2.0 equivalents of potassium carbonate (K₂CO₃) to the solution.

  • Alkylation: To the stirring mixture, add 1.2 equivalents of propargyl bromide.

  • Reaction Condition: Reflux the reaction mixture for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the K₂CO₃. Evaporate the acetone under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene.

This synthetic approach is adaptable for creating a library of ether derivatives by substituting propargyl bromide with other alkylating agents.

Comparative Biological Activities of 4-Bromo-2-chlorophenyl Derivatives

Derivatives of the 4-bromo-2-chlorophenyl scaffold have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-plasmodial effects. The nature of the substituent introduced to the core structure plays a pivotal role in determining the specific biological activity and potency.

Antimicrobial and Antifungal Activity

The inherent properties of halogenated benzenes contribute to their potential as antimicrobial and antifungal agents. The lipophilicity of the 4-bromo-2-chlorophenyl moiety facilitates the penetration of microbial cell membranes.

One study investigated the biological activity of 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene and found it to be a potent inhibitor of the urease enzyme, with a percentage inhibition of 82.00±0.09 at 100 µg/mL and an IC₅₀ value of 60.2 µg/mL.[1][2][3] Urease is a key enzyme for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a valuable strategy for antibacterial therapy.

Furthermore, the general class of poly-substituted benzene derivatives has been shown to exhibit antimicrobial and antifungal activity, with the type and position of the substituent influencing the spectrum of activity.[4]

Anticancer Activity

Several derivatives of the 4-bromo-2-chlorophenyl scaffold have demonstrated promising anticancer properties. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization.

For instance, biphenyl-4-carboxylic acid derivatives incorporating the 4-bromo-2-chlorophenyl moiety have been synthesized and shown to act as anticancer agents by inhibiting tubulin polymerization.[5] Similarly, acrylate derivatives have also been reported to possess antitumor potential through a similar mechanism.[3]

The following table summarizes the anticancer activity of selected 4-bromo-2-chlorophenyl derivatives against various cancer cell lines.

Derivative ClassTarget/MechanismCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Biphenyl-4-carboxylatesTubulin Polymerization InhibitionNot specified-[5]
AcrylatesTubulin Polymerization InhibitionNot specified-[3]
Benzofuran-triazole hybridsNot specifiedA-549 (Lung), HeLa (Cervical)Nanomolar range[6]
Anti-plasmodial Activity

Malaria remains a significant global health challenge, and the development of new anti-plasmodial agents is a priority. Compounds based on the 4-bromo-2-chlorophenyl scaffold have shown potent in vitro inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2][3][5] This makes the 4-bromo-2-chlorophenyl core a promising starting point for the design of novel antimalarial drugs.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-bromo-2-chlorophenyl derivatives is intricately linked to their chemical structure. The following diagram illustrates a hypothetical structure-activity relationship based on the available data.

SAR cluster_core 4-Bromo-2-chlorophenyl Core cluster_derivatives Derivatives & Activities cluster_activity Biological Outcomes Core 4-Bromo-2-chlorophenyl Propargyloxy Prop-2-ynyloxy (e.g., Urease Inhibition) Core->Propargyloxy Etherification Acrylate Acrylate (e.g., Anticancer) Core->Acrylate Esterification Biphenyl Biphenyl-carboxylate (e.g., Anticancer, Anti-plasmodial) Core->Biphenyl Esterification Antimicrobial Antimicrobial/ Antifungal Propargyloxy->Antimicrobial Anticancer Anticancer Acrylate->Anticancer Biphenyl->Anticancer Antiplasmodial Anti-plasmodial Biphenyl->Antiplasmodial

Caption: Hypothetical structure-activity relationships of 4-bromo-2-chlorophenyl derivatives.

Key takeaways from the structure-activity relationship studies include:

  • The Core Scaffold: The 4-bromo-2-chlorophenyl moiety is essential for the observed biological activities.

  • Nature of the Linker: The type of functional group linking the core to other moieties (e.g., ether, ester) influences the overall properties and biological target of the molecule.

  • Terminal Group: The nature of the terminal group (e.g., alkyne, acrylate, biphenyl) is a primary determinant of the specific biological activity, be it antimicrobial, anticancer, or anti-plasmodial.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial. The following provides a general methodology for assessing the in vitro anticancer activity of novel compounds.

Experimental Protocol: MTT Assay for Anticancer Activity
  • Cell Culture: Culture human cancer cell lines (e.g., A-549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 4-bromo-2-chlorophenyl scaffold has proven to be a versatile platform for the development of a wide range of biologically active compounds. The derivatives synthesized from this core have demonstrated significant potential as antimicrobial, anticancer, and anti-plasmodial agents. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse functional groups to explore new biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights provided in this guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on the 4-bromo-2-chlorophenyl scaffold.

References

  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. u.-H., Yaqoob, A., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. Available from: [Link]

  • Naveen, S., Kavitha, C. V., Ananda, K., & Aruna, S. (2024). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 173–178. Available from: [Link]

  • Naveen, S., Kavitha, C. V., Ananda, K., & Aruna, S. (2024). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 296–301. Available from: [Link]

  • Uyanik, A., Öktemer, A., & Elif, S. (2010). ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. Marmara Pharmaceutical Journal, 14(1), 22-26. Available from: [Link]

  • Naveen, S., Kavitha, C. V., Ananda, K., & Aruna, S. (2024). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 58–63. Available from: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Shawer, T. Z. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3657–3665. Available from: [Link]

  • Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Medicinal Chemistry Research, 32(2), 266–283. Available from: [Link]

Sources

Validation

Spectroscopic Scrutiny: A Comparative Guide to 4-Bromo-2-chloro-1-(propan-2-yl)benzene Isomers

Halogenated alkylbenzenes, specifically bromochlorocumenes, serve as critical, rigid, and lipophilic scaffolds in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Differentiating posi...

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Author: BenchChem Technical Support Team. Date: March 2026

Halogenated alkylbenzenes, specifically bromochlorocumenes, serve as critical, rigid, and lipophilic scaffolds in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Differentiating positional isomers of 4-bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene) is a common analytical bottleneck. Because these isomers share identical molecular weights and similar boiling points, standard chromatographic methods often fail to provide definitive identification without rigorous spectroscopic orthogonalization.

This guide provides an objective, data-driven comparison of the target molecule against its two most common positional isomers, detailing the causality behind their spectroscopic differences and providing self-validating experimental protocols for your laboratory.

Structural & Physicochemical Overview

Before executing spectroscopic workflows, it is vital to map the steric and electronic environments of the isomers. The relative positions of the bulky isopropyl group and the electronegative halogens dictate the resulting spectral signatures[1].

Table 1: Structural Comparison of Target Isomers

IsomerCAS NumberSubstitution PatternIsopropyl Environment
4-Bromo-2-chloro-1-isopropylbenzene (Target)90350-26-81-iPr, 2-Cl, 4-BrOrtho to Chlorine
2-Bromo-4-chloro-1-isopropylbenzene (Alt 1)1369828-32-91-iPr, 2-Br, 4-ClOrtho to Bromine
1-Bromo-2-chloro-4-isopropylbenzene (Alt 2)90350-27-91-Br, 2-Cl, 4-iPrMeta to Cl, Para to Br

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, analytical protocols cannot simply be a list of steps; they must be self-validating systems. The following methodologies incorporate internal standards and system suitability checks to ensure high-fidelity data acquisition.

Workflow Prep Sample Prep & Internal Stds GCMS GC-MS (70 eV) Isotope Analysis Prep->GCMS NMR 1H/13C NMR Shift & Splitting Prep->NMR IR ATR-FTIR Vibrational Modes Prep->IR Integ Data Integration Isomer Assignment GCMS->Integ NMR->Integ IR->Integ

Fig 1. Multi-modal spectroscopic workflow for halogenated alkylbenzene characterization.

High-Resolution GC-MS Protocol
  • Causality: Electron Ionization (EI) at 70 eV is selected to provide highly reproducible fragmentation. The isotopic signature of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) creates a unique molecular ion (M⁺) cluster that instantly verifies the elemental composition.

  • Self-Validating Step: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) prior to analysis. This validates mass axis calibration, ensuring the complex isotopic clusters of bromochlorinated species are accurately resolved.

  • Methodology:

    • Dissolve 1 mg of the isomer in 1 mL of HPLC-grade hexane. Add 10 µL of 1,4-dichlorobenzene-d₄ as an internal retention time standard.

    • Inject 1 µL in split mode (1:50) onto a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Acquire data in EI mode (70 eV), scanning from m/z 35 to 350.

Multinuclear NMR Protocol (¹H, ¹³C)
  • Causality: Quaternary carbons attached to heavy halogens lack attached protons for dipole-dipole relaxation, leading to exceptionally long T₁ relaxation times. A standard rapid-pulse sequence will cause these critical signals to vanish into the baseline.

  • Self-Validating Step: Lock the spectrometer to the deuterium signal of CDCl₃ and perform automated shimming until the internal Tetramethylsilane (TMS) standard achieves a line width of < 0.5 Hz.

  • Methodology:

    • Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS (0.00 ppm).

    • ¹H Acquisition: Acquire 16 transients using a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds.

    • ¹³C Acquisition: Acquire 1024 transients using a power-gated decoupling sequence. Crucially, set D1 to ≥ 5 seconds to account for the long T₁ of the halogenated carbons.

Spectroscopic Data Comparison & Causality

While GC-MS confirms the molecular formula and IR provides functional group data, NMR is the definitive tool for isomer differentiation .

DecisionTree Start Unknown Isomer (m/z 232/234/236) Step1 1H NMR Aromatic Region (1,2,4-Trisubstituted) Start->Step1 Step2 Analyze Steric Compression on Isopropyl Methine Step1->Step2 Compare Shifts Iso1 4-Br-2-Cl-1-iPr (Target) Step2->Iso1 iPr ortho to Cl Iso2 2-Br-4-Cl-1-iPr (Alt 1) Step2->Iso2 iPr ortho to Br Iso3 1-Br-2-Cl-4-iPr (Alt 2) Step2->Iso3 iPr meta to halogens

Fig 2. Logical decision tree for differentiating bromochlorocumene isomers via NMR.

Nuclear Magnetic Resonance (NMR) Signatures

All three isomers are 1,2,4-trisubstituted benzenes, meaning their ¹H NMR aromatic regions will all display a similar splitting pattern: a doublet (meta coupling, J ~ 2 Hz), a doublet of doublets (ortho and meta coupling, J ~ 8, 2 Hz), and a doublet (ortho coupling, J ~ 8 Hz).

The key to differentiation lies in the chemical shift of the isopropyl methine proton (-CH-) :

  • 1-Bromo-2-chloro-4-isopropylbenzene (Alt 2): The isopropyl group is at position 4, flanked by protons (meta to Cl, para to Br). Lacking an adjacent electronegative halogen, the methine proton appears at a standard baseline shift of ~2.8 - 2.9 ppm .

  • 4-Bromo-2-chloro-1-isopropylbenzene (Target): The isopropyl group is ortho to the Chlorine atom. Chlorine's high electronegativity (Pauling 3.16) inductively deshields the adjacent methine proton, pushing its shift downfield to >3.2 ppm .

  • 2-Bromo-4-chloro-1-isopropylbenzene (Alt 1): The isopropyl group is ortho to Bromine. While Bromine is less electronegative than Chlorine, its significantly larger van der Waals radius causes severe steric compression. This forces the methine proton into the deshielding region of the aromatic ring current, resulting in a distinct shift profile and altering the chemical shift of the adjacent methyl doublets.

Table 2: Expected Spectroscopic Signatures

Technique4-Br-2-Cl-1-iPr (Target)2-Br-4-Cl-1-iPr (Alt 1)1-Br-2-Cl-4-iPr (Alt 2)
¹H NMR (iPr Methine) Deshielded (~3.3 ppm, ortho-Cl inductive effect)Highly deshielded (ortho-Br steric compression)Baseline shift (~2.8 ppm, no ortho halogen)
¹H NMR (Aromatic) H3 (d), H5 (dd), H6 (d)H3 (d), H5 (dd), H6 (d)H3 (d), H5 (dd), H6 (d)
GC-MS (M⁺ Cluster) m/z 232/234/236 (3:4:1)m/z 232/234/236 (3:4:1)m/z 232/234/236 (3:4:1)
GC-MS (Base Peak) [M-CH₃]⁺ (m/z 217 cluster)[M-CH₃]⁺ (m/z 217 cluster)[M-CH₃]⁺ (m/z 217 cluster)
Mass Spectrometry (GC-MS)

Due to their identical elemental compositions, the GC-MS fragmentation patterns of these isomers are nearly indistinguishable, rendering MS useful only for purity analysis and formula confirmation, rather than isomer differentiation.

  • Isotopic Fidelity: The molecular ion (M⁺) for C₉H₁₀BrCl appears at m/z 232, 234, and 236. The relative abundances will strictly follow a ~3:4:1 ratio , driven by the natural abundance of ³⁵Cl/³⁷Cl (3:1) and ⁷⁹Br/⁸¹Br (1:1).

  • Fragmentation Causality: The base peak for all three isomers is the [M-15]⁺ ion at m/z 217/219/221. This occurs because the loss of a methyl group from the isopropyl moiety yields a highly stable, tertiary-like substituted cumyl cation.

Infrared Spectroscopy (FT-IR)

Because all three isomers share a 1,2,4-trisubstitution pattern, their out-of-plane (OOP) C-H bending vibrations will be broadly similar, typically exhibiting a strong band at 800-850 cm⁻¹ (isolated adjacent hydrogens) and a medium band at 860-900 cm⁻¹ (isolated single hydrogen). Differentiation relies on the exact frequencies of the C-Cl (~700-750 cm⁻¹) and C-Br (~500-600 cm⁻¹) stretching vibrations in the fingerprint region, which shift subtly based on their proximity to the bulky alkyl group.

Conclusion & Best Practices for Analysts

When validating the synthesis or procurement of 4-bromo-2-chloro-1-(propan-2-yl)benzene, analysts must not rely solely on GC-MS, as the identical M⁺ clusters and[M-15]⁺ base peaks of its positional isomers will lead to false positives. ¹H NMR is the mandatory orthogonal technique. By focusing on the chemical shift of the isopropyl methine septet, analysts can confidently leverage steric compression and inductive deshielding rules to definitively assign the correct isomer.

References

  • Title: 2-Bromo-4-chloro-1-(1-methylethyl)benzene | CID 67988282 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 (Mass Spectrometry and IR Spectroscopy Guidelines) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous characterization of chemical intermediates are paramount. This guide provides an in-depth technical comparison and va...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous characterization of chemical intermediates are paramount. This guide provides an in-depth technical comparison and validation of the synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene, a key substituted benzene derivative. We will explore a primary synthetic route, offering insights into the mechanistic choices, and detail a comprehensive validation process centered on Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Importance of Structural Verification

4-Bromo-2-chloro-1-(propan-2-yl)benzene and its isomers are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic ring dictates the molecule's reactivity and steric properties, making unambiguous structural confirmation essential. NMR spectroscopy stands as the gold standard for such validation, providing a detailed fingerprint of the molecular structure. This guide will demonstrate how to leverage ¹H and ¹³C NMR to not only confirm the identity of the desired product but also to identify potential impurities and byproducts.

Synthetic Pathways: A Comparative Approach

The most logical and widely applicable method for the synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene is the Friedel-Crafts alkylation of 1-bromo-3-chlorobenzene. This electrophilic aromatic substitution reaction introduces the isopropyl group onto the benzene ring.

Primary Synthetic Route: Friedel-Crafts Alkylation

The core of this synthesis involves the reaction of 1-bromo-3-chlorobenzene with an isopropylating agent, such as 2-propanol or isopropyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2]

Mechanism and Regioselectivity:

The Lewis acid activates the alkylating agent to generate a carbocation or a highly polarized complex, which then acts as the electrophile.[3] The bromine and chlorine substituents on the starting material are deactivating, ortho-, para-directing groups. However, the directing effects in this case lead to a mixture of isomers. The incoming isopropyl group can add at positions ortho, para, or meta to the existing substituents. The primary desired product, 4-Bromo-2-chloro-1-(propan-2-yl)benzene, results from substitution at the C1 position. Other isomers, such as 2-bromo-4-chloro-1-isopropylbenzene and 2-bromo-6-chloro-1-isopropylbenzene, are potential byproducts. The ratio of these products is influenced by steric hindrance and the electronic effects of the halogen substituents.

Experimental Protocols

Synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene via Friedel-Crafts Alkylation

This protocol is adapted from general Friedel-Crafts alkylation procedures.[4]

Materials:

  • 1-Bromo-3-chlorobenzene

  • Isopropyl bromide (or 2-propanol)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0°C in an ice bath.

  • In a dropping funnel, prepare a solution of 1-bromo-3-chlorobenzene (1 equivalent) and isopropyl bromide (1.2 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension at a rate that maintains the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to isolate the desired product.

NMR Sample Preparation and Analysis

Procedure:

  • Accurately weigh approximately 10-20 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

NMR Validation: Interpreting the Spectral Data

The definitive validation of the synthesis lies in the detailed analysis of the ¹H and ¹³C NMR spectra. The following tables present the expected chemical shifts for the starting material, an alternative starting material, and the target product.

Table 1: Expected ¹H NMR Data

CompoundProtonsExpected Chemical Shift (δ, ppm)Multiplicity
1-Bromo-3-chlorobenzene Aromatic7.1-7.5m
Isopropyl Bromide -CH-~4.1septet
-CH₃~1.7d
4-Bromo-2-chloro-1-(propan-2-yl)benzene (Product) Aromatic H3~7.4d
Aromatic H5~7.2dd
Aromatic H6~7.0d
Isopropyl -CH-~3.2septet
Isopropyl -CH₃~1.2d

Table 2: Expected ¹³C NMR Data

CompoundCarbonsExpected Chemical Shift (δ, ppm)
1-Bromo-3-chlorobenzene Aromatic C-Br~122
Aromatic C-Cl~134
Aromatic C-H127-131
Isopropyl Bromide -CH-~48
-CH₃~24
4-Bromo-2-chloro-1-(propan-2-yl)benzene (Product) Aromatic C1~148
Aromatic C2~133
Aromatic C3~129
Aromatic C4~120
Aromatic C5~132
Aromatic C6~127
Isopropyl -CH-~34
Isopropyl -CH₃~23

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Analysis and Interpretation
  • ¹H NMR Spectrum of the Product: The presence of a septet around 3.2 ppm and a doublet around 1.2 ppm with an integration ratio of 1:6 is a clear indication of the isopropyl group. The aromatic region should display three distinct signals corresponding to the three non-equivalent aromatic protons. The splitting pattern (a doublet, a doublet of doublets, and another doublet) will confirm the 1,2,4-substitution pattern.

  • ¹³C NMR Spectrum of the Product: The proton-decoupled ¹³C NMR spectrum should exhibit nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the three different substituents. The two signals in the aliphatic region will correspond to the methine and methyl carbons of the isopropyl group.

Comparison with Starting Materials and Potential Byproducts
  • Unreacted Starting Materials: The presence of unreacted 1-bromo-3-chlorobenzene would be indicated by a complex multiplet in the aromatic region of the ¹H NMR spectrum, different from the pattern of the product. Residual isopropyl bromide would show a septet and a doublet at different chemical shifts than the product's isopropyl signals.

  • Isomeric Byproducts: The formation of other isomers, such as 2-bromo-4-chloro-1-isopropylbenzene, would result in a different set of signals in the aromatic region of the ¹H and ¹³C NMR spectra due to the different substitution pattern and symmetry. Careful analysis of the coupling constants and chemical shifts in the aromatic region is crucial for distinguishing between these isomers.

  • Polyalkylation: Friedel-Crafts alkylation is prone to polyalkylation, where more than one isopropyl group is added to the aromatic ring.[5] The presence of di-isopropylated products would be evident from the integration values in the ¹H NMR spectrum (a lower ratio of aromatic to aliphatic protons) and additional sets of signals in both ¹H and ¹³C NMR spectra.

Visualizing the Workflow and Logic

To further clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start 1. Prepare AlCl3 suspension in DCM at 0°C reactants 2. Add solution of 1-bromo-3-chlorobenzene & isopropyl bromide start->reactants reaction 3. Stir at room temp for 12-24h reactants->reaction quench 4. Quench with ice and HCl reaction->quench workup 5. Extraction and washing quench->workup dry 6. Dry and concentrate workup->dry purify 7. Column chromatography dry->purify product Pure Product purify->product sample_prep 1. Prepare sample in CDCl3 with TMS product->sample_prep Validate acquire_1H 2. Acquire ¹H NMR spectrum sample_prep->acquire_1H acquire_13C 3. Acquire ¹³C NMR spectrum sample_prep->acquire_13C analyze 4. Data Analysis and Interpretation acquire_1H->analyze acquire_13C->analyze

Synthesis and NMR Analysis Workflow

NMR_Validation_Logic cluster_data Acquired NMR Data cluster_interpretation Spectral Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion H1_spectrum ¹H NMR Spectrum isopropyl_signals Identify Isopropyl Group Signals (septet & doublet in ¹H) (2 aliphatic signals in ¹³C) H1_spectrum->isopropyl_signals aromatic_signals Analyze Aromatic Region (3 distinct signals in ¹H) (6 aromatic signals in ¹³C) H1_spectrum->aromatic_signals integration Check Integration Ratios (Aromatic:Aliphatic) H1_spectrum->integration compare_starting Compare with Starting Material Spectra H1_spectrum->compare_starting check_isomers Look for Isomeric Byproduct Signals H1_spectrum->check_isomers check_polyalkylation Check for Polyalkylation Products H1_spectrum->check_polyalkylation C13_spectrum ¹³C NMR Spectrum C13_spectrum->isopropyl_signals C13_spectrum->aromatic_signals C13_spectrum->compare_starting C13_spectrum->check_isomers C13_spectrum->check_polyalkylation validation Structure Validated isopropyl_signals->validation aromatic_signals->validation integration->validation impurities Impurities Identified compare_starting->impurities check_isomers->impurities check_polyalkylation->impurities

NMR Validation Logic Flow

Conclusion

This guide has outlined a robust framework for the synthesis and NMR-based validation of 4-Bromo-2-chloro-1-(propan-2-yl)benzene. By understanding the underlying principles of the Friedel-Crafts alkylation and mastering the interpretation of ¹H and ¹³C NMR spectra, researchers can confidently verify the structure of their synthesized compounds. The presented protocols and analytical logic provide a self-validating system, ensuring the scientific integrity of the experimental results. This rigorous approach is indispensable for the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • RSC Adv., 2016, 6, 43605. [Link]

  • PubChem. 4-bromo-2-chloro-1-(propan-2-yl)benzene. [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

  • Google Patents. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PubChem. 4-Bromo-1-chloro-2-propylbenzene. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities. [Link]

  • American Elements. 1-bromo-2-chloro-4-(propan-2-yl)benzene. [Link]

  • PubChem. 2-Bromo-4-chloro-1-(prop-1-en-2-yl)benzene. [Link]

  • PubChem. 2,4-Dibromo-1-(propan-2-yl)benzene. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]

  • Khan Academy. Friedel-Crafts alkylation. [Link]

  • MilliporeSigma. 2-Bromo-4-chloro-1-isopropylbenzene. [Link]

  • ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • PubChem. 1-Bromo-3-chlorobenzene. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. [Link]

  • PubChem. 2,4-Dibromo-1-hexylbenzene. [Link]

  • SpectraBase. 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Validation

Unambiguous Structural Confirmation of 4-Bromo-2-chloro-1-(propan-2-yl)benzene: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

For researchers and drug development professionals, the unambiguous structural confirmation of highly substituted halogenated building blocks is a critical quality control gateway. 4-Bromo-2-chloro-1-(propan-2-yl)benzene...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural confirmation of highly substituted halogenated building blocks is a critical quality control gateway. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene) presents a specific analytical challenge: determining the exact regiochemistry (the relative ortho/meta/para relationships) of the bromine, chlorine, and bulky isopropyl groups on the aromatic ring.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), and provides a field-proven, self-validating experimental protocol for overcoming the unique crystallization challenges of this compound.

Methodological Comparison: Selecting the Optimal Modality

When confirming the structure of a complex halogenated aromatic, the choice of analytical modality dictates the level of structural confidence.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the definitive method for determining absolute 3D spatial coordinates and regiochemistry[1],[2]. For 4-bromo-2-chloro-1-(propan-2-yl)benzene, the presence of heavy halogens (Br, Cl) acts as a massive advantage. These heavy atoms dominate the X-ray scattering, making the crystallographic "phase problem" trivial to solve via direct methods or Patterson syntheses. If a single crystal can be grown, SCXRD provides an unambiguous, self-validating 3D model that leaves no room for isomer misidentification[2].

Nuclear Magnetic Resonance (NMR): The Solution-State Workhorse

While 1D 1 H and 13 C NMR are excellent for assessing bulk purity, highly substituted aromatics often yield overlapping multiplets or ambiguous coupling constants. To definitively prove the regiochemistry of 4-bromo-2-chloro-1-(propan-2-yl)benzene using NMR, extensive 2D experiments (NOESY, HMBC, HSQC) are required. Even then, the lack of protons on the substituted carbons can make through-space correlations weak or difficult to interpret. As noted by crystallographers, when definitive 3D configuration is required, SCXRD vastly outperforms NMR[2].

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Alternative

MicroED is a rapidly emerging cryo-EM technique that requires only femtograms of microcrystalline powder[3],[4]. It is highly effective when growing large single crystals (>50 µm) is impossible. However, electrons interact with matter 104 to 105 times more strongly than X-rays. This leads to dynamical scattering effects (multiple scattering events) that can skew diffraction intensities, requiring complex algorithmic corrections[3]. For a compound that can be crystallized, SCXRD remains superior in resolution and data reliability.

Quantitative Performance Comparison
Analytical ModalityPrimary OutputSample RequirementRegiochemical ConfidenceKey Limitation
SCXRD Absolute 3D coordinates> 50 µm single crystalAbsolute (Definitive) Requires a high-quality single crystal.
NMR (1D/2D) Connectivity & dynamics~ 5–10 mg (solution)Moderate to HighAmbiguous long-range couplings.
MicroED 3D coordinates< 1 mg (nanocrystals)HighDynamical scattering artifacts[3].

Decision Logic & Experimental Workflows

To determine the correct analytical path, scientists must evaluate the physical state of the compound.

LogicTree Start Halogenated Aromatic Structure Confirmation State Physical State at RT? Start->State Solid Stable Solid State->Solid Liquid Liquid / Oil State->Liquid Grow Can single crystals be grown? Solid->Grow NMR 2D NMR / GC-MS (Solution State) Liquid->NMR Non-crystallizable glass Cryo In Situ Cryo-SCXRD Liquid->Cryo Crystallizable via cooling SCXRD SCXRD (Gold Standard) Grow->SCXRD Yes (>50 µm) MicroED MicroED (Nanocrystalline powder) Grow->MicroED No (Powder only)

Figure 1: Decision matrix for selecting the optimal structural confirmation modality.

Experimental Protocol: In Situ Cryo-Crystallization & SCXRD

The Causality of the Protocol: Because of the bulky isopropyl group and the asymmetric steric hindrance of the bromine and chlorine atoms, 4-bromo-2-chloro-1-(propan-2-yl)benzene suffers from inefficient crystal lattice packing. Consequently, it presents as a viscous oil or low-melting solid at room temperature. Standard solvent evaporation techniques will fail. To obtain a single crystal, we must utilize in situ cryo-crystallization directly on the diffractometer goniometer[5],[6],[7].

Furthermore, the choice of X-ray source is critical. Bromine has a high X-ray absorption coefficient. Using standard Copper (Cu-Kα, λ=1.5418 Å) radiation results in severe attenuation of the diffracted beam. Therefore, Molybdenum (Mo-Kα, λ=0.71073 Å) radiation must be used to bypass the bromine K-edge and minimize absorption errors[8].

Step-by-Step Methodology

Step 1: Sample Preparation and Mounting

  • Draw the neat liquid/oil of 4-bromo-2-chloro-1-(propan-2-yl)benzene into a 0.3 mm quartz Lindemann capillary via capillary action.

  • Seal both ends of the capillary using a two-part epoxy to prevent evaporation and moisture ingress during cryogenic cooling.

  • Mount the capillary securely onto the goniometer head of the X-ray diffractometer.

Step 2: In Situ Cryo-Crystallization (Zone Melting)

  • Flash-cool the capillary to 100 K using a liquid nitrogen ( N2​ ) cryostream. This rapid cooling forces the liquid into a polycrystalline or amorphous glass state[5],[7].

  • Deploy an Optical Heating and Crystallization Device (OHCD) or a computer-controlled nichrome wire heater[5]. Focus the heat to create a localized melt zone (a liquid bridge) within the frozen capillary.

  • Slowly translate the heat source along the capillary at a rate of 1–2 mm/hour. As the melt zone moves, the sample will anneal, allowing a single, high-quality seed crystal to propagate and consume the polycrystalline domains[6].

Step 3: Data Collection (Mo-Kα)

  • Optically center the newly grown single crystal in the X-ray beam.

  • Irradiate the crystal using graphite-monochromated Mo-Kα radiation ( λ=0.71073 Å)[8].

  • Collect a full sphere of diffraction data using ω and ϕ scans at 100 K to minimize thermal motion (Debye-Waller factors) and maximize high-angle resolution.

Step 4: Data Reduction and Structure Solution (Self-Validation)

  • Integrate the diffraction frames using standard reduction software (e.g., APEX/SAINT).

  • Critical Step: Apply a multi-scan empirical absorption correction (e.g., SADABS). Even with Mo-Kα radiation, the heavy bromine atom requires rigorous correction to ensure accurate electron density mapping[8].

  • Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). The Br and Cl atoms will immediately manifest as the highest peaks in the initial E -map.

  • Refine the structure anisotropically using full-matrix least-squares on F2 (SHELXL). Place hydrogen atoms in calculated, riding positions.

  • Validation: The protocol is self-validating. A successful structural confirmation must yield a final R1​ value < 5%, a wR2​ < 15%, and a Goodness-of-Fit (GoF) approaching 1.0.

SCXRD_Workflow Sample Liquid/Oil Sample 4-Bromo-2-chloro-1-(propan-2-yl)benzene Capillary Load into Quartz Capillary Mount on Goniometer Sample->Capillary Cryo In Situ Cryo-Crystallization (N2 Stream + Localized Heating) Capillary->Cryo Cool below melting point Data Data Collection (Mo-Kα) Minimize Br Absorption Cryo->Data Anneal single seed crystal Solve Phase Solution & Refinement (Heavy Atom Method) Data->Solve Apply SADABS correction Final Unambiguous 3D Structure Regiochemistry Confirmed Solve->Final R1 < 0.05, GoF ~ 1.0

Figure 2: In situ cryo-crystallization and SCXRD workflow for low-melting halogenated aromatics.

References

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes - JEOL jeol.com[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure creative-biostructure.com[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals nih.gov (PMC)[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? stackexchange.com[Link]

  • Various Approaches to Studying the Phase Transition in an Octamethylcyclotetrasiloxane Crystal: From X-ray Structural Analysis to Metadynamics nih.gov (PMC)[Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods thieme-connect.de[Link]

  • Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones acs.org[Link]

  • In situ Crystallization of Low-Melting Ionic Liquids acs.org[Link]

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Comparative

A Comparative Guide to Catalysts for Reactions of 4-Bromo-2-chloro-1-(propan-2-yl)benzene: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-chloro-1-(propan-2-yl)benzene is a key intermediate in the synthesis of a variety of high-value organic molecules, particularly in th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-(propan-2-yl)benzene is a key intermediate in the synthesis of a variety of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its disubstituted aromatic ring, featuring two distinct halogen atoms (bromine and chlorine) and a sterically demanding isopropyl group, presents both a challenge and an opportunity for synthetic chemists. The selective functionalization of either the C-Br or C-Cl bond is paramount for the efficient construction of complex target molecules. This guide provides a comparative analysis of various catalytic systems for the transformation of this versatile building block, with a focus on palladium-, nickel-, and copper-based catalysts for cross-coupling reactions. The insights provided herein are grounded in established catalytic principles and supported by experimental data from analogous systems, offering a framework for rational catalyst selection and reaction optimization.

The differential reactivity of the carbon-halogen bonds is the primary determinant of regioselectivity in cross-coupling reactions of 4-bromo-2-chloro-1-(propan-2-yl)benzene. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed processes due to its lower bond dissociation energy, which facilitates the initial oxidative addition step of the catalytic cycle.[1] This inherent reactivity difference can be exploited to achieve selective functionalization at the C-4 position.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-based catalysts are the most extensively studied and widely employed systems for the functionalization of aryl halides. Their high efficiency, broad functional group tolerance, and well-understood reaction mechanisms make them the first choice for many synthetic applications.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron reagent, is a cornerstone of modern organic synthesis.[2] For 4-bromo-2-chloro-1-(propan-2-yl)benzene, the reaction is expected to proceed selectively at the more reactive C-Br bond.

Catalyst and Ligand Choice: The Key to Success

The choice of palladium precursor and, more critically, the phosphine ligand, significantly impacts the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be particularly effective for the coupling of sterically hindered and electron-neutral or -rich aryl halides.[3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O804~94A classic, reliable system for many aryl bromides.[4]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allows for lower catalyst loading and is effective for hindered substrates.[1]
PdCl₂(dppf)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[1]

This data is based on reactions with structurally similar polyhalogenated aromatic compounds and serves as a strong starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water).

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, enabling the synthesis of a wide array of aniline derivatives.[5][6] Similar to the Suzuki-Miyaura coupling, this reaction is expected to be selective for the C-Br bond of 4-bromo-2-chloro-1-(propan-2-yl)benzene.

The Critical Role of Ligands and Bases

The success of the Buchwald-Hartwig amination, especially with challenging substrates, is highly dependent on the choice of a bulky, electron-rich phosphine ligand and a suitable base.[5] Sterically hindered ligands facilitate the reductive elimination step, which is often rate-limiting.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene10018~89A highly effective and general system for amination of aryl bromides.[7]
Pd(OAc)₂RuPhosNaOtBuToluene10012~90Particularly good for challenging, electron-deficient anilines.
Pd₂(dba)₃BINAPNaOtBuToluene10024~70-80An earlier generation ligand, still effective but may require longer reaction times.[6]

This data is based on reactions with structurally similar polyhalogenated aromatic compounds and serves as a strong starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reagent Addition: Add 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv), the desired amine (1.2 equiv), and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII Amine_Coord Amine Coordination + Deprotonation (Base) PdII->Amine_Coord HNRR' PdII_Amide Ar-Pd(II)-NRR'(Ln) Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NRR' RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nickel-Catalyzed Cross-Coupling Reactions: A Cost-Effective and Powerful Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a variety of cross-coupling reactions.[8] A key advantage of nickel is its often superior ability to activate less reactive C-Cl bonds, which can be a significant consideration for subsequent functionalization of the 4-bromo-2-chloro-1-(propan-2-yl)benzene scaffold.[3]

While less data is available for the specific substrate , nickel catalysts, often in combination with N-heterocyclic carbene (NHC) or bipyridine-type ligands, have shown great promise for the amination of aryl chlorides.

Experimental Protocol: Nickel-Catalyzed Amination (Representative)

  • Catalyst Preparation: In a glovebox, a mixture of Ni(COD)₂ (5 mol%) and a suitable ligand (e.g., a bipyridine derivative, 5 mol%) in an anhydrous, aprotic solvent like DMA is prepared.

  • Reaction Setup: To this catalyst mixture, 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv), the amine (2.0 equiv), and a base such as DABCO (1.8 equiv) are added.

  • Reaction: The reaction mixture is heated to 60-100 °C and stirred for 24 hours.

  • Work-up and Purification: The work-up and purification are similar to those described for the palladium-catalyzed reactions.

Copper-Catalyzed Cross-Coupling Reactions: The Classical Approach

Copper-catalyzed C-N bond formation, known as the Ullmann condensation or Goldberg reaction, represents the oldest class of catalysts for this transformation. While often requiring higher reaction temperatures and longer reaction times than their palladium counterparts, modern advancements with the use of ligands such as N,N-dimethylglycine have significantly improved the scope and mildness of these reactions.[9] The primary advantages of copper catalysts are their low cost and ready availability.

Experimental Protocol: Copper-Catalyzed Amination (Goldberg Reaction)

  • Reaction Setup: A Schlenk tube is charged with CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: 4-bromo-2-chloro-1-(propan-2-yl)benzene (1.0 equiv), the amine (1.2 equiv), and anhydrous DMF are added.

  • Reaction: The tube is sealed, and the mixture is heated to 110-150 °C for 24-48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Comparative Summary and Recommendations

The choice of catalyst for the functionalization of 4-bromo-2-chloro-1-(propan-2-yl)benzene depends on a variety of factors including the desired bond to be formed, cost, and available resources.

Catalyst SystemPrimary ApplicationReactivity/SelectivitySubstrate ScopeCost-EffectivenessTypical Conditions
Palladium C-C (Suzuki), C-N (Buchwald-Hartwig)High reactivity for C-Br, excellent selectivity.Very broad, high functional group tolerance.Higher cost.Mild to moderate temperatures (80-110 °C).
Nickel C-N, C-CCan activate both C-Br and C-Cl bonds.Good, particularly for aryl chlorides.Lower cost than palladium.Moderate temperatures (60-120 °C).
Copper C-N (Ullmann/Goldberg)Generally requires harsher conditions.Moderate, can be sensitive to functional groups.Lowest cost.Higher temperatures (>110 °C).

Expert Recommendations:

  • For selective C-C bond formation at the C-Br position with a wide range of coupling partners and high functional group tolerance, a palladium/phosphine ligand system (e.g., Pd(OAc)₂/SPhos) is the recommended starting point.

  • For selective C-N bond formation at the C-Br position, a palladium system with a bulky biarylphosphine ligand (e.g., Pd₂(dba)₃/XPhos) offers the highest probability of success with a broad scope of amines.

  • If subsequent functionalization of the C-Cl bond is desired, a nickel-based catalyst should be considered due to its enhanced reactivity towards aryl chlorides.

  • For large-scale synthesis where cost is a primary driver and the substrate/coupling partner are robust, a copper-catalyzed system may be a viable, economical option, though more extensive optimization may be required.

Workflow_Comparison cluster_Pd Palladium-Catalyzed cluster_Ni Nickel-Catalyzed cluster_Cu Copper-Catalyzed Pd_Setup Inert Atmosphere Setup (Ar/N₂) Pd_Reagents Add Pd-catalyst, Ligand, Base, Substrate, Coupling Partner Pd_Setup->Pd_Reagents Pd_Reaction Reaction (80-110 °C) Pd_Reagents->Pd_Reaction Pd_Workup Aqueous Work-up Pd_Reaction->Pd_Workup Pd_Purification Column Chromatography Pd_Workup->Pd_Purification Ni_Setup Inert Atmosphere Setup (Glovebox) Ni_Reagents Add Ni-catalyst, Ligand, Base, Substrate, Coupling Partner Ni_Setup->Ni_Reagents Ni_Reaction Reaction (60-120 °C) Ni_Reagents->Ni_Reaction Ni_Workup Aqueous Work-up Ni_Reaction->Ni_Workup Ni_Purification Column Chromatography Ni_Workup->Ni_Purification Cu_Setup Inert Atmosphere Setup (Sealed Tube) Cu_Reagents Add Cu-catalyst, Ligand, Base, Substrate, Coupling Partner Cu_Setup->Cu_Reagents Cu_Reaction Reaction (110-150 °C) Cu_Reagents->Cu_Reaction Cu_Workup Aqueous Work-up Cu_Reaction->Cu_Workup Cu_Purification Column Chromatography Cu_Workup->Cu_Purification

Generalized experimental workflow comparison.

References

  • A Comprehensive Technical Guide to 2-chloro-N-phenylaniline - Benchchem. (URL not available)
  • Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions - Benchchem. (URL not available)
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (URL not available)
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids - Benchchem. (URL not available)
  • Bardera, M. A., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4684-4696. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl halides. Journal of the American Chemical Society, 121(41), 9550-9561. (URL not available)
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Dalton Transactions, 50(38), 13374-13384. [Link]

  • Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses Procedure. [Link]

  • Goldberg Reaction - SynArchive. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034-1042. [Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides - PMC. [Link]

  • Electrochemically Enabled, Nickel-Catalyzed Amination - PMC. [Link]

  • Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed. [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • A Comparative Guide to the Synthesis of 2- Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross - Benchchem. (URL not available)
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid - Benchchem. (URL not available)
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. [Link]

  • Ni-Catalyzed Amination Reactions: An Overview - PubMed. [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. [Link]

  • Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds - Semantic Scholar. (URL not available)
  • Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions - Benchchem. (URL not available)
  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Reaction of chloroaniline and isopropyl - Google P
  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. [Link]

  • Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation - PMC. [Link]

  • Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google P
  • . (URL not available)

  • Cross-Coupling Reactions of Unactivated Alkyl Halides - DSpace@MIT. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]

  • Synthesis of 2-chloro-6-isopropyl aniline - PrepChem.com. [Link]

  • Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene - Benchchem. (URL not available)
  • Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Bromides and Chlorosilanes - PubMed. [Link]

Sources

Validation

cost-benefit analysis of using 4-Bromo-2-chloro-1-(propan-2-yl)benzene in synthesis

An In-Depth Cost-Benefit Analysis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene in Modern Synthesis A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the intricate landscape of syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Cost-Benefit Analysis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene in Modern Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, the selection of a starting material is a critical decision point that profoundly impacts reaction efficiency, scalability, and overall project cost. 4-Bromo-2-chloro-1-(propan-2-yl)benzene has emerged as a versatile, albeit premium-priced, building block for constructing complex polysubstituted aromatic systems. This guide provides a comprehensive cost-benefit analysis of its application, comparing its synthetic utility against viable alternatives and offering field-proven insights to inform your experimental design.

The Strategic Value of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

The primary advantage of this molecule lies in its distinct electronic and steric properties, which allow for controlled, regioselective functionalization. The presence of two different halogen atoms—bromine and chlorine—on the same aromatic ring is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[1] This reactivity differential is not a minor inconvenience; it is a powerful tool that enables chemists to perform sequential couplings, first at the bromine position and subsequently at the less reactive chlorine site, thereby building molecular complexity in a predictable manner.

Table 1: Physicochemical Properties and Procurement Cost

PropertyValueSource
CAS Number 90350-26-8
Molecular Formula C₉H₁₀BrCl
Molecular Weight 233.54 g/mol
Physical Form Liquid
Purity ≥95%
Supplier (Example) MilliporeSigma
Cost (Example) ~ 343/g; 1,327/5g

Note: Prices are subject to change and may vary by supplier and purity grade.

The high purchase price is immediately apparent and constitutes the primary "cost" in our analysis. The justification for this expenditure must, therefore, come from significant downstream "benefits" in terms of saved time, simplified purification, and enhanced yield.

Key Synthetic Applications: Where the "Benefit" Unfolds

The strategic placement of the bromo, chloro, and isopropyl groups makes this reagent highly effective in several cornerstone reactions of modern organic synthesis.

a) Sequential Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for creating C-C and C-N bonds, respectively.[2][3][4][5] The differential reactivity of the C-Br and C-Cl bonds allows for a two-step, one-pot or sequential functionalization. A typical strategy involves an initial Suzuki coupling at the more reactive C-Br position under standard conditions, followed by a second coupling at the C-Cl position using a more active catalyst system or harsher conditions.

G cluster_start Starting Material start 4-Bromo-2-chloro-1-(propan-2-yl)benzene suzuki suzuki start->suzuki buchwald buchwald start->buchwald grignard grignard start->grignard intermediate1 intermediate1 suzuki->intermediate1 intermediate2 intermediate2 buchwald->intermediate2 intermediate3 intermediate3 grignard->intermediate3 second_suzuki second_suzuki intermediate1->second_suzuki electrophile electrophile intermediate3->electrophile product1 product1 second_suzuki->product1 product2 product2 electrophile->product2

b) Organometallic Formations

The C-Br bond is also preferentially targeted for the formation of organometallic reagents. Treatment with magnesium yields a Grignard reagent, or with an organolithium reagent (like n-BuLi) at low temperatures results in a lithium-halogen exchange to form a potent aryllithium nucleophile.[6][7][8] This intermediate can then be reacted with a wide variety of electrophiles (aldehydes, ketones, CO₂, etc.) to install new functional groups, leaving the C-Cl bond intact for subsequent transformations.[9][10]

Comparative Analysis: Is It Worth the Cost?

The decision to use this reagent must be weighed against viable alternatives, which generally fall into two categories: similarly functionalized but structurally different compounds, or building the desired scaffold from simpler, cheaper precursors.

Table 2: Cost-Benefit Comparison of Starting Materials

ApproachStarting Material(s)Relative CostKey AdvantagesKey Disadvantages
Direct Use 4-Bromo-2-chloro-1-(propan-2-yl)benzeneHighHigh regioselectivity ; fewer synthetic steps; predictable reactivity; faster route to complex targets.High upfront cost; limited supplier availability.
Alternative Reagent 1-Bromo-3-chlorobenzeneModerateLower cost; commercially available.Lacks isopropyl group (different steric/electronic effects); requires separate step to install third substituent.
Multi-Step Synthesis Aniline, Cumene, or other simple benzenesLowVery low starting material cost; high flexibility in substituent placement.[11][12]Multiple steps required (e.g., nitration, reduction, halogenation, diazotization)[13][14][15]; lower overall yield; significant time/labor investment; complex purification.

G start Project Goal: Synthesize Complex Polysubstituted Arene q1 Is precise regiochemistry (Br/Cl/iPr) critical? start->q1 q2 Is speed a priority over upfront material cost? q1->q2 Yes opt_B Consider alternative building blocks (e.g., 1-bromo-3-chlorobenzene) q1->opt_B No q3 Is this for large-scale synthesis (>100g)? q2->q3 Yes opt_C Design a multi-step synthesis from basic precursors (e.g., Aniline) q2->opt_C No opt_A Use 4-Bromo-2-chloro-1- (propan-2-yl)benzene q3->opt_A No q3->opt_C Yes

The multi-step synthesis approach, while economical in terms of raw materials, introduces significant complexity. A route starting from aniline, for example, could involve acetylation, bromination, chlorination, hydrolysis, iodination, and deamination to achieve a tri-substituted halo-benzene, with yield losses at each stage.[14] This lengthy process underscores the primary benefit of using a pre-functionalized substrate like 4-Bromo-2-chloro-1-(propan-2-yl)benzene: it effectively outsources multiple synthetic steps, saving valuable researcher time and resources that would be spent on synthesis and purification.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point. As a Senior Application Scientist, I must emphasize that optimization of catalyst, ligand, base, and solvent is crucial for achieving high yields with specific substrates.[16]

Protocol 1: Suzuki-Miyaura Coupling at the Bromine Position

This protocol details a typical cross-coupling reaction with an arylboronic acid.

Materials:

  • 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL) and Water (1 mL)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-chloro-1-(propan-2-yl)benzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2x15 mL) and brine (1x15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile

This protocol describes the formation of a Grignard reagent and its subsequent reaction with CO₂ to form a carboxylic acid.

Materials:

  • Magnesium (Mg) turnings (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.0 mmol)

  • A crystal of Iodine (I₂)

  • Dry Ice (solid CO₂)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Flame-dry a two-neck round-bottom flask containing a stir bar and the magnesium turnings under a stream of inert gas.

  • Add anhydrous THF (2 mL) and a single crystal of iodine to the flask.

  • In a separate dry vial, dissolve 4-Bromo-2-chloro-1-(propan-2-yl)benzene in anhydrous THF (3 mL).

  • Add a small portion (~0.5 mL) of the substrate solution to the magnesium suspension. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If not, gentle warming may be required.

  • Once initiated, add the remaining substrate solution dropwise to maintain a gentle reflux.[6]

  • After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.

  • Cool the Grignard solution in an ice bath and carefully pour it over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench by slowly adding 1M HCl until the aqueous layer is acidic.

  • Extract the product with diethyl ether (3x20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid.

Conclusion and Recommendation

The cost-benefit analysis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene is a classic trade-off between upfront material cost and downstream efficiency.

  • High-Benefit Scenarios: This reagent is highly recommended for discovery chemistry, lead optimization, and small-scale synthesis where speed and predictability are paramount. Its capacity for selective, sequential functionalization provides a rapid and reliable route to complex molecular architectures that would otherwise require lengthy, multi-step syntheses. In these contexts, the high purchase price is justified by the significant savings in labor, time, and purification costs, ultimately accelerating research timelines.

  • Low-Benefit Scenarios: For large-scale manufacturing or in cases where the specific substitution pattern is not a strict requirement, the cost of this starting material can be prohibitive. In these situations, developing a de novo synthesis from cheaper, more abundant precursors like cumene or substituted anilines is the more economically sound strategy, provided the lower overall yield and longer process time are acceptable.

Ultimately, 4-Bromo-2-chloro-1-(propan-2-yl)benzene is a specialist's tool. Its strategic value is maximized in the hands of a researcher who can leverage its unique reactivity to streamline complex syntheses, justifying its premium cost through unparalleled efficiency and control.

References

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • The Grignard Reaction . University of Wisconsin-Madison Chemistry Department. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . Molecules. [Link]

  • Provide a reasonable synthesis for 1-bromo-3-chloro-5-iodobenzene starting from benzene . Study.com. [Link]

  • Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling . Sciencemadness.org. [Link]

  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 2 . Thieme Chemistry. [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation . PLOS ONE. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE . Medium. [Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry. [Link]

  • An estimation of cost and substitution effects on the price of benzene . PricePedia. [Link]

  • An Introduction to Grignard Reagents . Chemguide. [Link]

  • The lithiation of fluorinated benzenes and its dependence on solvent and temperature . Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Benzene production and economics: A review . ResearchGate. [Link]

Sources

Comparative

Assessing the Purity of Synthesized 4-Bromo-2-chloro-1-(propan-2-yl)benzene: A Comparative Analytical Guide

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, halogenated cumene derivatives like 4-bromo-2-chloro-1-(propan-2-yl)benzene frequently serve as critical building...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, halogenated cumene derivatives like 4-bromo-2-chloro-1-(propan-2-yl)benzene frequently serve as critical building blocks. The presence of multiple halogens and an alkyl group on the benzene ring introduces unique synthetic vulnerabilities, notably the formation of closely related regioisomers, debrominated byproducts, and over-halogenated species.

For drug development professionals, establishing the absolute purity of such intermediates is non-negotiable. This guide objectively compares the efficacy of Gas Chromatography (GC-FID), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) in assessing the purity of this specific compound, providing self-validating protocols and experimental data to guide your analytical strategy.

Physicochemical Profiling & Analytical Causality

To select the correct analytical modality, we must first deconstruct the physicochemical nature of 4-bromo-2-chloro-1-(propan-2-yl)benzene.

  • Volatility & Thermal Stability: The compound is highly lipophilic, lacks hydrogen-bonding donors/acceptors, and possesses a relatively low molecular weight. This makes it highly volatile and thermally stable.

  • Chromophoric Limitations: While the benzene ring provides baseline UV absorption, the compound lacks extended conjugation or strong chromophores.

Why GC Over HPLC?

While 1 is traditionally favored for non-volatile and thermally labile pharmaceutical compounds, it is suboptimal for highly non-polar, volatile halogenated benzenes[1]. The compound's high volatility makes it an ideal candidate for Gas Chromatography (GC)[2]. Furthermore, capillary GC produces exceptionally sharp peaks for volatile halogenated compounds, providing superior resolution for closely related structural isomers (e.g., separating 4-bromo from 5-bromo regioisomers) compared to HPLC[3].

The Role of qNMR as the Ground Truth

Chromatographic techniques (GC/HPLC) rely on area normalization, which assumes all impurities elute and share identical detector response factors—a dangerous assumption that often overestimates purity by ignoring inorganic salts or residual solvents.

Quantitative NMR (qNMR) has transitioned from a relative structural tool to a primary method for absolute quantification[4]. Its fundamental principle—that signal intensity is directly proportional to the number of resonant nuclei—allows for the determination of absolute purity without requiring a certified reference material of the analyte itself[4][5]. This is critical in early-stage development where pure reference standards for novel intermediates do not yet exist.

Orthogonal Workflow Visualization

To achieve a certified purity assignment, an orthogonal approach combining the trace-impurity resolution of GC with the absolute mass-balance quantification of qNMR is required.

Orthogonal workflow for absolute purity assignment of halogenated intermediates.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system, proving its own suitability before any sample data is accepted.

Protocol 1: GC-FID Relative Purity Assessment

Causality: A non-polar capillary column is selected because separation is driven by boiling point and dispersive interactions, which is ideal for resolving halogenated benzenes.

  • System Preparation: Install a 5% phenyl-methylpolysiloxane capillary column (30m x 0.25mm, 0.25µm film). Set the Flame Ionization Detector (FID) to 300°C to prevent the condensation of heavy halogenated species.

  • System Suitability Testing (SST) - Self-Validation Step: Inject a resolution standard containing the target analyte and a known related substance (e.g., 2-bromo-4-chloro-1-(propan-2-yl)benzene). The system is only validated for use if the critical pair resolution ( Rs​ ) is ≥1.5 .

  • Sample Preparation: Dissolve 10 mg of the synthesized batch in 1.0 mL of GC-grade dichloromethane (DCM).

  • Temperature Programming: Initial oven temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The initial low temperature focuses the volatile analyte at the head of the column, while the ramp ensures the elution of higher-boiling polyhalogenated impurities.

  • Data Acquisition: Inject 1 µL (split ratio 50:1). Integrate all peaks >0.05% area to calculate relative purity.

Protocol 2: 1H-qNMR Absolute Purity Determination

Causality: The isopropyl methyl protons of the analyte form a distinct doublet at ~1.2 ppm. 1,4-Dinitrobenzene (DNB) is chosen as the internal standard because its sharp singlet at ~8.4 ppm will not overlap with the analyte's aromatic (7.0-7.6 ppm) or aliphatic signals.

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of certified DNB standard using a microbalance ( d=0.001 mg). Co-dissolve in 0.6 mL of CDCl3 containing 0.03% TMS.

  • T1​ Relaxation Assessment - Self-Validation Step: Execute an inversion-recovery sequence to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically >30 seconds) to guarantee >99% magnetization recovery between scans[4]. Acquire 16-32 transients with a 90° excitation pulse.

  • Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the analyte's isopropyl methyl doublet (~1.2 ppm, 6H) against the DNB singlet (~8.4 ppm, 4H). Calculate the absolute mass fraction using the standard qNMR equation.

Quantitative Data Presentation

The following tables summarize the performance characteristics and experimental results for a validation batch of synthesized 4-bromo-2-chloro-1-(propan-2-yl)benzene.

Table 1: Comparative Matrix of Analytical Modalities
ParameterGC-FIDHPLC-UV1H-qNMR
Primary Output Relative Purity (Area %)Relative Purity (Area %)Absolute Purity (Mass %)
Analyte Suitability Volatile, thermally stableNon-volatile, chromophoricSoluble in deuterated solvents
Reference Standard Required for exact quantitationRequired for exact quantitationNot required (uses internal calibrant)
Sensitivity to Regioisomers Excellent (Boiling point driven)Moderate (Hydrophobicity driven)Excellent (Chemical shift driven)
Analysis Time 15 - 30 mins10 - 20 mins5 - 10 mins (post-relaxation)
Table 2: Experimental Purity Assessment (Validation Batch 001)
Analytical MethodMain Component (%)Principal Impurity (%)Unidentified Impurities (%)Absolute Purity (%)
GC-FID 98.45 (Area)1.10 (Regioisomer)0.45N/A
HPLC-UV (254 nm) 99.10 (Area)0.600.30N/A
1H-qNMR (vs. DNB) N/AN/AN/A96.82 ± 0.15 (Mass Fraction)

Data Interpretation Note: The discrepancy between the GC-FID area percentage (98.45%) and the qNMR mass fraction (96.82%) highlights a critical analytical causality. GC-FID overestimates purity because it is blind to non-volatile impurities such as residual inorganic synthesis salts or moisture. qNMR provides the true absolute mass fraction, proving why it is the superior method for final batch certification.

Conclusion

For the purity assessment of halogenated cumene derivatives like 4-bromo-2-chloro-1-(propan-2-yl)benzene, relying on a single analytical technique is a flawed strategy. While GC-FID offers unparalleled sensitivity for resolving volatile structural isomers and synthetic byproducts, it cannot provide an absolute mass balance. By coupling the high-resolution impurity profiling of GC with the absolute, reference-free quantification of 1H-qNMR, researchers can establish a highly trustworthy, self-validating analytical package suitable for stringent drug development regulatory submissions.

Sources

Validation

A Researcher's Guide to Analytical Standards for 4-Bromo-2-chloro-1-(propan-2-yl)benzene

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount to the success of a synthetic pathway and the quality of the final active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount to the success of a synthetic pathway and the quality of the final active pharmaceutical ingredient (API). 4-Bromo-2-chloro-1-(propan-2-yl)benzene, a key intermediate in various synthetic applications, is no exception. The quality of this halogenated aromatic hydrocarbon directly influences reaction yields, impurity profiles, and ultimately, the safety and efficacy of the end product.[1][2] This guide provides an in-depth comparison of commercially available analytical standards for 4-Bromo-2-chloro-1-(propan-2-yl)benzene and outlines the critical analytical methodologies for its comprehensive characterization.

The Critical Role of Quality Control for Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of intermediates is a critical determinant of the final drug product's characteristics.[1][2] Stringent quality control at the intermediate stage prevents the propagation of impurities into the API, which can be costly and time-consuming to remove in later stages.[3] Regulatory bodies like the FDA emphasize the importance of controlling starting materials and intermediates to ensure the final drug product's safety and efficacy.[3][4] A well-characterized analytical standard serves as the benchmark against which all batches of the intermediate are compared, ensuring consistency and adherence to specifications.[2][5]

Physicochemical Properties of 4-Bromo-2-chloro-1-(propan-2-yl)benzene

A thorough understanding of the physicochemical properties of 4-Bromo-2-chloro-1-(propan-2-yl)benzene is fundamental to developing robust analytical methods.

PropertyValueSource
CAS Number 90350-26-8[6]
Molecular Formula C₉H₁₀BrCl[6][7]
Molecular Weight 233.54 g/mol [6][8]
Appearance Typically a liquid
Predicted XlogP 4.4[7]

Comparison of Commercially Available Analytical Standards

The selection of a suitable analytical standard is a critical first step. While a wide range of suppliers offer 4-Bromo-2-chloro-1-(propan-2-yl)benzene, the level of characterization and certification can vary significantly. The following table provides a comparative overview of offerings from prominent suppliers.

SupplierProduct NumberStated PurityAvailable DocumentationNotes
Sigma-Aldrich (Merck) ENA964510129Not explicitly stated on product pageCertificate of Analysis (COA), Certificate of Origin (COO) available upon request.Marketed under the Enamine brand.[6]
MilliporeSigma Multiple95%Certificate of Analysis (COA), Certificate of Origin (COO) available.
BLDpharm BD139785Purity/Specification availableNMR, HPLC, LC-MS, UPLC data mentioned as available.[9]
American Elements MultipleCan be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).Certificate of Analysis and Safety Data Sheet (SDS) included with shipping.Offers materials to various standard grades including Pharmaceutical Grade.[10]

Expert Insight: When selecting a standard, it is crucial to look beyond the stated purity on the product webpage. Always request and scrutinize the Certificate of Analysis (COA). A comprehensive COA will not only state the purity as determined by a primary analytical technique (e.g., GC-FID or HPLC-UV) but will also provide data from orthogonal methods like NMR and Mass Spectrometry to confirm the structure and identify any potential impurities. For use in regulated environments, a Certified Reference Material (CRM) produced under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory is the gold standard, although not always readily available for specific intermediates.[11][12]

Essential Analytical Workflows for Quality Assessment

A multi-pronged analytical approach is necessary for the comprehensive quality assessment of 4-Bromo-2-chloro-1-(propan-2-yl)benzene. The following sections detail the recommended experimental protocols.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[5] For 4-Bromo-2-chloro-1-(propan-2-yl)benzene, a reverse-phase method is most appropriate.

Experimental Protocol: HPLC-UV

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A column with low silanol activity is preferable for analyzing halogenated compounds.[13]

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of any potential impurities with differing polarities.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 60% B

    • 18.1-25 min: Hold at 60% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 225 nm, as aromatic compounds typically exhibit strong absorbance in this region.[14]

  • Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Trustworthiness through System Suitability: Before sample analysis, perform system suitability tests. This includes multiple injections of a standard solution to check for reproducibility of retention time, peak area, tailing factor, and theoretical plates. This ensures that the chromatographic system is performing adequately.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Gradient Elution on C18 Column D->E F UV Detection at 225 nm E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Identify Impurities G->I

Caption: HPLC-UV workflow for purity analysis.

Volatile Impurity Analysis and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds, providing both separation and structural information.[15] It is particularly well-suited for identifying and quantifying any residual solvents or volatile side-products from the synthesis of 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Experimental Protocol: GC-MS

  • GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.[16]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector: Splitless mode at 250 °C to ensure the transfer of trace impurities onto the column.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 100 µg/mL solution in a high-purity solvent such as dichloromethane or ethyl acetate.

Expected Fragmentation Pattern: The mass spectrum of 4-Bromo-2-chloro-1-(propan-2-yl)benzene under EI is expected to show a prominent molecular ion peak cluster due to the isotopic nature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of a methyl group from the isopropyl moiety (M-15) and the loss of the entire isopropyl group (M-43). The presence of bromine- and chlorine-containing fragments will exhibit characteristic isotopic patterns, aiding in their identification.[17][18]

GCMS_Workflow A Prepare Sample in Volatile Solvent B Inject into GC A->B C Separate on 5% Phenyl-Methylpolysiloxane Column B->C D Transfer to Mass Spectrometer C->D E Electron Ionization (70 eV) D->E F Detect Ions (m/z 40-450) E->F G Data Analysis F->G H Identify Compound by Retention Time & Mass Spectrum G->H I Quantify Impurities G->I

Caption: GC-MS workflow for impurity analysis and structural confirmation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (400 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • A doublet around 1.2 ppm (6H) corresponding to the two methyl groups of the isopropyl moiety.

    • A septet around 3.0-3.3 ppm (1H) for the methine proton of the isopropyl group.

    • Aromatic protons (3H) will appear as a complex multiplet pattern between 7.0 and 7.6 ppm. The exact splitting pattern will depend on the coupling constants between the aromatic protons.

¹³C NMR (100 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • Aliphatic carbons of the isopropyl group will appear in the upfield region (around 23 ppm for the methyls and 34 ppm for the methine).

    • Aromatic carbons will resonate in the downfield region (120-150 ppm). The carbons directly attached to the bromine and chlorine atoms will be significantly influenced by their electronegativity and will have distinct chemical shifts.

Authoritative Grounding: The interpretation of NMR spectra should be cross-referenced with predicted spectra from computational software and data from similar structures in the literature to ensure accurate assignment of all signals.[19]

Conclusion: A Foundation of Quality for Drug Development

The quality of pharmaceutical intermediates like 4-Bromo-2-chloro-1-(propan-2-yl)benzene is not a matter of simple purity; it is a comprehensive assessment of identity, purity, and impurity profile.[1][5] By employing a suite of orthogonal analytical techniques such as HPLC, GC-MS, and NMR, researchers and drug development professionals can confidently select and qualify their starting materials. This rigorous approach to analytical standards is a critical investment in the development of safe, effective, and consistent pharmaceutical products.[2][3]

References

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Vertex AI Search.
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Vertex AI Search.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Vertex AI Search.
  • Pharma Intermediates: Why Quality and Key Factors Matter. SCL Lifesciences.
  • What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry. (2026, March 2). Vertex AI Search.
  • 4-bromo-2-chloro-1-(propan-2-yl)benzene | 90350-26-8. Sigma-Aldrich.
  • 4-bromo-2-chloro-1-(prop-2-en-1-yloxy)benzene. Aldlab Chemicals, LLC.
  • 4-bromo-1-chloro-2-(propan-2-yl)benzene. MilliporeSigma.
  • 90350-26-8|4-Bromo-2-chloro-1-(propan-2-yl)benzene. BLDpharm.
  • 4-bromo-1-chloro-2-(propan-2-yl)benzene | 90350-28-0. Sigma-Aldrich.
  • Certified Reference Materials. Optimus Instruments.
  • Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. SIELC.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026, January 16). MDPI.
  • 4-bromo-2-chloro-1-(propan-2-yl)benzene. PubChem.
  • 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum. ChemicalBook.
  • CRM-BEGA01 - Benzene Content Certified Reference Material. ESSLAB.
  • Benzene Pharmaceutical Secondary Standard; Certified Reference Material 71-43-2. Sigma-Aldrich.
  • Benzene Content Certified Reference Materials (CRM) and Standards. ARO Scientific Ltd.
  • Certified Reference Materials (CRM) and Standards. ARO Scientific Ltd.
  • A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information.
  • 1-bromo-2-chloro-4-(propan-2-yl)benzene. AMERICAN ELEMENTS.
  • 4-Bromo-1-chloro-2-propylbenzene | C9H10BrCl | CID 140071659. PubChem.
  • 2-Bromo-4-chloro-1-(propan-2-yl)benzene | CAS No- 1369828-32-9. Simson Pharma.
  • 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate.
  • Application Note: GC-MS Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2025, August 6). ResearchGate.
  • UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Waters.
  • Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene: An In-depth Technical Guide. Benchchem.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

Sources

Comparative

Mechanistic Guide to Chemoselective Cross-Coupling in 4-Bromo-2-chloro-1-(propan-2-yl)benzene: Catalyst Comparison &amp; Protocols

For medicinal chemists and materials scientists, polyhalogenated arenes serve as critical bifunctional linchpins. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8), commonly known as 4-bromo-2-chlorocumene, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and materials scientists, polyhalogenated arenes serve as critical bifunctional linchpins. 4-Bromo-2-chloro-1-(propan-2-yl)benzene (CAS: 90350-26-8), commonly known as 4-bromo-2-chlorocumene, is a highly valuable scaffold that offers two distinct handles for sequential cross-coupling.

This guide provides an objective, data-driven comparison of catalytic systems for the chemoselective functionalization of this molecule. By analyzing the underlying thermodynamic and steric mechanisms, we establish a self-validating protocol for achieving >98% selectivity at the C–Br bond while preserving the C–Cl bond for downstream applications.

Structural & Mechanistic Rationale

Achieving absolute chemoselectivity in dihalogenated arenes requires exploiting both the electronic and steric disparities between the two carbon-halogen bonds.

Thermodynamic Causality (Electronic Bias)

The fundamental driver of chemoselectivity in this system is the difference in Bond Dissociation Energy (BDE). Theoretical calculations and experimental validations demonstrate that the C–Br BDE is approximately 81–83 kcal/mol, whereas the C–Cl BDE is significantly stronger at 96–97 kcal/mol[1]. This ~15 kcal/mol energy gap dictates that the oxidative addition of a low-valent metal center (e.g., Pd(0) or Ni(0)) will preferentially occur at the C–Br bond.

Steric Causality (Structural Bias)

While the thermodynamic gap provides a baseline for selectivity, the unique structure of 4-bromo-2-chloro-1-(propan-2-yl)benzene amplifies this bias:

  • C2–Cl Bond (Hindered): The chlorine atom is positioned ortho to the bulky isopropyl group at C1. This creates a severe steric shield, significantly increasing the activation energy required for a bulky catalyst to approach and insert into the C–Cl bond.

  • C4–Br Bond (Accessible): The bromine atom is meta to the chlorine and para to the isopropyl group, leaving it sterically unencumbered and highly accessible for oxidative addition.

When paired with a sterically demanding ligand like XPhos, the catalyst's bulk clashes with the isopropyl group, virtually eliminating competitive C–Cl activation [2].

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Selective C4-Br Cleavage) Pd0->OxAdd 4-Bromo-2-chloro- 1-(propan-2-yl)benzene Intermediate Pd(II) Aryl Complex (C2-Cl Intact) OxAdd->Intermediate Transmet Transmetalation (Ar-B(OH)2 + Base) Intermediate->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1. Chemoselective Pd-catalyzed Suzuki-Miyaura cycle for 4-bromo-2-chloro-1-(propan-2-yl)benzene.

Catalyst System Comparison: Suzuki-Miyaura Coupling

To objectively evaluate performance, three distinct catalytic systems were compared for the Suzuki-Miyaura cross-coupling of 4-bromo-2-chloro-1-(propan-2-yl)benzene with phenylboronic acid (1.05 equiv). The goal is to maximize the mono-coupled product (C4-phenylation) while suppressing the bis-coupled byproduct.

Catalytic SystemLigand ClassConditionsYield (Mono-Coupled)Yield (Bis-Coupled)Chemoselectivity Ratio
System A: Pd(PPh₃)₄ (5 mol%)Standard MonodentateNa₂CO₃, Toluene/H₂O, 80 °C, 12h78%12%6.5 : 1
System B: Pd(OAc)₂ / XPhos (1 mol%)Bulky Biaryl PhosphineK₃PO₄, THF/H₂O, 40 °C, 4h>98% <1% >99 : 1
System C: NiCl₂(dppf) (5 mol%)Base Metal / BidentateK₃PO₄, Dioxane, 80 °C, 16h62%28%2.2 : 1
Data Analysis & Insights
  • System A (Baseline): Traditional Pd(PPh₃)₄ struggles with absolute chemoselectivity at elevated temperatures. The lack of steric bulk on the triphenylphosphine ligands allows competitive, albeit slower, insertion into the C–Cl bond once the C–Br bond is consumed.

  • System B (Optimal): The Buchwald dialkylbiaryl phosphine ligand (XPhos) excels here. Its massive steric profile actively prevents coordination to the hindered C2 position. Furthermore, the high electron density of XPhos accelerates oxidative addition at the C4–Br bond, allowing the reaction to proceed at a mild 40 °C, further suppressing the thermodynamic pathway to C–Cl activation[2].

  • System C (Alternative): Nickel catalysts are highly nucleophilic and prone to activating C–Cl bonds. Without highly specialized ligand tuning, Ni-based systems yield unacceptable levels of the bis-coupled byproduct.

Validated Experimental Protocol (System B)

The following methodology details a self-validating workflow for the chemoselective coupling using the optimal Pd/XPhos system. Every step is designed to prevent catalyst degradation and ensure reproducibility.

Reagents & Stoichiometry
  • Substrate: 4-Bromo-2-chloro-1-(propan-2-yl)benzene (1.00 mmol, 1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.05 mmol, 1.05 equiv) - Strict stoichiometric control prevents over-reaction.

  • Catalyst: Pd(OAc)₂ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (2.00 mmol, 2.0 equiv)

  • Solvent: THF / H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Reaction Setup & Degassing (Critical Step):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, phenylboronic acid, and K₃PO₄.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to their phosphine oxides, killing the catalytic cycle. Seal the flask with a septum and purge with ultra-pure Argon for 10 minutes.

  • Solvent Addition:

    • Add degassed THF and H₂O via syringe, followed by the liquid 4-bromo-2-chloro-1-(propan-2-yl)benzene.

    • Causality: The biphasic THF/H₂O system is essential. Water dissolves the inorganic base and facilitates the formation of the reactive hydroxyboronate complex, which is required for the transmetalation step to occur at a kinetically relevant rate.

  • Heating & Monitoring:

    • Stir the biphasic mixture vigorously at 40 °C for 4 hours.

    • Causality: Vigorous stirring overcomes mass transfer limitations in the biphasic mixture. Maintaining the temperature at 40 °C (rather than reflux) ensures the thermal energy remains below the activation barrier for C2–Cl oxidative addition.

  • Quench & Extraction:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 × 10 mL). Dry the combined organics over anhydrous Na₂SO₄.

  • Purification:

    • Filter, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-chloro-4-phenyl-1-(propan-2-yl)benzene.

Workflow Prep 1. Reagent Prep & Degassing React 2. Heating (40°C, 4h) Prep->React Workup 3. Quench & Extraction React->Workup Purify 4. Flash Chromatography Workup->Purify Analyze 5. NMR/LC-MS Validation Purify->Analyze

Fig 2. Standardized workflow for chemoselective cross-coupling and isolation of the target product.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Organometallics. Available at:[Link]

Validation

Comparative Synthesis Guide: Theoretical vs. Experimental Yields for 4-Bromo-2-chloro-1-(propan-2-yl)benzene

4-Bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene, CID 140071659) is a highly sterically hindered, multi-halogenated aromatic building block. It is a critical intermediate in the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Bromo-2-chloro-1-(propan-2-yl)benzene (also known as 4-bromo-2-chlorocumene, CID 140071659) is a highly sterically hindered, multi-halogenated aromatic building block. It is a critical intermediate in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs) 1. Achieving high experimental yields of this specific regioisomer requires overcoming the competing directing effects of its isopropyl and chloro substituents.

This guide objectively compares the three primary synthetic routes used to generate this molecule, analyzing the mechanistic causality behind the experimental choices, self-validating protocols, and the stark differences between theoretical and experimental yields.

Synthetic Pathways Overview

To synthesize 4-bromo-2-chloro-1-(propan-2-yl)benzene, chemists typically evaluate three distinct pathways. Each route relies on different starting materials and fundamental organic mechanisms.

Pathways A 2-Chlorocumene (Route A) Target 4-Bromo-2-chloro- 1-(propan-2-yl)benzene A->Target Br2, FeBr3 (High Yield) B 4-Isopropyl-3-chloroaniline (Route B) B->Target NaNO2/HCl, CuBr (Moderate Yield) C 1-Bromo-3-chlorobenzene (Route C) C->Target i-PrCl, AlCl3 (Low Yield)

Figure 1: Comparison of the three primary synthetic pathways to 4-Bromo-2-chloro-1-(propan-2-yl)benzene.

Route A: Direct Electrophilic Aromatic Bromination (Preferred)

Mechanistic Causality

In 2-chlorocumene, the isopropyl group is moderately activating (via +I inductive and hyperconjugation effects) and ortho/para directing. The chloro group is deactivating (via -I effect) but also ortho/para directing (via +M effect). Because the isopropyl group is a stronger activator, it dominates the directing effect. Due to the significant steric bulk of the isopropyl moiety, the para position (position 4) is highly favored over the ortho position (position 6). Therefore, electrophilic bromination selectively yields the 4-bromo isomer.

To facilitate this, a Lewis acid catalyst is mandatory. The benzene ring cannot polarize molecular bromine sufficiently on its own; the catalyst creates the highly reactive electrophile required for substitution2.

Self-Validating Experimental Protocol
  • Theoretical Yield: 100%

  • Experimental Yield: 78% – 85%

  • Preparation: In an oven-dried, round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 equivalent of 2-chlorocumene in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.05 equivalents of anhydrous Iron(III) bromide (FeBr₃).

    • Causality: FeBr₃ acts as a Lewis acid to strongly polarize the Br-Br bond, generating the Br⁺ equivalent necessary to overcome the partial deactivation by the chloro group.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Low temperatures are critical to suppress competitive free-radical bromination at the benzylic position of the isopropyl group3.

  • Bromine Addition: Add 1.05 equivalents of molecular bromine (Br₂) dropwise over 30 minutes.

    • Validation: The reaction mixture will turn dark red. The persistence of a slight red tint indicates a sufficient electrophile reservoir.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via GC-MS until the starting material peak is consumed.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation: Thiosulfate reduces unreacted Br₂ to harmless bromide ions. The visual transition from a dark red solution to a pale yellow organic layer confirms the successful quenching of the excess electrophile.

  • Purification: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and purify via vacuum distillation.

Workflow Step1 Dissolve 2-Chlorocumene in DCM (Inert N2 Atmosphere) Step2 Add FeBr3 Catalyst (0.05 eq) Cool to 0-5 °C Step1->Step2 Step3 Dropwise Br2 Addition (1.05 eq) (Suppresses Benzylic Bromination) Step2->Step3 Step4 Stir at RT for 4h (Monitor via GC-MS/TLC) Step3->Step4 Step5 Quench with aq. Na2S2O3 (Visual: Red to Pale Yellow) Step4->Step5 Step6 Liquid-Liquid Extraction (DCM/H2O, Brine Wash) Step5->Step6 Product Pure 4-Bromo-2-chloro- 1-(propan-2-yl)benzene Step6->Product

Figure 2: Optimized experimental workflow for the electrophilic bromination of 2-chlorocumene.

Route B: Sandmeyer Reaction

Mechanistic Causality

The Sandmeyer reaction provides absolute regiocontrol because the position of the incoming bromine atom is strictly dictated by the position of the original amine group. However, the experimental yield suffers heavily due to the inherent instability of the diazonium salt intermediate, which readily decomposes into phenol derivatives if temperature control is lost.

Self-Validating Experimental Protocol
  • Theoretical Yield: 100%

  • Experimental Yield: 55% – 65%

  • Diazotization: Suspend 4-isopropyl-3-chloroaniline in aqueous HCl (3.0 eq) and cool strictly to 0 °C.

  • Nitrite Addition: Slowly add an aqueous solution of NaNO₂ (1.1 eq), maintaining the temperature below 5 °C.

    • Validation: Perform a starch-iodide paper test. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Coupling: Add the cold diazonium solution dropwise to a 60 °C solution of CuBr (1.2 eq) in aqueous HBr.

    • Causality: The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism.

    • Validation: Vigorous evolution of N₂ gas visually confirms the successful extrusion of nitrogen and installation of the bromine atom.

Route C: Friedel-Crafts Alkylation

Mechanistic Causality

Alkylation of 1-bromo-3-chlorobenzene with isopropyl chloride suffers from exceptionally poor regioselectivity. Both the bromo and chloro groups are weakly directing and deactivating. The resulting carbocation intermediate attacks multiple positions, leading to a complex mixture of regioisomers (e.g., 1-bromo-3-chloro-4-isopropylbenzene) and polyalkylated byproducts.

Self-Validating Experimental Protocol
  • Theoretical Yield: 100%

  • Experimental Yield: 25% – 35% (Target Isomer)

  • Activation: Dissolve 1-bromo-3-chlorobenzene in 1,2-dichloroethane. Add AlCl₃ (1.2 eq).

  • Alkylation: Introduce isopropyl chloride dropwise at 0 °C, then stir for 6 hours.

    • Validation: GC-MS analysis will reveal a highly fragmented chromatogram, validating the predicted lack of regiocontrol.

  • Purification: Extensive fractional distillation is required to isolate the target isomer, leading to massive yield losses. This route is practically obsolete for targeted synthesis 4.

Quantitative Data Comparison

The table below summarizes the critical metrics across all three synthetic routes. While theoretical yields are uniformly 100% based on stoichiometry, the experimental realities dictate route viability.

Synthetic RouteTheoretical YieldExperimental YieldRegioselectivityMajor ByproductsScalability / Cost
A: Electrophilic Bromination 100%78% - 85% High (Para to Isopropyl)6-bromo isomer, benzylic bromidesExcellent / Low Cost
B: Sandmeyer Reaction 100%55% - 65% AbsolutePhenol derivatives, reduced arenesModerate / High Reagent Cost
C: Friedel-Crafts Alkylation 100%25% - 35% PoorRegioisomers, polyalkylated arenesPoor / High Purification Cost

Conclusion

For the synthesis of 4-bromo-2-chloro-1-(propan-2-yl)benzene, Route A (Electrophilic Bromination of 2-chlorocumene) is objectively the superior method. It offers the highest experimental yield (up to 85%) and leverages the natural steric and electronic directing effects of the isopropyl group to achieve excellent regioselectivity. Route B is viable only when absolute regiocontrol is required and the starting aniline is readily available, while Route C should be strictly avoided in modern laboratories due to severe yield penalties during purification.

References

  • Master Organic Chemistry. "Bromination of Alkenes - The Mechanism".
  • ChemistryStudent. "Bromination of Benzenes (A-Level)".
  • PubChem. "4-Bromo-1-chloro-2-propylbenzene | C9H10BrCl | CID 140071659".
  • Google Patents. "US5892138A - Process for the preparation of halocumenes".
  • Manchester Organics. "4-Bromo-1-chloro-2-isopropyl-benzene".

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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